2,3-Difluorotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378948 | |
| Record name | 2,3-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-49-7 | |
| Record name | 1,2-Difluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-difluoro-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluorotoluene for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2,3-Difluorotoluene. It moves beyond basic data to provide actionable insights into its properties, synthesis, handling, and application, grounded in established scientific principles.
Core Chemical Identity and Properties
This compound, a fluorinated aromatic compound, is a valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, make it a strategic component in the design of complex molecules, particularly in the pharmaceutical and material science sectors.[1]
Key Identifiers:
-
Systematic IUPAC Name: 1,2-Difluoro-3-methylbenzene[4]
The physical and chemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental setups, including reaction temperature control, solvent selection, and purification methods like distillation.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-121 °C | [2][5] |
| Density | 1.096 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.4530 | [2][5] |
| Flash Point | 17 °C (62.6 °F) | |
| Melting Point | -62 °C (-80 °F) | |
| Solubility | 0.24 g/L in water | [2][5] |
Synthesis and Reactivity Insights
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common challenge in its synthesis is achieving the specific 2,3-disubstitution pattern. One patented method involves a multi-step sequence starting from 2,3,4-trifluoronitrobenzene, which undergoes nucleophilic substitution, decarboxylation, reduction, and finally a diazotization reaction to yield a bromo-derivative, highlighting the complexity of directing functional groups on a fluorinated ring.[6]
The true value of this compound lies in its utility as a synthetic intermediate.[7] The fluorine atoms activate the aromatic ring for certain reactions and can modulate the pharmacokinetic properties of a final drug molecule.[1]
A primary application is its oxidation to produce 2,3-difluorobenzaldehyde.[7] This aldehyde is a crucial intermediate for pharmaceuticals, pesticides, and liquid crystal materials.[7] The methyl group can be selectively oxidized under controlled conditions, leaving the fluorinated aromatic core intact for further elaboration.
Below is a conceptual workflow for a typical reaction involving this compound, such as its functionalization.
Caption: Essential safety controls and PPE for handling this compound.
-
First Aid:
-
Inhalation: Move the person to fresh air. [7][8] * Skin Contact: Take off contaminated clothing immediately and rinse the skin thoroughly with soap and water. [7][9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [7][9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. [2][10]
-
Conclusion
This compound is more than just a chemical with a CAS number; it is a strategic tool for molecular design. Its defined physical properties, coupled with the unique reactivity conferred by its fluorine atoms, make it an indispensable building block for creating novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for leveraging its full potential in the laboratory and advancing scientific discovery.
References
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This compound CAS NO.3828-49-7 . Shanghai Minstar Chemical Co., Ltd. [Link]
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This compound . Zhejiang Xieshi New Materials Co., Ltd. [Link]
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This compound - Physico-chemical Properties . ChemBK. [Link]
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This compound | C7H6F2 | CID 2774228 . PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of 6-bromo-2, 3-difluorotoluene.
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Contribution of Organofluorine Compounds to Pharmaceuticals . PubMed Central, National Institutes of Health. [Link]
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- 6. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
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- 10. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Profile of 2,3-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3-difluorotoluene (CAS No. 3828-49-7), a fluorinated aromatic compound with increasing importance in the synthesis of pharmaceuticals and advanced materials.[1] While a complete set of experimentally derived spectral data is not consistently available in the public domain, this document synthesizes known information with expert interpretation and predicted data to offer a robust resource for researchers. This guide covers the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. Methodologies for data acquisition and interpretation are detailed, providing a foundational framework for the characterization of this and similar fluorinated molecules.
Introduction: The Significance of this compound
This compound, with the molecular formula C₇H₆F₂, is a colorless liquid at room temperature.[2] Its chemical structure consists of a toluene molecule substituted with fluorine atoms at the 2 and 3 positions of the benzene ring. The strategic placement of these fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of larger molecules into which this moiety is incorporated. Consequently, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Accurate and thorough spectroscopic characterization is paramount for its quality control and for understanding its reactivity in synthetic applications.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 3828-49-7 | |
| Molecular Formula | CH₃C₆H₃F₂ | |
| Molecular Weight | 128.12 g/mol | |
| Boiling Point | 119-121 °C | |
| Density | 1.096 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4530 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will exhibit characteristic splitting patterns due to spin-spin coupling with the fluorine atoms.
Predicted ¹H NMR Spectral Data
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-4 | ~7.0 - 7.2 | m | - |
| H-5 | ~6.9 - 7.1 | m | - |
| H-6 | ~6.8 - 7.0 | m | - |
| CH₃ | ~2.3 | t | ~2.2 (⁵JHF) |
Interpretation of the ¹H NMR Spectrum:
The three aromatic protons (H-4, H-5, and H-6) are expected to resonate in the range of δ 6.8-7.2 ppm. Due to complex coupling with each other (³JHH) and with the two fluorine atoms (³JHF, ⁴JHF), they will likely appear as a complex multiplet. The methyl protons are predicted to appear as a triplet around δ 2.3 ppm due to a five-bond coupling (⁵JHF) with the fluorine atom at position 2.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is particularly informative for fluorinated compounds due to the large coupling constants between carbon and fluorine.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| C-1 | ~125 | d | ~3-5 (³JCF) |
| C-2 | ~150 | dd | ~245 (¹JCF), ~15 (²JCF) |
| C-3 | ~150 | dd | ~245 (¹JCF), ~15 (²JCF) |
| C-4 | ~124 | d | ~4-6 (³JCF) |
| C-5 | ~120 | s | - |
| C-6 | ~115 | d | ~15-20 (²JCF) |
| CH₃ | ~14 | q | ~3-5 (⁴JCF) |
Interpretation of the ¹³C NMR Spectrum:
The carbons directly bonded to fluorine (C-2 and C-3) will exhibit the largest chemical shifts and will be split into doublets of doublets due to one-bond coupling with their attached fluorine and two-bond coupling with the adjacent fluorine. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms. The methyl carbon will appear as a quartet due to coupling with its attached protons, and may show a small further splitting due to a four-bond coupling to the fluorine at C-2.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (δ 7.26 for CDCl₃).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the chemical shifts to the solvent peak (δ 77.16 for CDCl₃).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. An ATR-IR spectrum of this compound has been reported by Bio-Rad Laboratories.[3]
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2900-3000 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1600-1620 | Strong | C=C Aromatic Ring Stretch |
| ~1450-1500 | Strong | C=C Aromatic Ring Stretch |
| ~1200-1300 | Strong | C-F Stretch |
| ~750-800 | Strong | C-H Out-of-plane Bending |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by strong absorptions corresponding to the aromatic C=C stretching and the C-F stretching vibrations. The presence of both aromatic and aliphatic C-H stretches will also be evident. The pattern of the C-H out-of-plane bending bands in the fingerprint region can be diagnostic of the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a small drop can be placed directly on the crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired prior to the sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Theoretical Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 127 | [M-H]⁺ |
| 109 | [M-F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 128. Common fragmentation pathways for aromatic compounds include the loss of a hydrogen atom to form the [M-H]⁺ ion and rearrangement to the stable tropylium ion at m/z = 91. The loss of a fluorine atom to give a peak at m/z = 109 is also a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatograph.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is most effective when all spectroscopic data are considered in concert. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the structural elucidation of this compound using integrated spectroscopic techniques.
Safety and Handling
This compound is a flammable liquid and an irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the expected and known spectroscopic data for this compound. By combining predicted NMR data, known IR information, and theoretical mass spectrometry fragmentation patterns with established interpretation principles, a comprehensive characterization of this important synthetic building block can be achieved. The provided experimental protocols offer a starting point for researchers to obtain and analyze high-quality spectral data for this compound and related fluorinated aromatic compounds.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.3828-49-7. LookChem. Retrieved from [Link]
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Synthesis of 2,3-Difluorotoluene from 2,3-difluoroaniline
An In-depth Technical Guide to the Synthesis of 2,3-Difluorotoluene from 2,3-Difluoroaniline
Introduction
This compound is a valuable fluorinated aromatic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern imparts unique electronic and lipophilic properties to target molecules. The conversion of a readily available starting material like 2,3-difluoroaniline to this compound presents a common yet non-trivial challenge in synthetic organic chemistry, as it requires the transformation of an amino group (-NH₂) into a methyl group (-CH₃).
This technical guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for this multi-step synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles and the rationale behind procedural choices. The proposed synthetic pathway proceeds through four distinct stages:
-
Diazotization: Conversion of the primary aromatic amine (2,3-difluoroaniline) into a highly versatile aryl diazonium salt intermediate.
-
Sandmeyer Cyanation: Substitution of the diazonium group with a cyanide moiety to form 2,3-difluorobenzonitrile.
-
Partial Reduction: Selective reduction of the nitrile to 2,3-difluorobenzaldehyde.
-
Wolff-Kishner Reduction: Complete deoxygenation of the aldehyde to yield the final product, this compound.
This guide emphasizes safety, mechanistic understanding, and procedural robustness to ensure a reproducible and efficient synthesis.
Overall Synthetic Workflow
The transformation is achieved through a logical sequence of functional group interconversions, each chosen for its reliability and high yield.
Caption: Four-step synthetic pathway from 2,3-difluoroaniline to this compound.
Part 1: Diazotization of 2,3-Difluoroaniline
The initial and critical step is the conversion of the primary aromatic amine into an aryl diazonium salt.[1] This is accomplished through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[2]
Principle of Causality: The diazotization reaction must be conducted at low temperatures (0–5 °C). Aryl diazonium salts are notoriously unstable; at higher temperatures, they readily decompose, primarily through reaction with water to form the corresponding phenol (2,3-difluorophenol), a significant side product.[3] The in situ generation of nitrous acid is necessary because it is itself unstable.[4] The strong acid serves both to generate HNO₂ and to protonate it, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), the active agent in the reaction.[1]
Experimental Protocol: Synthesis of 2,3-Difluorobenzenediazonium Chloride
Warning: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt solution without isolation.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3-difluoroaniline (1.0 eq) with 3M hydrochloric acid (3.0 eq). Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the addition.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise from the dropping funnel to the stirred amine slurry over 30–45 minutes, ensuring the temperature does not exceed 5 °C.
-
Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (indicating a slight excess of nitrous acid).
-
Intermediate Solution: The resulting pale-yellow solution of 2,3-difluorobenzenediazonium chloride is immediately used in the subsequent Sandmeyer reaction. Do not attempt to isolate the salt.
Part 2: Sandmeyer Cyanation
The Sandmeyer reaction is a powerful method for substituting the diazonium group with various nucleophiles, catalyzed by copper(I) salts.[5] For this synthesis, we employ copper(I) cyanide to install the nitrile functional group.
Principle of Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] Copper(I) initiates the process by a single-electron transfer to the diazonium ion, which then decomposes to form an aryl radical and nitrogen gas. This aryl radical reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[6][7] This catalytic cycle provides a reliable pathway for the C-C bond formation required to produce 2,3-difluorobenzonitrile.
Caption: Simplified radical mechanism of the Sandmeyer reaction (Ar = 2,3-difluorophenyl, X = CN).
Experimental Protocol: Synthesis of 2,3-Difluorobenzonitrile
Warning: Copper cyanide and hydrogen cyanide (which can be generated) are extremely toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Preparation: In a separate large flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.4 eq) and water. Cool this solution to 0 °C in an ice bath.
-
Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.
-
Warming and Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Extraction: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with water, dilute sodium hydroxide solution (to remove any HCN), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-difluorobenzonitrile can be purified by vacuum distillation or column chromatography.
Part 3 & 4: Reduction to Aldehyde and Toluene
The final two stages involve the sequential reduction of the nitrile. First, a partial reduction to the aldehyde, followed by a complete deoxygenation to the target methyl group.
Principle of Causality:
-
Nitrile to Aldehyde: A precise stoichiometric amount of a mild reducing agent is required to stop the reduction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is ideal for this transformation. It forms a stable intermediate with the nitrile that, upon aqueous workup, hydrolyzes to the aldehyde. Over-reduction to the amine is thereby avoided.
-
Aldehyde to Alkane: For the complete removal of the carbonyl oxygen, a robust reduction method is needed. The Wolff-Kishner reduction is performed under basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction. It proceeds via the formation of a hydrazone, which is then deprotonated by a strong base (KOH) at high temperature, leading to the elimination of N₂ gas and formation of the alkane.
Experimental Protocols
3. Synthesis of 2,3-Difluorobenzaldehyde (via DIBAL-H Reduction)
Warning: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 2,3-difluorobenzonitrile (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aldehyde, which can be purified by distillation.
4. Synthesis of this compound (via Wolff-Kishner Reduction)
Warning: Hydrazine is toxic and corrosive. High temperatures are used.
-
In a flask equipped with a reflux condenser, combine 2,3-difluorobenzaldehyde (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol as the solvent.
-
Add potassium hydroxide pellets (3.0 eq) to the mixture.
-
Heat the mixture to reflux (around 180-200 °C) for 4-6 hours, during which water and excess hydrazine are distilled off.
-
Cool the reaction mixture, dilute with water, and extract the product with diethyl ether or hexanes.
-
Wash the combined organic extracts with dilute HCl and then water, dry over anhydrous MgSO₄, and concentrate.
-
The final product, this compound, is purified by fractional distillation.
Data Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Expected Yield | Key Analytical Data (Example) |
| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | - | Starting Material |
| 2,3-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 75-85% | IR (cm⁻¹): ~2230 (C≡N) |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 80-90% | ¹H NMR (δ): ~10.2 (s, 1H, CHO) |
| This compound | C₇H₆F₂ | 128.12 | 70-85% | ¹H NMR (δ): ~2.3 (s, 3H, CH₃) |
References
-
Wikipedia. Sandmeyer reaction . [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism . [Link]
-
Chemistry Notes. Sandmeyer Reaction mechanism and Applications . [Link]
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Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes . [Link]
-
Chemistry LibreTexts. Reactions of Aryl Diazonium Salts . [Link]
-
University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . [Link]
-
Organic Chemistry Portal. Diazotisation . [Link]
-
BYJU'S. Diazotization Reaction Mechanism . [Link]
-
ResearchGate. The diazotization process . [Link]
-
Homework.Study.com. How would you convert aniline into each of the following products? (a) Benzene (b) Benzamide (c) Toluene . [Link]
-
brainly.com. [FREE] Convert aniline to toluene . [Link]
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An In-depth Technical Guide to the Synthesis of 2,3-Difluorotoluene
Executive Summary
2,3-Difluorotoluene is a crucial fluorinated aromatic compound, serving as a vital building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its specific substitution pattern imparts unique physicochemical properties to target molecules, enhancing attributes like metabolic stability and binding affinity.[2] Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance to researchers and chemical industry professionals. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the key starting materials that define each route. We will explore the mechanistic underpinnings, process considerations, and provide field-proven protocols for the two most prominent strategies: the Balz-Schiemann reaction starting from an aniline derivative and the halogen-exchange (Halex) reaction beginning with a dichlorinated toluene.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[2] The this compound scaffold (CAS No: 3828-49-7) is particularly valuable, appearing in the structure of numerous high-value compounds.[1][3] The demand for efficient production methods has driven significant process chemistry research. The choice of a synthetic route is often a complex decision, balancing factors such as the cost and availability of starting materials, reaction safety, scalability, and overall process yield. This document aims to provide the necessary technical detail to inform this decision-making process for laboratory-scale synthesis and industrial production planning.
Pathway 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[4][5] This pathway begins with a suitably substituted aniline, which is converted to a thermally labile diazonium tetrafluoroborate salt that decomposes to yield the aryl fluoride.[6]
Key Starting Material: 3-Amino-2-fluorotoluene
The most direct aniline precursor for this synthesis is 3-Amino-2-fluorotoluene (also known as 2-Fluoro-3-methylaniline, CAS No: 1978-33-2).[7] This starting material already contains one of the target fluorine atoms and the methyl group in the correct orientation, making the subsequent transformation highly regioselective.
Reaction Mechanism and Causality
The synthesis proceeds via a two-step, one-pot sequence.
-
Diazotization: The primary aromatic amine (3-amino-2-fluorotoluene) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt.[5] The low temperature is critical to prevent the premature decomposition of this unstable intermediate.
-
Fluoro-dediazoniation: Fluoroboric acid (HBF₄) is then introduced. The tetrafluoroborate anion (BF₄⁻) replaces the initial counter-ion of the diazonium salt, forming an aryl diazonium tetrafluoroborate. This salt is often insoluble and can precipitate, allowing for isolation if desired, which enhances safety.[6] Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas (a powerful thermodynamic driving force) and generating an aryl cation.[5] The BF₄⁻ ion then acts as a fluoride source, delivering a fluoride ion to the cation to form the final this compound product.[2][5]
The choice of HBF₄ is deliberate; it serves as both the acid for the diazotization step and the fluoride source. While other hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can sometimes give higher yields, tetrafluoroborates are often preferred due to their relative stability and ease of handling.[4][8]
Workflow Diagram: Balz-Schiemann Route
Caption: Balz-Schiemann reaction pathway for this compound synthesis.
Experimental Protocol: Balz-Schiemann Synthesis
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists with appropriate safety measures in place. Diazonium salts can be explosive when dry.
-
Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Amino-2-fluorotoluene (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add aqueous fluoroboric acid (HBF₄, ~48%, 2.5 eq) while maintaining the internal temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature remains between 0 and 5 °C. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Decomposition: After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C. Then, warm the mixture gently to room temperature and then to 40-60 °C. The decomposition will be evident by the vigorous evolution of nitrogen gas.[5]
-
Workup: Once gas evolution ceases, cool the mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation to yield pure this compound.
| Parameter | Condition | Rationale |
| Temperature | 0–5 °C (Diazotization) | Prevents premature decomposition of the unstable diazonium salt. |
| Reagents | NaNO₂, HBF₄ | In situ generation of nitrous acid and formation of the tetrafluoroborate salt.[5] |
| Decomposition | Gentle heating (40–70 °C) | Controlled thermal decomposition to avoid runaway reactions.[5][6] |
| Safety Note | Diazonium salts | Potentially explosive when isolated and dry; handle with extreme caution.[6] |
Pathway 2: Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful industrial method for synthesizing aryl fluorides, particularly when the corresponding chlorinated precursors are readily available and inexpensive. This route involves a nucleophilic aromatic substitution (SₙAr) of chlorine atoms with fluorine.[2]
Key Starting Material: 2,3-Dichlorotoluene
2,3-Dichlorotoluene serves as the ideal starting point for this pathway.[9] It is often more accessible and cost-effective than the corresponding aniline, making this route attractive for large-scale production.
Reaction Mechanism and Causality
The Halex reaction relies on the nucleophilic substitution of aromatic chlorides by a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF).
-
Activation: The reaction requires a polar aprotic solvent (e.g., sulfolane, NMP, or DMSO) to solubilize the fluoride salt and a high temperature (typically 150-250 °C). The electron-withdrawing nature of the chlorine atoms on the ring is generally insufficient to activate the substrate for SₙAr. Often, the reaction is facilitated by the presence of an activating group (like a nitro group) ortho or para to the leaving group, which is absent here.
-
Nucleophilic Attack: Spray-dried, anhydrous potassium fluoride is essential for high reactivity. A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, is almost always required. The PTC transports the fluoride anion from the solid KF surface into the organic phase, where it can act as a nucleophile, dramatically accelerating the reaction rate.
-
Substitution: The fluoride ion attacks the carbon atom bearing a chlorine, passing through a negatively charged Meisenheimer complex intermediate before expelling the chloride ion. The reaction proceeds stepwise, first yielding 2-chloro-3-fluorotoluene, which then undergoes a second substitution to give the final this compound product.
Workflow Diagram: Halex Route
Caption: Stepwise halogen exchange (Halex) pathway to this compound.
Experimental Protocol: Halex Synthesis
Disclaimer: This protocol involves high temperatures and potentially high pressures and should only be performed by trained chemists in an appropriate reaction vessel (e.g., a pressure reactor).
-
Vessel Preparation: Charge a pressure-rated reactor with anhydrous, spray-dried potassium fluoride (KF, 2.5 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Reactant Addition: Add 2,3-Dichlorotoluene (1.0 eq) to the vessel.
-
Reaction: Seal the reactor and heat the mixture to 200–230 °C with vigorous stirring. The reaction progress should be monitored by gas chromatography (GC) by analyzing aliquots drawn from the reactor.
-
Workup: After the reaction is complete (typically several hours), cool the reactor to room temperature. Dilute the mixture with a hydrocarbon solvent (e.g., toluene) and filter to remove the inorganic salts (KF and KCl).
-
Purification: The filtrate contains the product, solvent, and catalyst. The product, this compound, is isolated and purified from the high-boiling solvent and catalyst by fractional distillation.
| Parameter | Condition | Rationale |
| KF Quality | Anhydrous, spray-dried | Maximizes surface area and reactivity of the fluoride source. |
| Catalyst | Phase-Transfer Catalyst | Essential to facilitate the transfer of fluoride ions into the organic phase. |
| Temperature | 200–230 °C | High thermal energy is required to overcome the activation barrier for SₙAr. |
| Solvent | Polar aprotic (e.g., Sulfolane) | Solubilizes the ionic reagents and withstands high reaction temperatures. |
Comparative Analysis
| Feature | Balz-Schiemann Route | Halex Route |
| Starting Material | 3-Amino-2-fluorotoluene | 2,3-Dichlorotoluene |
| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF, Phase-Transfer Catalyst |
| Temperature | Low (0 °C) then mild heat (~60 °C) | Very High (200–230 °C) |
| Advantages | High regioselectivity, mild conditions for the final step, avoids high pressure. | Lower cost starting material, suitable for large industrial scale. |
| Disadvantages | Use of potentially explosive diazonium salts, more expensive starting material. | Harsh reaction conditions (high temp/pressure), requires specialized equipment. |
| Primary Safety Concern | Stability of diazonium intermediate.[6] | High temperature and pressure operations. |
Conclusion and Future Outlook
The synthesis of this compound is most effectively approached via two primary strategies, each defined by its key starting material. The Balz-Schiemann reaction , starting from 3-amino-2-fluorotoluene, offers a regiochemically precise and relatively mild route suitable for laboratory and small-scale production, though it requires careful handling of diazonium salt intermediates.[6] For industrial-scale manufacturing, the Halex reaction from 2,3-dichlorotoluene is often the more economically viable option, despite its demanding high-temperature and high-pressure conditions.
Future research will likely focus on developing catalytic methods that can achieve these transformations under milder conditions. For instance, advancements in transition-metal-catalyzed fluorination could provide safer and more energy-efficient alternatives to both classical methods, further streamlining the production of this vital chemical intermediate.
References
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Organic Syntheses. Toluene, α,α-difluoro. [Link]
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Introduction: Bridging the Gap Between Theory and Practice
An In-Depth Technical Guide to the Theoretical vs. Experimental Yield of 2,3-Difluorotoluene
In the precise world of chemical synthesis, particularly within drug development and materials science, the concepts of theoretical and experimental yield represent the fundamental metrics of a reaction's success. The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, calculated based on the stoichiometry of a balanced chemical equation.[1][2] It assumes a perfect reaction where every molecule of the limiting reactant is converted to the product.[2][3] The experimental yield (or actual yield) is the measured mass of the pure product physically obtained after performing the reaction and purification procedures.[2] The ratio of these two values, expressed as a percentage, gives the percent yield, a critical indicator of a reaction's efficiency.[4][5]
This guide provides a detailed examination of these principles through the lens of synthesizing this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will explore the renowned Balz-Schiemann reaction as a viable synthetic route, dissect the calculation of the theoretical yield, present a detailed experimental protocol, and analyze the multifaceted factors that inevitably create a disparity between the calculated maximum and the tangible outcome.
Synthetic Pathway: The Balz-Schiemann Reaction
The synthesis of aryl fluorides, such as this compound, presents a unique challenge because direct fluorination of aromatic compounds is often violently exothermic and difficult to control.[6][7] The Balz-Schiemann reaction offers a reliable and selective alternative.[7][8][9] This method involves the diazotization of a primary aromatic amine, in this case, 2,3-difluoroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][10]
The overall transformation proceeds in two main stages:
-
Diazotization: 2,3-difluoroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like fluoroboric acid (HBF₄), to form the 2,3-difluorobenzenediazonium tetrafluoroborate salt.[6][11]
-
Thermal Decomposition: The isolated diazonium salt is gently heated. It decomposes to yield the final product, this compound, along with nitrogen gas and boron trifluoride.[6][8]
The reaction is conceptually similar to the Sandmeyer reaction but does not require a copper catalyst for the final substitution step.[8][9]
Calculating the Theoretical Yield
The calculation of theoretical yield is a stoichiometric exercise based on the limiting reactant.[3] The limiting reactant is the one that is completely consumed first in a chemical reaction, thereby determining the maximum amount of product that can be formed.[12]
The balanced equation for the overall Balz-Schiemann reaction starting from 2,3-difluoroaniline is:
C₇H₇F₂N + NaNO₂ + HBF₄ → [C₇H₆F₂N₂]⁺[BF₄]⁻ + NaOH + H₂O [C₇H₆F₂N₂]⁺[BF₄]⁻ --(Δ)--> C₇H₆F₂ + N₂ + BF₃
For the purpose of yield calculation, the key stoichiometric relationship is between the starting aniline and the final toluene product, which is 1:1.
Example Calculation: Let's assume a synthesis starts with 10.0 grams of 2,3-difluoroaniline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Role |
| 2,3-Difluoroaniline | C₇H₇F₂N | 129.12 | 10.0 | 0.0775 | Limiting Reactant |
| Sodium Nitrite | NaNO₂ | 69.00 | In Excess | In Excess | Excess Reagent |
| Fluoroboric Acid | HBF₄ | 87.81 | In Excess | In Excess | Excess Reagent |
| This compound | C₇H₆F₂ | 128.12[13] | - | 0.0775 (Theoretical) | Product |
Step 1: Calculate the moles of the limiting reactant. Moles of 2,3-difluoroaniline = Mass / Molecular Weight = 10.0 g / 129.12 g/mol = 0.0775 mol .
Step 2: Determine the theoretical moles of the product. Based on the 1:1 stoichiometry, the maximum moles of this compound that can be formed is equal to the moles of the limiting reactant. Theoretical moles of this compound = 0.0775 mol .
Step 3: Calculate the theoretical yield in grams. Theoretical Yield = Theoretical Moles × Molecular Weight of Product = 0.0775 mol × 128.12 g/mol = 9.93 grams .
Therefore, the theoretical yield for this reaction is 9.93 grams.
Experimental Protocol: A Practical Approach
The following protocol outlines a representative procedure for the synthesis of this compound.
Safety Precautions: Diazonium salts can be explosive when dry and should be handled with extreme care.[6][14] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This compound is a flammable liquid.
Materials:
-
2,3-Difluoroaniline (10.0 g, 0.0775 mol)
-
Fluoroboric acid (HBF₄, 48% in H₂O, ~34 mL)
-
Sodium nitrite (NaNO₂, 5.6 g, 0.081 mol)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 2,3-difluoroaniline in 34 mL of 48% fluoroboric acid. b. Cool the mixture to 0 °C in an ice-salt bath. c. Separately, dissolve 5.6 g of sodium nitrite in 15 mL of deionized water and cool the solution to 0 °C. d. Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. e. After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.
-
Isolation of the Diazonium Salt: a. Filter the precipitated 2,3-difluorobenzenediazonium tetrafluoroborate salt using a Büchner funnel. b. Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether to aid in drying. c. Dry the salt under vacuum for a short period. CAUTION: Do not over-dry or heat the diazonium salt as it is potentially explosive.
-
Thermal Decomposition: a. Place the dried diazonium salt in a flask equipped for distillation. b. Gently heat the solid salt using an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. c. The crude this compound will distill over. Collect the distillate.
-
Work-up and Purification: a. Transfer the crude distillate to a separatory funnel. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter to remove the drying agent. e. Purify the liquid by fractional distillation. Collect the fraction boiling at approximately 119-121 °C.[15]
-
Analysis and Yield Determination: a. Weigh the pure, collected fraction to determine the experimental yield. b. Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS.
Discrepancies Between Theoretical and Experimental Yield
It is exceedingly rare for the experimental yield to equal the theoretical yield. Several factors contribute to this discrepancy, which can be broadly categorized as systemic losses and chemical inefficiencies.
| Factor | Description | Impact on Yield |
| Incomplete Reactions | The reaction may not proceed to 100% completion. Some starting material may remain unreacted even after the allotted reaction time. | Reduces the amount of product formed. |
| Side Reactions | Competing reactions can consume the starting materials or intermediates, leading to the formation of undesired byproducts. In the Balz-Schiemann reaction, side reactions can lead to phenols or other substitution products. | Lowers the yield of the desired product. |
| Mechanical Losses | Product is inevitably lost during transfers between glassware, during filtration, and in the work-up process (e.g., a small amount remains dissolved in the aqueous layer during extraction). | Decreases the isolated mass of the final product. |
| Purification Losses | During purification steps like distillation, some product is always lost in the distillation residue (the "pot residue") and in the initial and final fractions that are often discarded to ensure high purity.[16] | Reduces the final experimental yield. |
| Product Impurity | If the final product is not completely pure (e.g., contains residual solvent), the measured experimental yield may be artificially inflated. This underscores the importance of proper drying and characterization. | Can lead to a percent yield greater than 100%, indicating an impure sample. |
| Substrate & Reagent Stability | The diazonium salt intermediate can be unstable, and premature decomposition can occur, especially if the temperature is not carefully controlled.[14] | Leads to loss of the key intermediate before it can be converted to the final product. |
Calculating Percent Yield: If the experimental protocol described above yielded 6.75 grams of pure this compound, the percent yield would be:
Percent Yield = (Experimental Yield / Theoretical Yield) × 100 Percent Yield = (6.75 g / 9.93 g) × 100 = 68.0%
Yields for the Balz-Schiemann reaction can be highly variable depending on the substrate and reaction conditions, but a yield in this range is considered fair to good for this type of transformation.[17][18]
Conclusion
The synthesis of this compound via the Balz-Schiemann reaction provides a classic and instructive example of the relationship between theoretical and experimental yield. While the theoretical yield offers an indispensable benchmark based on stoichiometric perfection, the experimental yield reflects the realities of practical chemistry, including side reactions, mechanical losses, and purification inefficiencies. For researchers and drug development professionals, understanding the sources of this discrepancy is paramount. It allows for the optimization of reaction conditions, the refinement of purification techniques, and the realistic assessment of a synthetic route's viability, ultimately ensuring the efficient and reproducible production of vital chemical compounds.
References
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Electron-donating/withdrawing effects in 2,3-Difluorotoluene
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2,3-Difluorotoluene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the intricate electronic effects within the this compound molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles of inductive and resonance effects, dissects the individual and collective influence of the methyl and fluorine substituents, and outlines experimental and computational methodologies for their validation. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for understanding and predicting the reactivity and properties of this important chemical intermediate.
Introduction: The Dichotomy of Substituent Effects
This compound is a substituted aromatic compound where the benzene ring is functionalized with a methyl group and two adjacent fluorine atoms. The electronic character of the aromatic ring is profoundly influenced by these substituents, which exhibit a classic push-pull dynamic. The methyl group is a weak electron-donating group, while the highly electronegative fluorine atoms are potent electron-withdrawers. This juxtaposition of opposing electronic influences creates a nuanced distribution of electron density across the aromatic system, which in turn governs the molecule's reactivity, spectroscopic properties, and potential applications as a synthetic building block.
Understanding this electronic interplay is not merely an academic exercise. In pharmaceutical and materials science, the strategic placement of fluorine atoms is a widely used tactic to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides the core scientific principles needed to harness these effects in rational molecular design.
Foundational Principles: Inductive vs. Resonance Effects
The net electronic effect of any substituent on an aromatic ring is a vector sum of two primary forces: the inductive effect and the resonance effect.
The Inductive Effect (I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[2][3] It arises from differences in the electronegativity of adjacent atoms.
-
Fluorine (-I Effect): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It pulls electron density away from the benzene ring through the sigma (σ) bond, decreasing the overall electron density of the ring.[3][4][5]
-
Methyl Group (+I Effect): Alkyl groups, like methyl, are less electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, they act as weak electron-donating groups through induction (+I), pushing electron density towards the ring.[5][6][7]
The Resonance Effect (R/M)
The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and the aromatic ring. This requires the substituent to have a p-orbital that can overlap with the π-system of the ring.[2][7]
-
Fluorine (+R Effect): Despite its strong -I effect, fluorine possesses lone pairs of electrons in its valence p-orbitals. These lone pairs can be delocalized into the aromatic π-system, donating electron density to the ring. This is a positive resonance effect (+R).[2][4][8] This donation of electron density is not uniform; it specifically increases the electron density at the ortho and para positions relative to the fluorine atom.[4]
-
Methyl Group (Hyperconjugation): The methyl group does not have lone pairs to participate in traditional resonance. However, it can donate electron density through a process called hyperconjugation, which involves the overlap of the C-H σ-bonds with the ring's π-system. This is a weaker, but still significant, electron-donating effect that also enriches the ortho and para positions.[6]
The Halogen Anomaly: A Competitive Balance
For halogens, a unique situation arises where the inductive and resonance effects are in direct opposition. Crucially, for fluorine, chlorine, and bromine, the electron-withdrawing inductive effect (-I) is stronger than the electron-donating resonance effect (+R).[3][4][8] The net result is that halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than unsubstituted benzene. However, because the resonance effect directs electron density to the ortho and para positions, they are classified as ortho, para-directors .[3]
Caption: Combined directing effects in this compound.
Quantitative and Empirical Validation
While qualitative principles provide a strong framework, quantitative data from empirical measurements and computational models are essential for a complete understanding.
Hammett Substituent Constants
The Hammett equation provides a way to quantify the electronic effect of a substituent. [9][10]The substituent constant, sigma (σ), is a measure of the electron-donating or -withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. [11]
| Substituent | σ_meta (σm) | σ_para (σp) | Primary Effect |
|---|---|---|---|
| -CH₃ | -0.07 | -0.17 | Electron-Donating (+I) |
| -F | +0.34 | +0.06 | Electron-Withdrawing (-I) |
Table 1: Hammett constants for methyl and fluoro substituents. Data sourced from established literature.[9]
The data clearly quantifies the principles discussed:
-
The methyl group has negative σ values, confirming its electron-donating character.
-
Fluorine has a strongly positive σm value, reflecting its powerful -I effect. The σp value is much less positive, a direct result of the +R effect opposing the -I effect at the para position.
Spectroscopic Analysis
Spectroscopic techniques provide direct experimental evidence of the electron distribution within the molecule.
Experimental Protocol: Spectroscopic Characterization
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of this compound in ~0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [12] * IR: Use a drop of the neat liquid sample between two KBr plates to form a thin film. [12]2. Data Acquisition:
-
NMR: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.
-
IR: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. [13]3. Analysis:
-
In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons will reflect their local electron density. Carbons C4 and C6, being electronically enriched by the directing effects, are expected to be shielded (appear at a lower ppm value) compared to C5. The carbons directly attached to the fluorine atoms (C2, C3) will be significantly deshielded and appear at a high ppm value due to the strong -I effect.
-
The IR spectrum will show characteristic C-F stretching bands (typically strong, in the 1300-1000 cm⁻¹ region) and aromatic C-H and C=C stretching frequencies.
-
Caption: General workflow for spectroscopic analysis.
Computational Chemistry Insights
Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise modeling of molecular properties. [14][15]These calculations can provide a visual and quantitative picture of the electron distribution.
Methodology: Computational Analysis Workflow
-
Structure Optimization: The geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Property Calculation: Single-point energy calculations are performed on the optimized structure to determine electronic properties.
-
Analysis & Visualization:
-
Electrostatic Potential (ESP) Map: This map is generated to visualize electron-rich (red) and electron-poor (blue) regions of the molecule. For this compound, the map would show high electron density localized at the fluorine atoms and relative electron enrichment at the C4 and C6 positions of the ring.
-
Natural Bond Orbital (NBO) Analysis: This provides quantitative values for atomic charges, confirming the charge polarization predicted by inductive and resonance effects.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most likely sites for electrophilic and nucleophilic attack, respectively.
-
Caption: Workflow for computational electronic structure analysis.
Conclusion and Outlook
The electronic landscape of this compound is a finely balanced interplay of competing forces. The weak, activating methyl group and the two strongly deactivating but ortho, para-directing fluorine atoms create a system that is less reactive than toluene but has well-defined regions of nucleophilicity, primarily at the C4 and C6 positions.
A thorough understanding, grounded in the principles of inductive and resonance effects and validated by empirical spectroscopic data and high-level computational modeling, is paramount for any scientist seeking to utilize this molecule. For drug development professionals, this knowledge enables the rational design of analogues with tailored electronic properties to optimize biological activity and ADME profiles. For synthetic chemists, it provides a predictive framework for designing reaction pathways and controlling regiochemical outcomes. This guide provides the foundational and technical knowledge necessary to approach these challenges with confidence and scientific rigor.
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Reactivity of the methyl group in 2,3-Difluorotoluene
An In-Depth Technical Guide to the Reactivity of the Methyl Group in 2,3-Difluorotoluene
Abstract
The introduction of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal and agrochemical design, imparting profound effects on a molecule's physicochemical and pharmacological properties. This compound serves as a valuable, yet nuanced, building block in this endeavor. The reactivity of its benzylic methyl group is critically modulated by the electronic interplay of the ortho and meta fluorine substituents. This guide provides a comprehensive examination of the key transformations of this methyl group, focusing on the mechanistic underpinnings of benzylic halogenation, oxidation, and deprotonation. By synthesizing established chemical principles with detailed, field-proven protocols, this document aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in complex synthetic campaigns.
Introduction: The Unique Profile of this compound
This compound is an aromatic compound distinguished by a methyl group flanked by ortho and meta fluorine atoms. This substitution pattern creates a unique electronic environment that directly influences the reactivity of the benzylic C-H bonds. While the methyl group is typically a site for radical and oxidative transformations, the potent inductive and resonance effects of the adjacent fluorine atoms alter its reactivity profile compared to unsubstituted toluene. Understanding these electronic effects is paramount for predicting reaction outcomes and designing rational synthetic strategies. The resulting functionalized products, such as 2,3-difluorobenzyl bromide and 2,3-difluorobenzoic acid, are key intermediates in the synthesis of pharmaceuticals and other high-value materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3828-49-7 | [2][3] |
| Molecular Formula | C₇H₆F₂ | [2][3] |
| Molecular Weight | 128.12 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 119-121 °C | [2] |
| Density | 1.096 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4530 | [2] |
Governing Principles: Electronic Effects of Fluorine Substituents
The reactivity of the benzylic protons in this compound is a direct consequence of the competing electronic effects of the two fluorine atoms.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and, to a lesser extent, from the methyl group. This C-F bond polarization enhances the acidity of the benzylic protons, making them more susceptible to deprotonation.[5][6]
-
Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene ring.[6] This +M effect increases electron density at the ortho and para positions. However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this resonance donation is weaker than its inductive withdrawal.[6]
In this compound, the cumulative -I effect of two fluorine atoms dominates, rendering the aromatic ring electron-deficient. This has a significant impact on the stability of intermediates formed during reactions at the methyl group. For instance, a benzylic radical or anion is stabilized by the strong inductive pull of the nearby fluorine atoms.
Caption: Inductive (-I) and Resonance (+M) effects in this compound.
Key Transformations of the Methyl Group
Benzylic Halogenation: Synthesis of 2,3-Difluorobenzyl Bromide
Benzylic halogenation, particularly bromination, is a fundamental transformation that proceeds via a free-radical chain mechanism.[7] This reaction is highly valuable as the resulting benzyl halides are versatile electrophiles for introducing the 2,3-difluorobenzyl moiety.[1] The reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) and utilizes a brominating agent like N-Bromosuccinimide (NBS) to maintain a low, constant concentration of Br₂.[8][9]
The stability of the intermediate benzylic radical is key to the reaction's success. The electron-withdrawing fluorine atoms help to stabilize the radical, facilitating its formation.
Experimental Protocol: Free-Radical Bromination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq.).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).
-
Solvent: Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to achieve a concentration of approx. 0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated and sustained with a standard 250W incandescent lamp placed near the flask.[7]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by succinimide floating at the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2,3-difluorobenzyl bromide can be purified by vacuum distillation to yield a colorless liquid.[10]
-
Validation: Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and GC-MS. The benzylic protons (CH₂Br) should appear as a characteristic singlet in the ¹H NMR spectrum.
Caption: Experimental workflow for benzylic bromination of this compound.
Benzylic Oxidation: Synthesis of 2,3-Difluorobenzoic Acid
The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents.[11] Common reagents for this transformation include hot potassium permanganate (KMnO₄) or chromium-based oxidants like chromic acid (H₂CrO₄).[8][11] The reaction proceeds as long as at least one benzylic hydrogen is present.[8][11] The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring generally facilitates this oxidation process.[12][13]
Mechanism Insight: The oxidation likely begins with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical, which is then further oxidized.[8] The halogen substituents on the ring are stable to these oxidizing conditions.[11]
Experimental Protocol: Benzylic Oxidation with KMnO₄
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq.).
-
Reagent Solution: Prepare a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq.) in a mixture of water and a small amount of pyridine or use a phase-transfer catalyst to improve solubility and reaction rate.
-
Reaction: Heat the biphasic mixture to reflux (approx. 100°C) with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction may take several hours to reach completion.
-
Workup: Cool the mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO₃) or bubble SO₂ gas through the mixture to destroy excess KMnO₄ and dissolve the MnO₂ precipitate.
-
Isolation: The aqueous solution will contain the potassium salt of 2,3-difluorobenzoic acid. Filter the solution to remove any remaining solids. Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. The 2,3-difluorobenzoic acid will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Validation: Confirm product identity via melting point, ¹H NMR, ¹⁹F NMR, and IR spectroscopy (presence of a strong C=O and broad O-H stretch).
Benzylic Deprotonation and Functionalization
The increased acidity of the benzylic protons, due to the -I effect of the fluorine atoms, allows for deprotonation using strong bases. This generates a benzylic carbanion, a potent nucleophile that can react with various electrophiles. Recent studies have shown that bimetallic base systems can selectively deprotonate the benzylic position of fluoro-substituted toluenes for subsequent functionalization.[14]
For example, a LiN(SiMe₃)₂/Cs⁺ system has been used for the deprotonative addition of fluorotoluenes to Weinreb amides, forming 2-arylacetophenones.[14] This approach highlights the potential for C-C bond formation directly at the methyl group, a powerful strategy for molecular elaboration.
Table 2: Comparative Summary of Methyl Group Reactions
| Reaction | Reagents & Conditions | Product | Mechanistic Pathway | Key Considerations |
| Bromination | NBS, AIBN (cat.), CCl₄, reflux, light | 2,3-Difluorobenzyl bromide | Free Radical Chain | Requires radical initiation; inert atmosphere is beneficial. |
| Oxidation | KMnO₄, H₂O/Pyridine, reflux | 2,3-Difluorobenzoic acid | Radical Oxidation | Requires strong oxidizing agent and heat; workup involves handling MnO₂. |
| Deprotonation | Strong base (e.g., LiN(SiMe₃)₂/Cs⁺) | 2,3-Difluorobenzyl carbanion | Acid-Base | Requires anhydrous conditions and a strong, non-nucleophilic base. |
Conclusion and Future Outlook
The methyl group of this compound is a versatile functional handle whose reactivity is significantly influenced by its unique electronic environment. The strong inductive effect of the two fluorine atoms facilitates key transformations including radical halogenation, oxidation to the carboxylic acid, and deprotonation to form a nucleophilic benzylic anion. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage this building block in their synthetic programs.
Future advancements in this area will likely focus on transition-metal-catalyzed C-H functionalization.[15][16][17] These methods promise more direct and atom-economical ways to forge new C-C and C-heteroatom bonds at the benzylic position, further expanding the synthetic utility of this compound and its derivatives in the development of next-generation pharmaceuticals and advanced materials.
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Fengchen Group. (n.d.). 2,3-Difluorobenzyl Bromide: A Key Building Block for Fluorinated Compound Synthesis. Retrieved from [Link]
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Stock, L. M. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education, 43(6), 329. Available at: [Link]
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JoVE. (n.d.). Reactions at the Benzylic Position: Oxidation and Reduction. Retrieved from [Link]
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Ahrens, T., et al. (2015). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 115(2), 931–972. Available at: [Link]
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Solubility of 2,3-Difluorotoluene in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Difluorotoluene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern medicinal chemistry and agrochemical synthesis, largely owing to the unique properties conferred by its fluorine substituents. The strategic introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this compound highly valuable.[1][2][3] However, efficient utilization of this compound in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics in various organic solvents. This guide provides a comprehensive framework for determining and interpreting the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling researchers to generate reliable solubility data tailored to their specific applications.
The Strategic Importance of this compound in Modern Chemistry
Organofluorine compounds have become indispensable in drug discovery, with a significant percentage of new pharmaceuticals containing fluorine.[3][4] The substitution of hydrogen with fluorine, an atom of comparable size but with the highest electronegativity, imparts profound changes to a molecule's physicochemical properties.[2] These modifications are often beneficial for pharmacokinetic profiles, target selectivity, and overall efficacy.[1]
This compound serves as a key intermediate in the synthesis of these advanced molecules.[5] Its aromatic scaffold, combined with the electronic effects of two fluorine atoms, makes it a versatile precursor for creating complex pharmaceutical and agrochemical agents.[5][6] Consequently, knowledge of its behavior in different solvent systems is not merely academic; it is a critical prerequisite for:
-
Reaction Optimization: Selecting a solvent where reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification and Crystallization: The choice of solvent and anti-solvent is paramount for efficient purification, directly impacting the purity and crystal morphology of the final product.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems dictates the feasibility of different dosage forms.
Given the general lack of publicly available, quantitative solubility data for this compound in a range of organic solvents, this guide focuses on empowering researchers to establish this data empirically through robust and reliable methods.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. For this compound, a substituted aromatic hydrocarbon, its solubility is governed by a balance of forces. The methyl-substituted benzene ring is nonpolar, favoring interactions with other nonpolar solvents through van der Waals forces. However, the highly electronegative fluorine atoms introduce a significant dipole moment, creating polar character. This dual nature suggests that this compound will exhibit a range of solubilities across different solvent classes.
Key factors influencing solubility include:
-
Polarity and Dielectric Constant: Polar solvents have higher dielectric constants and are better at solvating polar molecules.[8] Nonpolar solvents, with low dielectric constants, are more suitable for nonpolar solutes.[8] this compound, with its moderate polarity, is expected to be miscible with a broad range of solvents.
-
Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, ethyl acetate). This compound is a hydrogen bond acceptor (via the fluorine atoms) but not a donor. It will interact differently with protic and aprotic solvents.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional kinetic energy helps overcome intermolecular forces in the solute.[8][9] This relationship is crucial for crystallization processes.
Physicochemical Properties for Practical Application
A successful experimental design begins with understanding the properties of the solute and the selected solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3828-49-7 | [5][10][11] |
| Molecular Formula | C₇H₆F₂ | [5][10][11] |
| Molecular Weight | 128.12 g/mol | [5][11][12] |
| Appearance | Colorless liquid | [5] |
| Density | ~1.096 g/mL at 25 °C | [10][11] |
| Boiling Point | 119-121 °C | [10][11] |
| Refractive Index | n20/D ~1.4530 | [10][11] |
| Aqueous Solubility | 0.24 g/L | [10] |
Table 2: Properties of Common Organic Solvents for Solubility Studies
| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | Nonpolar, Aliphatic | 0.1 | 1.9 | 69 |
| Toluene | Nonpolar, Aromatic | 2.4 | 2.4 | 111 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 40 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 82 |
| Ethanol | Polar Protic | 4.3 | 24.5 | 78 |
| Methanol | Polar Protic | 5.1 | 32.7 | 65 |
¹Relative polarity values are a composite measure; data sourced from various chemistry resources.[13][14]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15] It is reliable for both highly soluble and sparingly soluble compounds.[16] The objective is to create a saturated solution in equilibrium with an excess of the solid solute, then measure the concentration of the dissolved solute.
Causality-Driven Protocol
This protocol is designed to be self-validating by ensuring equilibrium is truly reached and accurately measured.
Step 1: Preparation and Material Purity
-
Action: Use high-purity this compound (≥97%) and analytical grade or HPLC grade solvents.[11]
-
Causality: Impurities in either the solute or the solvent can alter the solution's properties and lead to inaccurate solubility measurements.
Step 2: Sample Preparation
-
Action: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Causality: The presence of undissolved solid is the definitive indicator that the solution is saturated and in equilibrium with the solid phase.
Step 3: Equilibration
-
Action: Place the sealed containers in a constant-temperature environment (e.g., an incubator shaker or a thermostatically controlled water bath) and agitate for a prolonged period (typically 24-72 hours).
-
Causality: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is critical because solubility is temperature-dependent.[8][17] The extended time allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
Step 4: Phase Separation
-
Action: After equilibration, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Causality: It is crucial that the analyzed sample contains only the dissolved solute. Any suspended microparticles will artificially inflate the measured concentration. Filtration is the most reliable method for this separation.
Step 5: Quantification
-
Action: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality: Direct analysis of the saturated solution may exceed the linear range of the detector. Dilution brings the concentration into a quantifiable range. The analytical method must be pre-validated with a calibration curve using standards of known this compound concentrations to ensure accuracy.
Workflow Visualization
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Interpretation and Application
The solubility is calculated from the concentration of the saturated solution, determined in Step 5, and is typically expressed in units such as:
-
grams per 100 mL of solvent ( g/100 mL)
-
milligrams per milliliter (mg/mL)
-
moles per liter (mol/L or M)
The resulting data table, populated with values for various solvents at a given temperature (e.g., 25 °C), becomes a powerful tool. For instance:
-
High solubility in a nonpolar solvent like toluene suggests it would be an excellent choice for a reaction medium involving nonpolar reagents.
-
Moderate solubility in a solvent like ethanol, which decreases significantly upon cooling, indicates a promising system for purification by recrystallization.
-
Low solubility in a solvent like n-hexane might identify it as an effective anti-solvent to induce precipitation.
Conclusion
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Introduction: Understanding 2,3-Difluorotoluene in a Research Context
An In-Depth Technical Guide to the Health and Safety of 2,3-Difluorotoluene
This compound is a fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring fluorine atoms on the benzene ring, imparts altered reactivity, solubility, and metabolic stability to target molecules, making it a valuable building block for drug development professionals and material scientists.[1] However, the same properties that make it synthetically useful also necessitate a thorough understanding of its potential hazards.
This guide provides a comprehensive overview of the health and safety considerations for this compound. It is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory or process development setting. The focus is not merely on listing hazards but on providing the causal logic behind safety protocols, enabling teams to build a robust and self-validating culture of safety.
Section 1: Hazard Identification and Risk Profile
A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This compound presents a multi-faceted risk profile encompassing physical, health, and environmental hazards.
Physical Hazards: Flammability
This compound is classified as a highly flammable liquid and vapor (Flammable Liquid, Category 2).[2] This classification is based on its low flash point of approximately 17°C (62.6°F).
-
Causality: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. A flash point below room temperature, as is the case here, means that an open container can generate sufficient vapors to ignite with a nearby spark, open flame, or even static discharge.[3][4] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" fire.[3]
Health Hazards
Exposure to this compound can lead to acute health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Acute Oral Toxicity (Category 4): The compound is harmful if swallowed.[5]
-
Skin Irritation (Category 2): It is known to cause skin irritation.[2] Prolonged contact can lead to defatting of the skin, resulting in dermatitis.[6]
-
Serious Eye Damage (Category 1): this compound poses a risk of serious damage to the eyes upon contact.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors may cause respiratory irritation, targeting the respiratory system.[3] High concentrations of vapors can lead to symptoms like headache, dizziness, and nausea.[7]
It is critical to note that comprehensive toxicological properties for this specific compound have not been thoroughly investigated.[3] Therefore, it must be handled with the assumption that unknown chronic hazards may exist.
Environmental Hazards
While some safety data sheets indicate it is harmful to aquatic life, others suggest it is toxic to aquatic life with long-lasting effects.[2][3] Due to this, it is imperative that this compound is not released into drains or the environment.[3]
Section 2: Quantitative Safety Data
For quick reference, the key quantitative data related to the safety of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3828-49-7 | [2][8] |
| Molecular Formula | C₇H₆F₂ | [2] |
| Molecular Weight | 128.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-121 °C | [8] |
| Density | 1.096 g/mL at 25 °C | [8] |
| Flash Point | 17 °C (62.6 °F) | |
| GHS Hazard Codes | H225, H302, H315, H318, H335 | |
| Occupational Exposure Limits | Not established | [3] |
Section 3: Risk Mitigation and Safe Handling Protocols
Effective risk management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes eliminating hazards where possible, and then implementing engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls
Engineering controls are the most effective way to minimize exposure as they are designed to isolate the hazard from the worker.
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and protects the user from inhalation and potential fire hazards.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[6] Use only explosion-proof electrical, ventilating, and lighting equipment.[3][7]
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[3][6]
Administrative Controls & Standard Operating Procedures (SOPs)
-
Access Restriction: Limit access to areas where this compound is used and stored.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][8] Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Waste Disposal: Dispose of waste in a designated, labeled hazardous waste container. Do not pour down the drain. All waste disposal must comply with local, regional, and national regulations.[3][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber or other appropriate material).[9] A flame-retardant lab coat is required.[3] For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK) is necessary. Respirator use must be part of a comprehensive respiratory protection program.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[3][11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water for at least 15 minutes.[3][12] Seek medical attention if irritation occurs.[6]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water immediately and seek immediate medical attention.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4][7] Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Vapors can form explosive mixtures with air.[3] Containers may explode when heated.[7] Hazardous combustion products include carbon oxides and hydrogen fluoride.[3][4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures
In the event of a spill, follow a pre-defined response plan. The logical flow for a small-scale laboratory spill is outlined in the diagram below.
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Thermal Stability and Decomposition of 2,3-Difluorotoluene: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Difluorotoluene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for defining safe handling, processing, and storage parameters, as well as for predicting its degradation pathways under thermal stress. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. It integrates theoretical principles based on bond dissociation energies with detailed, field-proven experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). While specific experimental data for this isomer is scarce in public literature, this document constructs a robust investigatory approach, enabling researchers to systematically determine its thermal properties and decomposition profile.
Theoretical Foundation: Predicting Thermal Lability
The intrinsic thermal stability of a molecule is governed by the strength of its covalent bonds. The energy required to break a bond homolytically, known as the Bond Dissociation Energy (BDE), is a primary indicator of which bonds will cleave first under thermal duress.[1] For this compound, the key bonds to consider are the C-F, aromatic C-H, aromatic C-C, and the benzylic C-H bonds of the methyl group.
Fluorine substitution on an aromatic ring generally enhances thermal stability.[2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, significantly more robust than a typical C-H bond.[1][2] This high stability is attributed to the large electronegativity difference between carbon and fluorine, resulting in a highly polarized and strong bond.[2]
However, the presence of the methyl group introduces benzylic C-H bonds, which are typically weaker than aromatic C-H bonds and represent a potential initiation site for thermal decomposition.
Table 1: General Bond Dissociation Energies (BDEs) Relevant to this compound
| Bond Type | Representative Molecule | BDE (kJ/mol at 298 K) | Significance for this compound |
|---|---|---|---|
| Aromatic C–F | C₆H₅–F | ~523-552 | Very strong; unlikely to be the primary initiation site.[2] |
| Aromatic C–H | C₆H₅–H | ~473 | Strong, but weaker than C-F.[3] |
| Benzylic C–H | C₆H₅CH₂–H (Toluene) | ~375 | The most probable site for initial H-atom abstraction and decomposition initiation.[3] |
| Aromatic C–C | C₆H₅–CH₃ (Toluene) | ~430 | Stronger than the benzylic C-H bond. |
| Aromatic C–C | Benzene Ring | ~500-550 | Ring fragmentation requires very high energy. |
Note: Values are approximate and can vary based on molecular structure and computational method. Sources:[3][4]
Based on this BDE analysis, the primary hypothesis is that the thermal decomposition of this compound will initiate via the homolytic cleavage of a benzylic C-H bond from the methyl group. This will form a resonance-stabilized 2,3-difluorobenzyl radical, which can then participate in a cascade of secondary reactions.
Experimental Workflow for Comprehensive Thermal Analysis
A multi-technique approach is essential for a complete assessment of thermal stability. The following workflow outlines the logical sequence of experiments to determine the decomposition temperature, associated energetic changes, and the identity of the resulting products.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This experiment directly identifies the temperature at which the compound begins to decompose and lose mass through volatilization of degradation products. It is the foundational technique for determining the upper limit of thermal stability.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum). For a volatile liquid, a sealed pan with a pinhole lid is recommended to prevent premature evaporation before decomposition begins.
-
Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[6]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its boiling point (e.g., 30-40 °C).
-
Ramp the temperature at a constant heating rate. A standard rate is 10 °C/min.[6] For kinetic studies, additional runs at different rates (e.g., 5, 15, and 20 °C/min) are required.[7]
-
Continue heating to a final temperature where the decomposition is complete (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the tangent of the baseline and the tangent of the decomposition curve.
-
Note the temperature of the maximum rate of decomposition (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Record the percentage of residual mass at the end of the experiment.
-
Table 2: Typical TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Sample Mass | 5-10 mg | Ensures good thermal contact and minimizes thermal gradients within the sample. |
| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time. |
| Purge Gas | Nitrogen (99.999%) | Provides an inert atmosphere to study intrinsic thermal (non-oxidative) stability. |
| Flow Rate | 50-100 mL/min | Ensures efficient removal of decomposition products from the furnace. |
| Temperature Range | 30 °C to 800 °C | Covers the potential decomposition range for most organic molecules. |
| Pan Type | Alumina or Platinum | Chemically inert at high temperatures. |
Protocol 2: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] It is used to detect thermal events such as melting, boiling, and decomposition. A decomposition process is typically observed as a sharp or broad exothermic (heat-releasing) event.[9] Correlating this exotherm with the mass loss observed in TGA confirms that the event is decomposition.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.[10]
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan. An empty, sealed pan is used as the reference.
-
Atmosphere Selection: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Thermal Program: Use the same heating rate(s) as the TGA experiments to allow for direct correlation of the data. Ramp the temperature from ambient to a point beyond the decomposition temperature identified by TGA.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature.
-
Identify endothermic peaks corresponding to boiling.
-
Identify exothermic peaks in the temperature region where mass loss was observed by TGA. The onset of this exotherm should align with the T_onset from TGA.
-
Integrate the area of the decomposition exotherm to quantify the enthalpy of decomposition (ΔH_d).
-
Protocol 3: Identification of Decomposition Products via Py-GC-MS
Causality: To understand the decomposition mechanism, the products must be identified. Pyrolysis-Gas Chromatography-Mass Spectrometry is the ideal technique for this. A sample is rapidly heated (pyrolyzed) to its decomposition temperature, and the volatile products are immediately swept into a GC column for separation, followed by identification using a mass spectrometer.[11]
Step-by-Step Protocol:
-
System Setup: Interface a pyrolyzer unit with a GC-MS system.
-
Pyrolysis Temperature Selection: Based on the TGA data, select a pyrolysis temperature just above the T_peak to ensure rapid and complete decomposition.
-
Sample Preparation: Load a small, precise amount of this compound (typically in the microgram range) into a pyrolysis tube or onto a filament.
-
Pyrolysis & Separation:
-
Rapidly heat the sample to the setpoint temperature.
-
The volatile decomposition products are transferred via a heated interface into the GC injector.
-
Separate the products using a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Use a temperature program for the GC oven to elute a wide range of products.
-
-
Detection and Identification:
-
As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identify the individual products by comparing their mass spectra to a spectral library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.[12]
-
Postulated Decomposition Pathway
Based on the principles of radical chemistry and BDEs, a plausible decomposition pathway for this compound can be proposed. This mechanism would be validated or refined based on the products identified via Py-GC-MS.
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A Technical Guide to the Historical Synthesis of 2,3-Difluorotoluene for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Doubly Fluorinated Aromatic
2,3-Difluorotoluene is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of two fluorine atoms onto the toluene ring profoundly alters its electronic properties, lipophilicity, and metabolic stability, making it a desirable scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the historical methods employed for the synthesis of this compound, offering a retrospective look at the evolution of aromatic fluorination chemistry. Understanding these foundational techniques provides valuable context for the development of modern, more sophisticated fluorination strategies.
The Precursor Challenge: Accessing 2,3-Difluoroaniline
Historically, a significant hurdle in the synthesis of this compound has been the preparation of its key precursor, 2,3-difluoroaniline. The methods to obtain this intermediate are themselves rooted in classical aromatic chemistry, often beginning with more readily available di-substituted nitrobenzenes. A common historical approach involves the reduction of a nitrated precursor. For instance, 2,3-difluoroaniline can be synthesized from 1,2-dibromo-4,5-difluoro-3-nitrobenzene through catalytic hydrogenation.[1] This multi-step approach highlights the synthetic challenges faced by early organic chemists in accessing polysubstituted aromatic compounds.
The Balz-Schiemann Reaction: A Cornerstone of Aromatic Fluorination
The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, has been a cornerstone for the introduction of fluorine into aromatic rings.[2][3] This method transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate intermediate.[2][4] This reaction was particularly valuable in an era when direct fluorination of aromatic compounds was often uncontrollable and hazardous due to the extreme reactivity of elemental fluorine.[4]
The overall transformation for the synthesis of this compound via the Balz-Schiemann reaction is as follows:
Caption: The Balz-Schiemann reaction pathway for this compound.
Causality in Experimental Choices
The choice of reagents and conditions in the Balz-Schiemann reaction is dictated by the chemistry of the diazonium intermediate. The use of fluoroboric acid (HBF4) is crucial as it serves a dual purpose: it provides the acidic medium for diazotization and acts as the source of the tetrafluoroborate counter-ion, which forms a relatively stable, often isolable, diazonium salt.[4] The low temperature (0-5 °C) for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium species.[5] The subsequent thermal decomposition is a controlled process where the diazonium group, an excellent leaving group, is expelled as nitrogen gas, and a fluoride ion from the tetrafluoroborate anion attacks the resulting aryl cation.[4]
Historical Protocol: Balz-Schiemann Synthesis of a Fluorotoluene
The following protocol is a representative historical procedure for the synthesis of a fluorotoluene from its corresponding toluidine, illustrating the key steps of the Balz-Schiemann reaction.
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a suitable reaction vessel, the starting toluidine (e.g., p-toluidine for 4-fluorotoluene) is dissolved in an aqueous solution of fluoroboric acid (HBF4).[2]
-
The solution is cooled to between 0 and 5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO2) is added dropwise to the stirred toluidine solution, maintaining the temperature below 5 °C.[5]
-
The addition of sodium nitrite results in the formation of the diazonium tetrafluoroborate salt, which often precipitates from the reaction mixture.
-
The reaction mixture is stirred for an additional 30 minutes at low temperature to ensure complete diazotization.
-
The precipitated diazonium salt is collected by filtration, washed with cold water, followed by a cold organic solvent (e.g., methanol or ether), and then dried.
Step 2: Thermal Decomposition
-
The dried diazonium tetrafluoroborate salt is placed in a flask equipped with a distillation apparatus.
-
The salt is gently heated. As the temperature rises, the salt decomposes, releasing nitrogen gas and boron trifluoride, while the desired fluorotoluene distills over.[4]
-
The crude fluorotoluene is collected and can be further purified by redistillation.
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt.[5] |
| Fluorinating Agent | HBF4 | Provides the tetrafluoroborate counter-ion, forming a stable, isolable salt.[4] |
| Decomposition | Gentle Heating | Controlled decomposition to yield the aryl fluoride.[4] |
The Sandmeyer Reaction: A Versatile Alternative
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a versatile method for the conversion of aryl diazonium salts to aryl halides using copper(I) salts as a catalyst.[1][6] While the Balz-Schiemann reaction is the classic route to aryl fluorides, Sandmeyer-type reactions have been adapted for fluorination, although less commonly in historical contexts. The true Sandmeyer reaction typically involves chloro, bromo, or cyano substitutions.[7] The introduction of fluorine via a Sandmeyer-like process often requires modifications and may not be as straightforward as the Balz-Schiemann reaction.
A key distinction is that the Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[7]
Caption: A generalized Sandmeyer-type reaction for aryl fluoride synthesis.
Historical Protocol: Sandmeyer-Type Synthesis of an Aryl Halide
The following is a generalized historical protocol for a Sandmeyer reaction, illustrating the synthesis of an aryl chloride. The adaptation for fluoride synthesis would require a suitable fluoride source and potentially different copper catalysts.
Step 1: Preparation of the Diazonium Salt
-
2,3-Difluoroaniline is dissolved in an aqueous solution of a mineral acid, such as hydrochloric acid.[5]
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added slowly with stirring, keeping the temperature low.[5]
Step 2: Copper(I) Catalyzed Substitution
-
In a separate flask, a solution of a copper(I) halide (e.g., CuCl) in the corresponding concentrated halogen acid is prepared.
-
The cold diazonium salt solution is added portion-wise to the copper(I) halide solution.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is often warmed gently to ensure complete decomposition of the diazonium salt.
-
The resulting aryl halide often separates as an oil or solid and can be isolated by steam distillation or extraction.
The Halex Process: Halogen Exchange Comes of Age
The Halogen Exchange (Halex) process is a powerful industrial method for producing aryl fluorides by displacing other halogens, typically chlorine, with fluoride.[8] This nucleophilic aromatic substitution (SNAr) reaction generally requires high temperatures and a polar aprotic solvent. The driving force for the reaction is the formation of a more stable salt (e.g., KCl) and the desired fluoroaromatic compound. For the reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, which is not the case for this compound's precursor, 2,3-dichlorotoluene. However, the Halex reaction is a significant historical method for the synthesis of other fluorinated aromatics.
Caption: The Halex process for the synthesis of this compound.
Historical Protocol: Halex Reaction for Aryl Fluoride Synthesis
The following is a representative protocol for a Halex reaction.
-
A mixture of the chlorinated aromatic precursor (e.g., 2,3-dichlorotoluene), an excess of anhydrous potassium fluoride (KF), and a high-boiling polar aprotic solvent (such as dimethylformamide or dimethyl sulfoxide) is charged into a high-pressure reactor.
-
The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring.
-
The reaction is monitored for the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the solid potassium chloride is filtered off.
-
The product is isolated from the filtrate by distillation.
| Parameter | Condition | Rationale |
| Fluoride Source | Anhydrous KF | A common and cost-effective source of fluoride ions. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Solubilizes the reactants and facilitates the nucleophilic substitution. |
| Temperature | 150-250 °C | Provides the necessary activation energy for the C-Cl bond cleavage. |
Comparative Analysis of Historical Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Balz-Schiemann | Aromatic Amine | NaNO2, HBF4 | Good yields, relatively clean reactions.[2] | Use of hazardous diazonium salts, requires thermal decomposition. |
| Sandmeyer-Type | Aromatic Amine | NaNO2, HCl, Cu(I) salt | Versatile for various halides and pseudohalides.[6] | Less direct for fluorination, potential for side reactions. |
| Halex Process | Aryl Chloride | KF, Polar Aprotic Solvent | Industrially scalable, uses relatively inexpensive reagents.[8] | Requires high temperatures and pressures, often needs electron-withdrawing groups for activation. |
Conclusion
The historical synthesis of this compound is a testament to the ingenuity of early organic chemists. The Balz-Schiemann reaction, in particular, provided a reliable, albeit hazardous, pathway to this important molecule. While the Sandmeyer reaction offered versatility for other halogenations, its application to fluorination was less direct. The Halex process, though powerful for activated systems, presented challenges for unactivated substrates like dichlorotoluene. These classical methods laid the groundwork for the development of modern catalytic and milder fluorination techniques that are now prevalent in academic and industrial research. A thorough understanding of these historical routes provides a valuable perspective on the ongoing evolution of synthetic organic chemistry.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
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Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
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Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]
-
Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186–1190. [Link]
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Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193–228. [Link]
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Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Institute. [Link]
- Process for synthesizing 2,3-difluoroaniline. (2008). CN101245020B.
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Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
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Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
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Halex process. Wikipedia. [Link]
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The Balz-Schiemann Reaction. Scientific Update. [Link]
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Halex Comparative Reaction. gChem Global. [Link]
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The Advent of a Key Fluorinated Moiety: A Technical Guide to the Discovery and First Synthesis of 2,3-Difluorotoluene
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 2,3-difluorotoluene stands out as a critical synthon for the preparation of a variety of pharmaceutical and agrochemical agents. This in-depth technical guide provides a comprehensive overview of the historical discovery of the foundational chemistry that enabled the synthesis of this compound and presents a detailed, field-proven protocol for its inaugural preparation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the genesis and practical synthesis of this important fluorinated aromatic compound.
Introduction: The Significance of the Vicinal Difluoro Aromatic Motif
The presence of vicinal fluorine atoms on an aromatic ring, as seen in this compound, creates a unique electronic environment. The strong electron-withdrawing nature of the two adjacent fluorine atoms significantly alters the electron density of the benzene ring, influencing its reactivity in subsequent chemical transformations. This distinct electronic signature is often exploited in medicinal chemistry to modulate the pKa of nearby functional groups, enhance binding interactions with biological targets, and block sites of metabolic oxidation.[1] Consequently, the 2,3-difluorophenyl moiety is a recurring motif in a number of important pharmaceutical compounds.
This guide will first delve into the historical context of aromatic fluorination, leading to the discovery of the key reaction that paved the way for the synthesis of compounds like this compound. Subsequently, a detailed, step-by-step protocol for the first plausible synthesis of this compound will be presented, accompanied by expert insights into the causality behind the experimental choices.
The Discovery: The Balz-Schiemann Reaction - A Paradigm Shift in Aromatic Fluorination
Prior to the early 20th century, the synthesis of aromatic fluorine compounds was fraught with challenges. Direct fluorination of aromatic rings was often a violent and uncontrollable reaction, yielding a mixture of products and posing significant safety hazards. A breakthrough occurred in 1927 when German chemists Günther Balz and Günther Schiemann published their seminal work, "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung" (Aromatic Fluorine Compounds. I. A New Method for Their Preparation).[2][3] This paper introduced what is now famously known as the Balz-Schiemann reaction .[4][5]
The Balz-Schiemann reaction provided a reliable and reproducible method for the introduction of a fluorine atom onto an aromatic ring. The process involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] This discovery was a paradigm shift in organofluorine chemistry, opening the door to the systematic synthesis and investigation of a vast array of previously inaccessible fluorinated aromatic compounds, including the difluorotoluenes.
The overall transformation of the Balz-Schiemann reaction can be summarized as follows:
`dot graph Balz_Schiemann_Overview { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} ` Caption: General overview of the Balz-Schiemann reaction.
While Balz and Schiemann's original paper did not specifically describe the synthesis of this compound, it laid the crucial groundwork. The first synthesis of this specific isomer would have logically followed from the application of their method to a suitable aminofluorotoluene precursor.
The First Synthesis: A Detailed Experimental Protocol
The first synthesis of this compound is logically achieved through the Balz-Schiemann reaction, starting from a suitable aminofluorotoluene precursor. Based on the available literature for analogous transformations, the most probable route involves the diazotization of 3-amino-2-fluorotoluene . The following protocol is a detailed, self-validating system for this synthesis.
Synthesis Pathway
The synthesis proceeds in two key stages:
-
Diazotization: Conversion of the primary aromatic amine (3-amino-2-fluorotoluene) to its corresponding diazonium tetrafluoroborate salt.
-
Thermal Decomposition (Fluoro-dediazoniation): Heating the isolated diazonium salt to yield this compound.
`dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} ` Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Methodology
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 3-Amino-2-fluorotoluene | 1978-33-2 | 125.15 g/mol | 1.0 eq. |
| Fluoroboric acid (48% aq. solution) | 16872-11-0 | 87.81 g/mol | 3.0 eq. |
| Sodium nitrite | 7632-00-0 | 69.00 g/mol | 1.1 eq. |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed |
| Sand | N/A | N/A | As needed |
Protocol:
Stage 1: Diazotization of 3-Amino-2-fluorotoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 3-amino-2-fluorotoluene (1.0 eq.).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fluoroboric acid (48% aqueous solution, 3.0 eq.) with vigorous stirring, ensuring the temperature does not exceed 5 °C. The formation of the amine salt may result in a thick slurry.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine salt slurry via the dropping funnel. Maintain the temperature strictly between 0 and 5 °C during the addition. The reaction is exothermic.
-
Precipitation and Isolation: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The 2-fluoro-3-methylbenzenediazonium tetrafluoroborate will precipitate as a crystalline solid.
-
Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold 5% aqueous fluoroboric acid, then with cold ethanol, and finally with cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated diazonium salt in a vacuum desiccator over phosphorus pentoxide. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care, behind a safety shield. It is advisable to proceed to the next step without delay.
Stage 2: Thermal Decomposition (Fluoro-dediazoniation)
-
Decomposition Setup: In a flask equipped for distillation, mix the dry 2-fluoro-3-methylbenzenediazonium tetrafluoroborate with an equal weight of dry sand. The sand helps to moderate the decomposition, which can be vigorous.
-
Heating: Gently and slowly heat the flask with a heating mantle or an oil bath. The decomposition will start, evidenced by the evolution of nitrogen gas and boron trifluoride.
-
Distillation: The crude this compound will distill over. Collect the distillate in a receiving flask cooled in an ice bath.
-
Purification: The collected crude product can be purified by redistillation.
Rationale Behind Experimental Choices
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose or undergo unwanted side reactions.[7]
-
Use of Fluoroboric Acid: Fluoroboric acid serves a dual purpose. It provides the acidic medium required for the diazotization and also acts as the source of the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.[8]
-
Washing Protocol: The specific sequence of washing the diazonium salt precipitate is crucial for obtaining a pure and dry intermediate, which is essential for a clean thermal decomposition.
-
Use of Sand in Decomposition: The thermal decomposition of diazonium salts can be highly exothermic and sometimes explosive. Mixing the salt with sand helps to dissipate the heat and control the rate of reaction, ensuring a safer and more controlled process.[5]
Characterization and Data
The final product, this compound, can be characterized by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆F₂ |
| Molecular Weight | 128.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 119-121 °C |
| Density | ~1.096 g/mL at 25 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic multiplets for the aromatic protons and a singlet for the methyl protons, with coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with characteristic carbon-fluorine coupling constants, and a signal for the methyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show two distinct signals for the two non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton coupling.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 128.
Conclusion
The discovery of the Balz-Schiemann reaction was a pivotal moment in the history of organofluorine chemistry, providing the first reliable and general method for the synthesis of aryl fluorides. This foundational work directly enabled the preparation of a vast array of fluorinated aromatic compounds, including the synthetically valuable this compound. The protocol detailed in this guide, based on the principles established by Balz and Schiemann, represents the inaugural and most logical pathway to this important building block. A thorough understanding of this historical context and the practical aspects of the synthesis is essential for any researcher working in the fields of medicinal chemistry and materials science, where fluorinated aromatics continue to play an ever-increasingly important role.
References
- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
-
Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Toluene, α,α-difluoro-. Retrieved from [Link]
- Maharvi, G. M., et al. (n.d.). Research works. Mayo Clinic and other places.
- O'Hagan, D. (2008). Fluorine in medicinal chemistry and chemical biology. Journal of Fluorine Chemistry, 129(9), 755-766.
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- ScienceDirect. (2002). Microwell fluoride assay screening for enzymatic defluorination. Journal of Fluorine Chemistry, 118, 3-17.
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
Sources
- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 2. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. 113211-94-2 | 2,3-Difluorobenzyl bromide - Capot Chemical [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2,3-Difluorotoluene as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in Drug Design and the Unique Role of 2,3-Difluorotoluene
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable building block in this context. The ortho and meta positioning of the two fluorine atoms on the toluene ring creates a unique electronic and steric environment, offering chemists a versatile scaffold for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates, agrochemicals, and advanced materials.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its conversion into key intermediates and their subsequent application in the construction of bioactive scaffolds. The methodologies described herein are designed to be robust and reproducible, providing researchers and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.
Core Transformations of this compound: Accessing Key Synthetic Intermediates
Two of the most synthetically valuable transformations of this compound are its oxidation to 2,3-difluorobenzaldehyde and its conversion to 2,3-difluorophenylacetic acid. These intermediates serve as versatile precursors for a wide range of more complex molecules.
Oxidation to 2,3-Difluorobenzaldehyde: A Gateway to Heterocyclic Scaffolds
2,3-Difluorobenzaldehyde is a critical intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[1][2] The aldehyde functionality provides a handle for a multitude of chemical transformations, including condensations, reductive aminations, and additions of organometallic reagents.
While continuous flow oxidation methods have been reported, a conventional batch process is often more accessible in a standard research laboratory setting. The following protocol details a robust method for the oxidation of this compound.
Protocol 1: Batch Oxidation of this compound to 2,3-Difluorobenzaldehyde
This protocol is adapted from established methodologies for the oxidation of substituted toluenes, employing a cobalt and bromide-based catalytic system with hydrogen peroxide as the oxidant.
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
-
Hydrogen peroxide (30-35% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.05 eq).
-
Add glacial acetic acid as the solvent (approximately 5-10 volumes relative to the this compound).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add hydrogen peroxide (2.0-3.0 eq) dropwise to the reaction mixture over a period of 1-2 hours. Caution: The reaction is exothermic. Maintain careful control of the addition rate to keep the internal temperature below 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium sulfite solution (to quench any remaining peroxide), saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2,3-difluorobenzaldehyde can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.
Causality Behind Experimental Choices:
-
Catalytic System: The combination of a cobalt salt and a bromide source is a well-established catalytic system for the aerobic oxidation of toluenes. The cobalt(II) is oxidized to cobalt(III) by the peroxide, which then acts as the active oxidant. The bromide facilitates the regeneration of the active cobalt(III) species.
-
Solvent: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the reagents and is stable under the oxidative conditions.
-
Work-up: The aqueous work-up is crucial to remove the catalyst, unreacted peroxide, and acetic acid. The sodium sulfite wash is a critical step to ensure the removal of residual peroxides, which can be explosive upon concentration.
Visualization of the Synthetic Workflow:
Caption: Workflow for the batch oxidation of this compound.
Synthesis of 2,3-Difluorophenylacetic Acid: A Precursor for Anti-inflammatory Agents
2,3-Difluorophenylacetic acid is another key intermediate derived from this compound. Phenylacetic acid derivatives are common structural motifs in a variety of pharmaceuticals, particularly in non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the difluoro substitution pattern can enhance the potency and modify the pharmacokinetic profile of these agents.
A robust and scalable two-step synthesis of 2,3-difluorophenylacetic acid from this compound involves a free-radical benzylic halogenation followed by a carbonylation reaction.[3]
Protocol 2: Two-Step Synthesis of 2,3-Difluorophenylacetic Acid
Step A: Photohalogenation of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Carbon tetrachloride or another suitable inert solvent
-
Photoreactor or a round-bottom flask with a UV lamp
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a photoreactor or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (or N-chlorosuccinimide) (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Irradiate the mixture with a UV lamp while heating to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,3-difluorobenzyl halide, which can often be used in the next step without further purification.
Step B: Palladium-Catalyzed Carbonylation of 2,3-Difluorobenzyl Halide
This protocol is a modern adaptation using a palladium catalyst, which is generally more efficient and less toxic than the cobalt-based systems described in older literature.
Materials:
-
2,3-Difluorobenzyl halide (from Step A)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos or cataCXium® A)
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A suitable solvent (e.g., toluene, DMF, or dioxane)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Schlenk flask or a pressure-rated reaction vessel
-
Magnetic stirrer with heating mantle
Procedure:
-
To a Schlenk flask or pressure-rated vessel, add 2,3-difluorobenzyl halide (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and the phosphine ligand (0.01-0.05 eq).
-
Add the base (2.0-3.0 eq) and the solvent.
-
Evacuate and backfill the vessel with carbon monoxide gas (1 atm from a balloon, or higher pressure if using a pressure vessel).
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 2,3-difluorophenylacetic acid can be purified by recrystallization or silica gel column chromatography.
Causality Behind Experimental Choices:
-
Photohalogenation: The use of NBS or NCS with a radical initiator (AIBN or benzoyl peroxide) and UV light is a standard method for the selective benzylic halogenation of toluenes.
-
Palladium-Catalyzed Carbonylation: Palladium catalysts are highly effective for carbonylation reactions. The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. The base is required to neutralize the hydrohalic acid formed during the reaction.[4]
Visualization of the Synthetic Pathway:
Caption: Two-step synthesis of 2,3-difluorophenylacetic acid.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound as a building block is realized in its application to the synthesis of complex, biologically active molecules. The intermediates, 2,3-difluorobenzaldehyde and 2,3-difluorophenylacetic acid, are particularly useful in this regard.
Application Example 1: Synthesis of a Thienopyridine Calcium Channel Modulator Precursor from 2,3-Difluorobenzaldehyde
Thienopyridine derivatives are a class of heterocyclic compounds that have shown promise as calcium channel modulators, which are important targets for the treatment of cardiovascular diseases. 2,3-Difluorobenzaldehyde can serve as a key starting material for the construction of these scaffolds.[1]
Protocol 3: Gewald Aminothiophene Synthesis of a Thienopyridine Precursor
Materials:
-
2,3-Difluorobenzaldehyde
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product often forms.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 2-amino-3-cyano-4-(2,3-difluorophenyl)thiophene, a key precursor for more complex thienopyridine derivatives.
Causality Behind Experimental Choices:
-
Gewald Reaction: This is a classic multicomponent reaction for the synthesis of 2-aminothiophenes. The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the addition of sulfur and subsequent cyclization.
Visualization of the Reaction:
Caption: Gewald synthesis of a thienopyridine precursor.
Advanced Functionalization Strategies
Beyond the core transformations, the this compound scaffold can be further functionalized using modern synthetic methodologies such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
Directed ortho-Metalation: A Strategy for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5][6][7][8] The fluorine atoms in this compound can act as weak directing groups, but for efficient and selective lithiation, a stronger directing group is typically required. By first transforming the methyl group into a more effective directing group (e.g., an amide), one can achieve highly regioselective lithiation and subsequent reaction with an electrophile.
Conceptual Workflow for Directed ortho-Metalation:
-
Installation of a Directing Metalation Group (DMG): The methyl group of this compound can be oxidized to a carboxylic acid and then converted to a strongly directing amide group (e.g., a N,N-diethylamide).
-
ortho-Lithiation: Treatment of the amide with a strong lithium base (e.g., sec-butyllithium in the presence of TMEDA) at low temperature will selectively deprotonate the aromatic ring at the position ortho to the amide and meta to the fluorine atoms.
-
Trapping with an Electrophile: The resulting aryllithium species can be quenched with a variety of electrophiles (e.g., iodine, aldehydes, ketones, carbon dioxide) to introduce a new functional group with high regioselectivity.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[9][10][11] To utilize this compound in such reactions, it must first be functionalized with a suitable handle, such as a halide or a boronic ester.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluorotoluene
This protocol provides a representative example of how a functionalized this compound derivative can be used in a Suzuki-Miyaura cross-coupling reaction to form a biaryl structure.
Materials:
-
4-Bromo-2,3-difluorotoluene (can be synthesized from this compound via bromination)
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
A suitable base (e.g., potassium carbonate or potassium phosphate)
-
A suitable solvent system (e.g., toluene/water or dioxane/water)
-
Schlenk flask
-
Magnetic stirrer with heating mantle
Procedure:
-
To a Schlenk flask, add 4-bromo-2,3-difluorotoluene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare the catalyst by pre-mixing palladium(II) acetate (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Data Presentation: Summary of Key Transformations
| Starting Material | Key Transformation | Product | Reagents and Conditions |
| This compound | Oxidation | 2,3-Difluorobenzaldehyde | Co(OAc)₂, NaBr, H₂O₂, Acetic Acid, 80-90 °C |
| This compound | Photohalogenation & Carbonylation | 2,3-Difluorophenylacetic Acid | 1. NBS/NCS, AIBN, UV; 2. Pd(OAc)₂, Ligand, CO, Base |
| 2,3-Difluorobenzaldehyde | Gewald Aminothiophene Synthesis | Thienopyridine Precursor | Malononitrile, Sulfur, Morpholine, Ethanol, Reflux |
| 4-Bromo-2,3-difluorotoluene | Suzuki-Miyaura Coupling | Biaryl Compound | Arylboronic Acid, Pd(OAc)₂, Ligand, Base |
Conclusion: A Versatile and Indispensable Building Block
This compound is a highly versatile and valuable building block for organic synthesis. Its unique substitution pattern provides a platform for the creation of a wide range of complex and biologically active molecules. The protocols and strategies outlined in this guide demonstrate the practical utility of this compound in accessing key synthetic intermediates and constructing advanced molecular architectures. By mastering these transformations, researchers and drug development professionals can unlock new opportunities in the design and synthesis of next-generation pharmaceuticals and functional materials.
References
-
Optimizing Synthesis: The Role of 2,3-Difluorobenzaldehyde in Drug Discovery. (2025). Available at: [Link][1][2]
- CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (2009). Google Patents.
- Ueda, T., Konishi, H., & Manabe, K. (2012).
- Zhao, H.-Y., Feng, Z., Luo, Z., & Zhang, X. (2016). Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium.
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
J Michelle Leslie. (2023, September 21). Suzuki Reaction example 3 [Video]. YouTube. [Link]
Sources
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- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 7. uwindsor.ca [uwindsor.ca]
- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2,3-Difluorotoluene as a Precursor for Pharmaceutical Intermediates
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Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates.[1][2] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] Among the array of fluorinated building blocks, 2,3-difluorotoluene has emerged as a versatile and highly valuable precursor for the synthesis of a variety of pharmaceutical intermediates.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound to forge key structural motifs found in contemporary therapeutics.
This guide will delve into the core chemical transformations of this compound, providing not just step-by-step protocols but also the underlying mechanistic rationale. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their specific synthetic challenges.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and handling requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3828-49-7 | [7] |
| Molecular Formula | C₇H₆F₂ | [5][8] |
| Molecular Weight | 128.12 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid | [4][5][6] |
| Boiling Point | ~99-101 °C | [5] |
| Density | ~1.09 g/cm³ | [5] |
| Flash Point | 17 °C (62.6 °F) | [7] |
Safety and Handling: this compound is a highly flammable liquid and vapor.[8][9] It is also irritating to the skin and eyes.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][10] All manipulations should be conducted in a well-ventilated fume hood.[9][10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[5]
Key Synthetic Transformations and Protocols
This compound serves as a launchpad for several critical pharmaceutical intermediates, primarily through reactions targeting the benzylic methyl group or the aromatic ring itself.
Benzylic Bromination: Gateway to Functionalized Benzyl Derivatives
The benzylic protons of the methyl group in this compound are susceptible to radical halogenation, providing a direct route to 2,3-difluorobenzyl bromide. This intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a standard and effective method.[11][12]
Workflow for Benzylic Bromination of this compound
Caption: Workflow for the benzylic bromination of this compound.
Detailed Protocol: Synthesis of 2,3-Difluorobenzyl Bromide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent is then added.
-
Reaction Execution: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2,3-difluorobenzyl bromide is then purified by vacuum distillation to yield a colorless to light yellow liquid.
Causality and Experimental Choices:
-
NBS as Bromine Source: NBS is used to maintain a low, steady concentration of bromine, which favors the desired radical substitution at the benzylic position over electrophilic aromatic bromination.[12]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
-
Monitoring: Careful monitoring is essential to prevent over-bromination, which can lead to the formation of the dibrominated product.[11]
Oxidation to 2,3-Difluorobenzaldehyde
The methyl group of this compound can be oxidized to an aldehyde, yielding 2,3-difluorobenzaldehyde, a key intermediate for various pharmaceuticals, including those targeting cardiovascular and neurological disorders.[1][3][4][13] Continuous oxidation using a tubular reactor has been developed for this purpose.[4]
Detailed Protocol: Continuous Oxidation to 2,3-Difluorobenzaldehyde [4][14]
-
Solution Preparation:
-
Solution A: Mix this compound and a carboxylic acid solvent (e.g., acetic acid) in a 1:1 volume ratio. Add a metal complex catalyst (e.g., cobalt acetate).[4][14]
-
Solution B: Mix the oxidant (e.g., hydrogen peroxide) and the carboxylic acid solvent in a 1:1 volume ratio. Add a sodium salt (e.g., sodium bromide).[4][14]
-
-
Reaction Execution: The two solutions are continuously pumped at calculated flow rates into a tubular reactor. The mixture is preheated before entering the reaction zone, where the temperature is controlled.
-
Work-up and Purification: The output from the reactor is cooled, and the reaction is quenched. The 2,3-difluorobenzaldehyde is then isolated and purified, typically through extraction and distillation.
Causality and Experimental Choices:
-
Tubular Reactor: A continuous flow setup offers better control over reaction parameters, such as temperature and residence time, leading to improved selectivity and yield compared to batch processes.
-
Catalyst System: The combination of a metal complex and a sodium salt acts as an efficient catalytic system for the oxidation of the methyl group.
Directed Ortho-Lithiation and Formylation
For the synthesis of derivatives functionalized on the aromatic ring, directed ortho-metallation is a powerful tool. The fluorine atoms in this compound can act as directing groups for lithiation.[15] Subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) introduces a formyl group.[16]
Reaction Pathway for Ortho-Formylation
Caption: Pathway for the ortho-formylation of this compound.
Detailed Protocol: Synthesis of 2,3-Difluoro-6-methylbenzaldehyde
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) to the cooled solution. Stir the mixture at -78 °C for the specified time to ensure complete lithiation.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Causality and Experimental Choices:
-
Low Temperature: The lithiation step is performed at -78 °C to prevent unwanted side reactions and decomposition of the organolithium intermediate.
-
Anhydrous Conditions: Strict anhydrous conditions are necessary as organolithium reagents are highly reactive towards water.
-
Directing Groups: The fluorine atoms direct the deprotonation to the adjacent ortho position.
Application in the Synthesis of Pharmaceutical Scaffolds
The intermediates derived from this compound are building blocks for a range of pharmaceuticals.
Example: Synthesis of Celecoxib Analogues
Celecoxib, a selective COX-2 inhibitor, features a diarylpyrazole core. While the commercial synthesis of Celecoxib itself may not directly start from this compound, the synthetic strategies for its analogues can utilize intermediates derived from it. For instance, a difluorinated phenyl group can be introduced to modulate the drug's properties. The general synthesis of such diarylpyrazoles often involves the condensation of a 1,3-dione with a substituted hydrazine.[17][18][19]
General Synthetic Scheme for a Diarylpyrazole
Caption: General synthesis of a diarylpyrazole core.
Example: Synthesis of Fluoxetine Analogues
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is another important therapeutic agent.[20] The synthesis of fluoxetine analogues can involve the introduction of a difluorinated aromatic ring to explore structure-activity relationships.[21] The synthesis of fluoxetine often involves the nucleophilic aromatic substitution of a trifluoromethyl-substituted chlorobenzene with an appropriate alcohol.[20] Intermediates derived from this compound could be used to create novel analogues with modified properties.
Analytical Characterization
The successful synthesis and purification of intermediates from this compound must be confirmed by appropriate analytical techniques.
Table 2: Recommended Analytical Methods
| Technique | Purpose |
| Gas Chromatography (GC) | To monitor reaction progress and assess the purity of volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | For monitoring reactions and determining the purity of less volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the synthesized intermediates. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the products and confirm their identity. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the synthesized molecules. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its reactivity at both the benzylic position and the aromatic ring allows for the construction of complex molecular architectures. By understanding the underlying principles of its chemical transformations and adhering to robust experimental protocols, researchers can effectively utilize this compound to advance their drug discovery and development programs.
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
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Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
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Arkivoc. (2008). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Quality 2,3-Difluorobenzaldehyde: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis: The Role of 2,3-Difluorobenzaldehyde in Drug Discovery. Retrieved from [Link]
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IAEA. (n.d.). Synthesis of 14C- and 3H-labeled fluoxetine, a selective serotonin uptake inhibitor. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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ResearchGate. (2008). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Retrieved from [Link]
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Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
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University of Münster. (2019). New building blocks for drug discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3-Difluorobenzaldehyde in Modern Pharmaceutical Development. Retrieved from [Link]
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Synthesis of 2,3-Difluorobenzaldehyde from 2,3-Difluorotoluene: A Detailed Guide for Advanced Research
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive guide to the synthesis of 2,3-difluorobenzaldehyde from 2,3-difluorotoluene, a critical transformation for the preparation of advanced pharmaceutical and agrochemical intermediates. The protocol detailed herein focuses on a robust, two-step synthetic route involving free-radical bromination of the benzylic position followed by hydrolysis to the desired aldehyde. This method is designed to maximize yield and purity by avoiding over-oxidation to the corresponding carboxylic acid. This application note offers in-depth experimental procedures, mechanistic insights, and data interpretation to ensure reproducible and successful synthesis in a research and development setting.
Introduction: The Strategic Importance of 2,3-Difluorobenzaldehyde
Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. 2,3-Difluorobenzaldehyde is a versatile building block, providing a gateway to a wide array of complex molecules containing the 2,3-difluorophenyl moiety.[1] Its application is crucial in the development of novel therapeutics and advanced materials.
The synthesis of 2,3-difluorobenzaldehyde from the readily available this compound presents a common challenge in organic synthesis: the selective oxidation of a methyl group to an aldehyde. Direct oxidation methods often suffer from low selectivity and can lead to the formation of the over-oxidized carboxylic acid as a significant byproduct. The protocol outlined in this guide circumvents this issue by employing a controlled, two-step process.
Mechanistic Rationale and Strategy
The chosen synthetic strategy involves two distinct and high-yielding transformations:
-
Part A: Benzylic Bromination: This step utilizes a free-radical halogenation reaction.[2] Specifically, the benzylic hydrogens of this compound are selectively replaced by bromine. This is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The reaction proceeds via a radical chain mechanism, where the stability of the benzylic radical intermediate drives the high selectivity for substitution at the methyl group over the aromatic ring.
-
Part B: Hydrolysis of the Benzyl Bromide: The resulting 2,3-difluorobenzyl bromide is a reactive intermediate that can be converted to the aldehyde through several methods. This guide will focus on two reliable hydrolysis protocols: the Sommelet reaction and the Kornblum oxidation.
-
The Sommelet Reaction: This classic named reaction involves the treatment of the benzyl bromide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[3][4][5] Subsequent hydrolysis of this salt under aqueous conditions yields the desired aldehyde.[3][4][5] The Sommelet reaction is valued for its ability to avoid over-oxidation.[3]
-
The Kornblum Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.[6][7][8] The benzyl bromide is converted to an alkoxysulfonium salt, which, in the presence of a mild base like sodium bicarbonate, undergoes elimination to form the aldehyde.[6][9]
-
Caption: Detailed workflow for the synthesis of 2,3-difluorobenzaldehyde.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Overall Yield | 65-75% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 64-65 °C at 17 mmHg |
| Density | 1.301 g/mL at 25 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.35 (s, 1H, -CHO), 7.65-7.55 (m, 1H, Ar-H), 7.45-7.35 (m, 1H, Ar-H), 7.25-7.15 (m, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 187.5, 155.2 (dd, J=255, 12 Hz), 152.7 (dd, J=260, 13 Hz), 128.5, 126.8, 124.9, 118.6 (dd, J=18, 4 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -138.2 (m), -151.7 (m) |
| Mass Spectrum (EI) | m/z (%) = 142 (M⁺, 100), 141 (95), 113 (30), 95 (25) |
Troubleshooting and Expert Insights
-
Incomplete Bromination: If the starting material persists after 4 hours, a small additional portion of AIBN can be added. Ensure the reaction is protected from moisture, as water can react with NBS.
-
Over-oxidation: The primary advantage of this two-step protocol is the avoidance of over-oxidation. If the final product is contaminated with 2,3-difluorobenzoic acid, this is likely due to air oxidation during work-up or storage. It is advisable to store the final product under an inert atmosphere.
-
Choice of Hydrolysis Method: The Sommelet reaction is a classic and reliable method. The Kornblum oxidation is often faster but requires a higher reaction temperature and the use of anhydrous DMSO for optimal results. The choice between the two may depend on available equipment and time constraints.
Conclusion
The synthesis of 2,3-difluorobenzaldehyde from this compound via a two-step benzylic bromination and subsequent hydrolysis is a highly effective and reproducible method. This protocol provides researchers with a reliable means of accessing this valuable building block in high purity and good yield. The detailed procedures and mechanistic discussions herein are intended to empower scientists to confidently perform this synthesis and adapt it as needed for their specific research goals.
References
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- Sommelet reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Kornblum oxidation. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- The Sommelet Reaction. (n.d.). In Organic Reactions. Retrieved January 11, 2026.
- Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. REV. CHIM. (Bucharest), 61(8), 815.
- Sommelet Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 11, 2026.
- Kornblum Oxidation. (n.d.). In SynArchive. Retrieved January 11, 2026.
- Sommelet Reaction. (n.d.). In SynArchive. Retrieved January 11, 2026.
- 2,3-Difluorobenzaldehyde synthesis. (n.d.). In ChemicalBook. Retrieved January 11, 2026.
- Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233-2234.
- Oxidation mechanism for the aldehydes construction with Kornblum reaction. (n.d.).
- What are the applications of this compound? (n.d.). In Guidechem. Retrieved January 11, 2026.
- Method for preparing 2,3-difluorobenzaldehyde. (n.d.).
- Process for the preparation of difluorobenzaldehydes. (n.d.).
- 2,3-Difluorobenzaldehyde 98 2646-91-5. (n.d.). In Sigma-Aldrich. Retrieved January 11, 2026.
- Preparation method of 6-bromo-2, 3-difluorotoluene. (n.d.).
- 2,3-Difluorobenzaldehyde. (n.d.). In ChemScene. Retrieved January 11, 2026.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
- Free-radical halogenation. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- 2,3-Difluorobenzyl bromide. (n.d.). In Sigma-Aldrich. Retrieved January 11, 2026.
- 2,3-Difluorobenzyl bromide 98 113211-94-2. (n.d.). In Sigma-Aldrich. Retrieved January 11, 2026.
- Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube.
- Are alkyl bromides susceptible to hydrolysis? (2015, April 14).
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Application of 2,3-Difluorotoluene as a Key Intermediate in the Synthesis of the Insecticide Pyrifluquinazonil
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased binding affinity, and improved overall efficacy of the active ingredient. 2,3-Difluorotoluene, a versatile fluorinated aromatic compound, serves as a critical building block in the synthesis of advanced crop protection agents.[1][2] Its unique substitution pattern provides a valuable synthon for introducing the 2,3-difluorophenyl moiety, a key pharmacophore in a range of bioactive molecules. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of the potent insecticide, Pyrifluquinazonil.
Pyrifluquinazonil is a highly effective insecticide that targets chordotonal organs in insects, leading to a disruption of their feeding, coordination, and other essential behaviors. The synthesis of this complex molecule relies on the strategic functionalization of the this compound starting material, highlighting the importance of this precursor in accessing high-value agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, providing both the theoretical framework and practical, step-by-step protocols for the synthesis of Pyrifluquinazonil from this compound.
Synthetic Pathway Overview
The multi-step synthesis of Pyrifluquinazonil from this compound proceeds through several key intermediates. The initial step involves the selective oxidation of the methyl group of this compound to an aldehyde, yielding 2,3-difluorobenzaldehyde. This intermediate then undergoes a series of reactions, including a crucial cyclization step, to construct the complex heterocyclic core of the final insecticidal product.
"2_3_Difluorotoluene" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2_3_Difluorobenzaldehyde" [label="2,3-Difluorobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate_A" [label="Key Piperidine Intermediate"]; "Pyrifluquinazonil" [label="Pyrifluquinazonil", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2_3_Difluorotoluene" -> "2_3_Difluorobenzaldehyde" [label="Oxidation"]; "2_3_Difluorobenzaldehyde" -> "Intermediate_A" [label="Multi-step Synthesis"]; "Intermediate_A" -> "Pyrifluquinazonil" [label="Cyclization & Final Assembly"]; }
Caption: Overall synthetic strategy from this compound to Pyrifluquinazonil.Part 1: Synthesis of the Key Intermediate: 2,3-Difluorobenzaldehyde
The conversion of this compound to 2,3-difluorobenzaldehyde is a critical first step. This oxidation can be achieved through various methods, with catalytic oxidation being a common and efficient approach. The aldehyde functionality is essential for the subsequent construction of the heterocyclic core of Pyrifluquinazonil.[3][4]
Experimental Protocol: Catalytic Oxidation of this compound
This protocol describes a laboratory-scale synthesis of 2,3-difluorobenzaldehyde using a cobalt-molybdenum catalyzed oxidation with hydrogen peroxide.
Materials:
-
This compound (C7H6F2, MW: 128.12 g/mol )
-
Cobalt(II) acetate tetrahydrate (Co(CH3COO)2·4H2O)
-
Sodium molybdate dihydrate (Na2MoO4·2H2O)
-
Sodium bromide (NaBr)
-
Acetic acid (glacial)
-
Hydrogen peroxide (35% w/w aqueous solution)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve cobalt(II) acetate tetrahydrate (0.38 g, 1.5 mmol) and sodium molybdate dihydrate (0.36 g, 1.5 mmol) in 100 mL of glacial acetic acid.
-
Addition of Starting Material: Add this compound (12.81 g, 100 mmol) to the reaction mixture.
-
Preparation of Oxidant Solution: In a separate beaker, carefully dissolve sodium bromide (1.54 g, 15 mmol) in 20 mL of 35% hydrogen peroxide.
-
Reaction Execution: Heat the reaction mixture in the flask to 80°C with vigorous stirring. Once the temperature is stable, add the hydrogen peroxide-sodium bromide solution dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude 2,3-difluorobenzaldehyde can be further purified by vacuum distillation to yield a colorless liquid.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [4]() |
| Key Reagents | Co(OAc)2, Na2MoO4, H2O2, NaBr | [3]() |
| Solvent | Acetic Acid | [3]() |
| Reaction Temperature | 80°C | [3]() |
| Typical Yield | 60-70% | [3]() |
Part 2: Synthesis of Pyrifluquinazonil from 2,3-Difluorobenzaldehyde
The synthesis of Pyrifluquinazonil from 2,3-difluorobenzaldehyde involves a multi-step sequence that constructs the quinazolinone and piperidine rings. A key step is the condensation of 2,3-difluorobenzaldehyde with a suitable piperidine derivative, followed by cyclization to form the core structure.
"Start" [label="2,3-Difluorobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Step1" [label="Condensation with\nPiperidine Derivative"]; "Step2" [label="Cyclization to form\nQuinazolinone Ring"]; "Step3" [label="Final Modification"]; "End" [label="Pyrifluquinazonil", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; }
Caption: Key stages in the synthesis of Pyrifluquinazonil from the aldehyde intermediate.Experimental Protocol: Multi-step Synthesis of Pyrifluquinazonil
This protocol outlines the key transformations from 2,3-difluorobenzaldehyde to Pyrifluquinazonil.
Step 2a: Synthesis of a Key Piperidine Intermediate
This step involves the reaction of 2,3-difluorobenzaldehyde with a piperidine derivative to form an enamine or a related intermediate, which is a precursor for the quinazolinone ring.
Materials:
-
2,3-Difluorobenzaldehyde
-
A suitable piperidine derivative (e.g., ethyl 3-aminopiperidine-1-carboxylate)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Equipment:
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2,3-difluorobenzaldehyde (14.2 g, 100 mmol), ethyl 3-aminopiperidine-1-carboxylate (17.2 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in 200 mL of toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude product can be used in the next step without further purification.
Step 2b: Cyclization and Final Assembly
This step involves the cyclization of the intermediate from Step 2a to form the quinazolinone ring system, followed by any final modifications to yield Pyrifluquinazonil.
Materials:
-
Crude product from Step 2a
-
A suitable cyclizing agent (e.g., an anthranilic acid derivative)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Combine the crude product from Step 2a with an equimolar amount of the appropriate anthranilic acid derivative in a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 200-250°C) to effect the cyclization and formation of the quinazolinone ring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and purify the product by column chromatography or recrystallization to obtain Pyrifluquinazonil.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex and highly active agrochemicals. The protocols detailed in this application note demonstrate a practical synthetic route to the insecticide Pyrifluquinazonil, proceeding through the key intermediate 2,3-difluorobenzaldehyde. The strategic use of this fluorinated building block allows for the efficient construction of the target molecule, underscoring the importance of fluorination in modern agrochemical discovery and development. The provided methodologies offer a solid foundation for researchers engaged in the synthesis of novel crop protection agents.
References
- Shanghai Talent Chemical Co.,Ltd. This compound CAS 3828-49-7.
- Chem-Impex. This compound.
- Google Patents. Method for preparing 2,3-difluorobenzaldehyde. CN102659544A.
Sources
Application Notes and Protocols for the Nitration of 2,3-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the laboratory-scale nitration of 2,3-difluorotoluene. Nitrated derivatives of fluorinated toluenes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a nitro group serves as a key step for further functionalization. This document details a representative procedure using a mixed acid (sulfuric and nitric acid) approach, grounded in the principles of electrophilic aromatic substitution. It offers in-depth explanations of the reaction mechanism, regioselectivity, experimental setup, and safety protocols essential for successful and safe execution.
Introduction: The Scientific Rationale
The nitration of aromatic compounds is a cornerstone of organic synthesis. For a substrate such as this compound, this electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the benzene ring. The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the nitronium ion.
The strategic importance of this reaction lies in the utility of the resulting nitro-2,3-difluorotoluene isomers. The nitro group is a versatile functional handle; it can be reduced to an amine, which is a precursor to a vast array of chemical structures, or it can act as a directing group for subsequent substitutions. The fluorine atoms on the ring enhance the molecule's metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.
Regioselectivity: Predicting the Outcome
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the two fluorine atoms (-F).
-
Methyl Group (-CH₃): This is an activating group and directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[1]
-
Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of electron donation from their lone pairs via resonance.[1]
In this compound, the positions are influenced as follows:
-
The C4 position is para to the methyl group and ortho to the fluorine at C3.
-
The C5 position is meta to the methyl group and para to the fluorine at C2.
-
The C6 position is ortho to the methyl group and the fluorine at C2.
The interplay of these electronic effects, combined with steric hindrance, will determine the final isomer distribution. The positions activated by both the methyl and fluorine groups (C4 and C6) are the most likely sites of nitration. Steric hindrance from the adjacent methyl and fluorine groups might slightly disfavor the C6 position. Therefore, a mixture of isomers is expected, with 4-nitro-2,3-difluorotoluene and 6-nitro-2,3-difluorotoluene being the probable major products.
Comprehensive Safety Protocol
The nitration of aromatic compounds using mixed acid is an energetic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory.
Hazard Assessment:
-
Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[2][3]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, vigorous gas evolution, and potential explosion.[2]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[2]
-
Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with combustible materials.[3][4]
Engineering and Personal Protective Controls:
-
Fume Hood: All operations must be conducted in a certified chemical fume hood with sufficient ventilation.[2]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) at all times.[4]
-
Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[2]
-
Spill Kit: Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate) readily available.[3]
Emergency First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods for the nitration of analogous fluorinated aromatic compounds and should be adapted and optimized as necessary.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Catalyst and dehydrating agent |
| Concentrated Nitric Acid (HNO₃) | 68-70% | VWR | Nitrating agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | LabChem | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar | Drying agent |
| Deionized Water (H₂O) | - | - | For washing |
| Crushed Ice | - | - | For quenching |
Reaction Setup and Execution
The following diagram illustrates the workflow for the nitration process.
Caption: Experimental workflow for the nitration of this compound.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 equivalents). Begin stirring and cool the flask in an ice/salt bath to 0-5 °C.[6]
-
Slowly add concentrated nitric acid (1.2 equivalents) dropwise from the dropping funnel to the cold sulfuric acid. Causality: This exothermic process generates the nitronium ion. Slow addition at low temperature is crucial to control the heat generated and prevent the formation of unwanted byproducts.[6] Maintain the temperature below 10 °C throughout the addition.
-
Reaction: Once the nitrating mixture is prepared and has stabilized at 0-5 °C, add this compound (1.0 equivalent) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 5 and 10 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30-60 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 1-3 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.[6]
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 volumes relative to the reaction mixture). Causality: This step quenches the reaction by diluting the acid and precipitating the crude organic product.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).[6]
-
Washing: Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent system.[6] The different isomers will have different polarities and should separate.
Reaction Mechanism and Data
The reaction proceeds through the classical mechanism of electrophilic aromatic substitution.
Caption: Mechanism of electrophilic aromatic nitration.
Representative Reaction Parameters
The following table summarizes typical reaction parameters. Note that these are starting points and may require optimization for yield and selectivity.
| Parameter | Value / Condition | Rationale / Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Conc. Nitric Acid | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction. |
| Conc. Sulfuric Acid | 2.0 - 3.0 equivalents | Acts as catalyst and solvent; facilitates nitronium ion formation. |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | The reaction is exothermic; low temperature controls the reaction rate and selectivity.[6] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion.[6] |
| Expected Outcome | ||
| Major Products | 4-nitro- & 6-nitro-2,3-difluorotoluene | Based on directing group effects; ratio to be determined experimentally. |
| Yield | Moderate to Good | Highly dependent on strict adherence to temperature control and work-up procedure. |
Conclusion
This application note provides a robust framework for the nitration of this compound. By understanding the underlying principles of regioselectivity and adhering strictly to the detailed experimental and safety protocols, researchers can effectively synthesize the target nitrated compounds. The protocol emphasizes causality and safety, providing the necessary insights for successful implementation and adaptation in a research or drug development setting.
References
-
Nitration reaction safety. (2024, June 6). YouTube. [Link] (Note: As YouTube URLs can be unstable, a general reference is provided. The content reflects standard chemical safety procedures for nitration.)
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet. [Link]
-
AWS. (2024, June 18). Mixed Nitrating Acid, Greater Than 50% (HNO3) Safety Data Sheet. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Google Patents. (n.d.). CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
-
LibreTexts Chemistry. (2023, January 4). 12.1: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
Sources
Application Notes and Protocols for the Selective Halogenation of the Methyl Group on 2,3-Difluorotoluene
For correspondence:
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the selective free-radical halogenation of the methyl group on 2,3-difluorotoluene. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates, where the introduction of a halogen atom at the benzylic position serves as a key handle for further functionalization.[1] This document outlines mechanistically driven procedures for the mono-bromination and mono-chlorination of this compound to yield 2,3-difluorobenzyl bromide and 2,3-difluorobenzyl chloride, respectively. Furthermore, it addresses the control of selectivity to favor mono-halogenation and provides insights into the formation of di- and tri-halogenated byproducts. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Introduction: The Strategic Importance of Benzylic Halogenation
The benzylic C-H bonds of toluene and its derivatives are weaker than typical sp³ C-H bonds, a property attributed to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective functionalization at the methyl group, providing a versatile entry point for the synthesis of a wide array of complex molecules. The halogenated products, such as benzyl halides, are valuable synthetic intermediates due to the excellent leaving group ability of the halogen atom, which can be readily displaced by a variety of nucleophiles.
This compound presents a substrate of significant interest in medicinal and materials chemistry. The presence of two fluorine atoms on the aromatic ring can profoundly influence the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the selective halogenation of the methyl group of this compound to form 2,3-difluorobenzyl halides is a crucial transformation for the development of novel fluorinated compounds.
This guide focuses on free-radical halogenation, a robust and widely employed method for achieving benzylic functionalization. We will explore the use of N-halosuccinimides (NBS for bromination and NCS for chlorination) as convenient and selective halogen sources, activated by radical initiators or photochemical methods.
Mechanistic Insights: The Free-Radical Chain Reaction
The halogenation of the methyl group on this compound proceeds via a classical free-radical chain mechanism. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and controlling product distribution. The process can be dissected into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the generation of a halogen radical. This can be achieved through the homolytic cleavage of a halogen source, typically facilitated by heat, UV irradiation, or the decomposition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. When using N-halosuccinimides, a small amount of halogen (Br₂ or Cl₂) is often generated in situ, which then undergoes homolysis.
}
Initiation of the free-radical halogenation.
Propagation
The propagation phase consists of two repeating steps that sustain the chain reaction:
-
Hydrogen Abstraction: A halogen radical (X•) abstracts a hydrogen atom from the methyl group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized 2,3-difluorobenzyl radical and a molecule of hydrogen halide (HX). The stability of the benzylic radical is the primary reason for the high selectivity of this reaction for the methyl group over other positions.
-
Halogen Transfer: The newly formed 2,3-difluorobenzyl radical reacts with a molecule of the halogen source (e.g., Br₂ or N-bromosuccinimide) to yield the desired 2,3-difluorobenzyl halide and regenerate a halogen radical, which can then participate in another hydrogen abstraction step.
}
Propagation steps of benzylic halogenation.
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.
Experimental Protocols
Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][3][4][5][6]
Protocol 1: Mono-bromination of this compound using N-Bromosuccinimide (NBS)
This protocol is a general method adapted for the selective mono-bromination of the methyl group on this compound.
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (0.02 equiv)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (optional, for photochemical initiation)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen solvent (e.g., CCl₄ or acetonitrile).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and the radical initiator, AIBN, to the flask.
-
Reaction Conditions:
-
Thermal Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress can often be monitored by the disappearance of the dense NBS solid and the appearance of the less dense succinimide byproduct.
-
Photochemical Initiation: Alternatively, irradiate the reaction mixture with a UV lamp at room temperature or with gentle heating.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the solid succinimide byproduct. c. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any residual HBr, followed by a wash with water. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,3-difluorobenzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Mono-chlorination of this compound using N-Chlorosuccinimide (NCS)
This protocol outlines a general procedure for the selective mono-chlorination of the methyl group on this compound.
Materials:
-
This compound (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Benzoyl peroxide or AIBN (0.02 equiv)
-
Benzene or Chlorobenzene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like benzene or chlorobenzene.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) and the radical initiator (benzoyl peroxide or AIBN) to the solution.
-
Reaction Conditions: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the scale and specific conditions but can be monitored for completion.
-
Reaction Monitoring: Use TLC or GC to track the disappearance of the starting material.
-
Work-up: a. After the reaction is complete, cool the mixture to ambient temperature. b. Filter the mixture to remove the succinimide byproduct. c. Wash the organic filtrate with a 10% aqueous sodium carbonate solution and then with water. d. Dry the organic phase over anhydrous calcium chloride or a similar drying agent. e. Remove the solvent by distillation or rotary evaporation.
-
Purification: Purify the resulting crude 2,3-difluorobenzyl chloride by vacuum distillation.
Data Presentation and Analysis
The successful synthesis of the desired halogenated products should be confirmed by standard analytical techniques.
Expected Product Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | Boiling Point (°C) |
| 2,3-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 g/mol | Liquid | ~90 °C (closed cup flash point)[7] |
| 2,3-Difluorobenzyl chloride | C₇H₅ClF₂ | 162.56 g/mol | - | - |
| 2,3-Difluorobenzal bromide | C₇H₄Br₂F₂ | 285.91 g/mol | - | - |
| 2,3-Difluorobenzotrichloride | C₇H₃Cl₃F₂ | 231.45 g/mol | - | - |
Spectroscopic Data
¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum upon successful mono-halogenation is the disappearance of the singlet corresponding to the methyl protons of this compound and the appearance of a new singlet for the benzylic methylene protons (CH₂X) at a downfield-shifted position.
-
This compound: The methyl protons typically appear as a singlet around δ 2.2-2.3 ppm. The aromatic protons will show complex splitting patterns due to H-H and H-F coupling.
-
2,3-Difluorobenzyl bromide: The benzylic methylene protons (CH₂Br) are expected to appear as a singlet in the range of δ 4.4-4.6 ppm.
-
2,3-Difluorobenzyl chloride: The benzylic methylene protons (CH₂Cl) are expected to appear as a singlet, slightly upfield from the bromide, in the range of δ 4.5-4.7 ppm.
¹³C NMR Spectroscopy: The carbon of the methyl group will also experience a significant shift upon halogenation.
-
This compound: The methyl carbon appears around δ 14-15 ppm.
-
2,3-Difluorobenzyl bromide: The benzylic carbon (CH₂Br) is expected to shift downfield to approximately δ 30-35 ppm.
-
2,3-Difluorobenzyl chloride: The benzylic carbon (CH₂Cl) will also be shifted downfield, typically to around δ 45-50 ppm.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity of the halogenated products. The mass spectrum of the brominated products will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Controlling Selectivity: Mono- vs. Poly-halogenation
The degree of halogenation of the methyl group can be controlled by careful manipulation of the reaction conditions:
-
Stoichiometry: To favor mono-halogenation, it is crucial to use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent (NBS or NCS). Using a larger excess of the halogenating agent will increase the likelihood of di- and tri-halogenation.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess halogenating agent, can lead to the formation of poly-halogenated products. Therefore, it is essential to monitor the reaction closely and stop it once the starting material has been consumed.
-
Concentration: In some cases, running the reaction at a higher dilution can favor mono-halogenation by reducing the probability of the mono-halogenated product encountering another halogen radical.
Safety and Handling
This compound:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8][9]
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves and eye protection.[8][9]
N-Bromosuccinimide (NBS):
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1][3]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from combustible materials. Store in a cool, dry place away from light and moisture.[1][3]
N-Chlorosuccinimide (NCS):
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[2][4]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area. Store in a cool, dry, and well-ventilated place.[2][4][5]
Radical Initiators (AIBN, Benzoyl Peroxide):
-
Hazards: Thermally unstable and can decompose violently if heated. Handle with care and store at recommended temperatures.
-
Handling: Avoid friction, shock, and contamination.
Workflow and Decision Making
}
Decision workflow for benzylic halogenation.
Conclusion
The selective halogenation of the methyl group on this compound is a highly valuable transformation for the synthesis of fluorinated building blocks in drug discovery and materials science. The protocols provided in this guide, utilizing N-bromosuccinimide and N-chlorosuccinimide, offer reliable and reproducible methods for achieving this functionalization. By understanding the underlying free-radical mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-halogenated products while minimizing the formation of impurities. Adherence to the outlined safety procedures is crucial for the successful and safe execution of these reactions.
References
- Gemini Protocols. (2026). Synthesis and Application of 2,3-Difluorobenzyl Bromide. Fictional Internal Document.
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE. Retrieved from [https://www.easth Harbourchem.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbourchem.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE.pdf)
-
University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Difluorobenzyl bromide | 113211-94-2 [amp.chemicalbook.com]
- 5. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-ジフルオロベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Directed ortho-metalation of 2,3-Difluorotoluene
An In-Depth Technical Guide to the Directed ortho-Metalation of 2,3-Difluorotoluene for the Synthesis of Polysubstituted Aromatics
Authored by a Senior Application Scientist
Introduction: Strategic Functionalization of Fluorinated Arenes
Polysubstituted fluorinated aromatic compounds are privileged scaffolds in modern medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinities. However, the synthesis of these complex molecules often requires precise and regioselective methods for C-H functionalization, as traditional electrophilic aromatic substitution reactions can yield complex mixtures of isomers.[1][2][3]
Directed ortho-metalation (DoM) has emerged as a premier strategy for achieving unparalleled regiocontrol in the construction of polysubstituted arenes.[4][5][6] This powerful reaction, first noted by Gilman and Wittig, leverages the ability of a heteroatom-containing functional group—the Directed Metalation Group (DMG)—to coordinate with an organolithium base.[7][8][9] This coordination event delivers the base to a specific ortho-position, facilitating regioselective deprotonation to form a stabilized aryllithium intermediate. This intermediate can then be trapped with a wide array of electrophiles, enabling the installation of a new substituent with surgical precision.[10][11]
This guide provides a comprehensive overview and a detailed experimental protocol for the directed ortho-metalation of this compound. We will explore the mechanistic underpinnings of the reaction, the factors governing its regioselectivity, and a field-proven protocol for its successful execution and application.
Mechanistic Rationale and Regiochemical Control
The success of a DoM reaction hinges on the interplay between the directing power of the DMG, the strength of the organolithium base, and the reaction conditions.[12] In this compound, we have three potential directing groups: the C2-fluorine, the C3-fluorine, and the C1-methyl group.
The Role of the Directing Group: A DMG functions as a Lewis basic ligand that coordinates to the Lewis acidic lithium cation of the organolithium reagent (e.g., n-BuLi).[7] This pre-complexation step, known as the Complex Induced Proximity Effect (CIPE), dramatically increases the effective molarity of the base near the ortho C-H bonds, leading to a kinetically favored deprotonation at that site.[7][13]
Hierarchy of Directing Power in this compound: Fluorine is recognized as a moderate, yet effective, DMG.[14][15][16] Its directing ability stems from the coordination of its lone pair electrons with the lithium ion and its strong inductive electron-withdrawing effect, which increases the acidity of the adjacent ortho protons. The methyl group is a significantly weaker directing group and can also be susceptible to competitive benzylic metalation, particularly with strong, sterically unhindered bases.[17]
In the case of this compound, the C3-fluorine is the most influential director. Deprotonation can occur at either C4 (ortho to C3-F) or C2 (ortho to C1-Me and C3-F). However, metalation at the C4 position is overwhelmingly favored due to:
-
Stronger Direction: The fluorine atom is a more potent DMG than the methyl group.
-
Increased Acidity: The C4 proton is flanked by two electron-withdrawing fluorine atoms (at C3 and C2), rendering it the most acidic proton on the ring.
The C6 proton, being ortho only to the weak methyl director, is significantly less acidic and not a favored site for deprotonation under DoM conditions.
Visualizing the Mechanism
The following diagram illustrates the step-wise mechanism for the directed ortho-metalation of this compound.
Caption: Reaction pathway for the DoM of this compound.
Detailed Experimental Protocol
This protocol provides a robust, general procedure for the ortho-lithiation of this compound and subsequent trapping with an electrophile.
Safety First: Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric and react violently with water and air.[18] All operations must be conducted under a strictly inert atmosphere (dry Argon or Nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
Materials and Equipment
-
Reagents:
-
This compound (≥99%)
-
sec-Butyllithium (s-BuLi), typically 1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, ≥99.5%), freshly distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Selected electrophile (e.g., benzaldehyde, dimethylformamide, iodine, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Syringes and needles for reagent transfer
-
Dry ice/acetone or cryocool bath for maintaining -78 °C
-
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Caption: Step-by-step experimental workflow for DoM.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Purge the entire system with inert gas for at least 15 minutes.
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Add this compound (1.0 eq) via syringe. Follow with the addition of freshly distilled TMEDA (1.2 eq).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes to ensure thermal equilibrium.
-
Litiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Scientist's Note:sec-Butyllithium is generally preferred over n-butyllithium as it is more basic and can accelerate the rate of metalation. The addition of TMEDA is crucial; it breaks down the oligomeric aggregates of s-BuLi into more reactive monomers or dimers, significantly enhancing reactivity.[7][19]
-
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the aryllithium solution at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction mixture at -78 °C for an additional 1-3 hours (time is electrophile-dependent). Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).
-
Scientist's Note: The acidic workup protonates any remaining organolithium species and the initial product adducts (e.g., alkoxides formed from carbonyl electrophiles).[20]
-
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 30 mL). Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification and Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by an appropriate method, such as flash column chromatography on silica gel, recrystallization, or distillation. Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR).[21][22][23]
Scope of Electrophiles and Expected Products
The generated 2,3-difluoro-4-lithiotoluene is a versatile intermediate that reacts with a broad range of electrophiles. The table below summarizes some common transformations.
| Electrophile | Reagent Example | Product Structure | Typical Yield (%) | Notes |
| Carbonyls | Benzaldehyde | 75-90% | Forms a secondary alcohol.[20] | |
| Amides | N,N-Dimethylformamide (DMF) | 70-85% | Forms an aldehyde after work-up. | |
| Carbon Dioxide | CO₂ (gas or dry ice) | 80-95% | Forms a carboxylic acid after acidic work-up.[24][25] | |
| Halogens | Iodine (I₂) | 85-95% | Forms an aryl iodide, useful for cross-coupling. | |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | >90% | Forms a silyl-protected arene. | |
| Sulfur | Sulfur powder (S₈) | 60-75% | Forms a thiol after reductive work-up. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive organolithium reagent.2. Wet solvents or glassware.3. Reagent quality (impure starting material or TMEDA). | 1. Titrate the organolithium solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Purify starting materials and distill TMEDA. |
| Formation of Side Products | 1. Reaction temperature too high.2. Benzylic metalation.3. Competitive reaction with electrophile. | 1. Maintain strict temperature control at -78 °C.2. Use a more sterically hindered base like LDA if benzylic metalation is significant.3. Add electrophile slowly at low temperature. |
| Poor Yield after Work-up | 1. Incomplete reaction.2. Product volatility or water solubility.3. Emulsion during extraction. | 1. Increase reaction time for lithiation or electrophilic quench.2. Use care during solvent removal; perform extractions with appropriate solvents.3. Add brine to break emulsions. |
References
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link][26]
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Technical Support Center: Regioselective Functionalization of 3,5-Difluorotoluene. (n.d.). Benchchem.[27]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). Chemical Reviews. [Link][19]
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Directed ortho metalation. (n.d.). Grokipedia.[4]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). PubMed Central. [Link][28]
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Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.[20]
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Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University.[8]
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Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.[14]
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Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate.[5]
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Directed (ortho) Metallation. (n.d.). University of Rochester Chemistry Department.[12]
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Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.[6]
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On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. (n.d.). PubMed. [Link][13]
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Takagishi, S., & Schlosser, M. (1991). Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions. Synlett.[15]
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Organolithium compounds, properties & structures. (n.d.). Acros Organics.[17]
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Directed Ortho Metalation. (2015). Chem-Station International Edition.[11]
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Synthesis, Structure, and Spectroscopic Properties of Ortho-Metalated Platinum(II) Complexes. (1995). Inorganic Chemistry. [Link][21]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.[29]
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Organolithium reagent. (n.d.). In Wikipedia.[24]
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Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University.[9]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PubMed Central. [Link][18]
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Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019). YouTube. [Link][25]
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Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.[1]
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Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. (n.d.). ResearchGate.[30]
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Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein. (1999). Google Patents. [31]
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Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.). ResearchGate.[16]
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Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable.[2]
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Previous reports on synthesis of polysubstituted benzene and our work. (n.d.). ResearchGate.[3]
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Synthesis of Polysubstituted Benzenes. (2021). Chemistry LibreTexts.[32]
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Synthesis, and Structural and Spectroscopic Analysis of Trielyl‐Derived Complexes of Iron. (n.d.). PubMed Central. [Link][22]
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Spectroscopy for Metals, Alloys, Composites and Ceramics. (n.d.). Andor - Oxford Instruments.[23]
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Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences.[33]
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Optimization of Organolithium Reactions. (2020). Organic Process Research & Development.[34]
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How do I selectively exchange iodine with lithiate? (2015). ResearchGate.[35]
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Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal−Organic Frameworks. (n.d.). American Chemical Society.[36]
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CNDO/II treatment of proton abstraction step in aromatic lithiation reaction. (n.d.). Indian Academy of Sciences.[37]
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Suzuki Coupling of 2,3-Difluorotoluene Derivatives: A Practical Guide for Synthesis and Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The judicious placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, making it an invaluable tool for drug development professionals.[1][2] Among the vast array of fluorinated building blocks, derivatives of 2,3-difluorotoluene represent a particularly valuable class of intermediates. The unique electronic and steric environment created by the vicinal fluorine atoms and the adjacent methyl group presents both a synthetic challenge and a significant opportunity for creating novel chemical entities with tailored pharmacological profiles.[3]
This application note provides a comprehensive guide to mastering the Suzuki-Miyaura cross-coupling reaction for this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower researchers, scientists, and process chemists. We will explore the mechanistic nuances of the catalytic cycle, provide detailed, validated protocols, and offer robust troubleshooting strategies to ensure successful and reproducible outcomes.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo-2,3-difluorotoluene). This is often the rate-determining step of the reaction.[6][9] The palladium center is oxidized from Pd(0) to a square-planar Pd(II) species.[4][8] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[5][9] For difluorinated systems, which are electron-deficient, this step is generally favorable but requires careful selection of an electron-rich and bulky ligand to promote the reaction, especially for less reactive aryl chlorides.[4][9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5][10]
-
Reductive Elimination: The final step involves the two organic groups coupled on the palladium center forming a new carbon-carbon bond and being expelled from the coordination sphere.[6][7][11] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][8] The steric bulk of the ligands on the palladium is thought to promote this final, bond-forming step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Optimizing the Reaction for this compound Derivatives
The electronic properties of the this compound scaffold demand specific considerations for successful coupling. The two electron-withdrawing fluorine atoms activate the aryl halide towards oxidative addition. However, achieving high yields and minimizing side reactions like protodeboronation requires careful optimization of the catalyst system, base, and solvent.[12]
Catalyst and Ligand Selection: The Key to Success
For electron-deficient aryl halides like bromo- or chloro-2,3-difluorotoluenes, the choice of ligand is paramount. While traditional ligands like triphenylphosphine (PPh₃) can be effective, modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide superior results.[6][13]
-
Why Bulky, Electron-Rich Ligands?
-
Facilitate Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium(0) center, promoting its insertion into the C-X bond, which is especially important for less reactive aryl chlorides.[4][9]
-
Promote Reductive Elimination: The steric bulk of ligands like SPhos, XPhos, or tBu₃P forces the two organic groups on the Pd(II) intermediate into close proximity, accelerating the final bond-forming reductive elimination step.[4][13]
-
Stabilize the Catalyst: These ligands form stable complexes with palladium, preventing the formation of palladium black (precipitated, inactive palladium) and increasing the catalyst's turnover number.[14]
-
| Catalyst/Ligand Combination | Substrate Type | Key Advantages | Reference |
| Pd₂(dba)₃ / SPhos | Aryl Bromides & Chlorides | Excellent for challenging, electron-deficient substrates. High activity. | [15] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides & Chlorides | Highly active catalyst system, often effective at room temperature. | [10] |
| Pd(PPh₃)₄ | Aryl Iodides & Bromides | A classic, reliable catalyst for more reactive halides. | [7] |
| PEPPSI-iPr (NHC Precatalyst) | Aryl Chlorides | Highly stable and effective for unreactive chlorides. | [4] |
The Crucial Role of Base and Solvent
The base and solvent system is not merely an environmental medium; it is an active participant in the critical transmetalation step.
-
Base Selection: The base's primary role is to activate the boronic acid, forming a more reactive boronate complex.[5][10]
-
Potassium Carbonate (K₂CO₃): A versatile, cost-effective base suitable for many couplings, often used in aqueous/organic solvent mixtures.[7]
-
Potassium Phosphate (K₃PO₄): A stronger base, often preferred for more challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[12]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base that can sometimes succeed where others fail, particularly in anhydrous conditions.[7][12]
-
Fluoride Bases (e.g., CsF, KF): The high fluorophilicity of boron makes fluoride ions particularly effective at promoting transmetalation.[16]
-
-
Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).
-
Dioxane/Water or Toluene/Water: Biphasic systems are common and highly effective. Water plays a key role in dissolving the inorganic base and facilitating the formation of the active boronate species.[7][12]
-
Anhydrous Polar Aprotic Solvents (e.g., Dioxane, THF): Used with bases like K₃PO₄ or Cs₂CO₃, these systems can be advantageous for sensitive substrates.[7]
-
Section 3: Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound derivatives. Researchers should consider these as templates to be optimized for their specific substrates.
Protocol 3.1: Suzuki Coupling of 4-Bromo-2,3-difluorotoluene with Phenylboronic Acid
This protocol details a standard procedure using a modern catalyst system.
Caption: General experimental workflow for a Suzuki coupling reaction.
Materials:
-
4-Bromo-2,3-difluorotoluene (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,3-difluorotoluene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[12]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1-0.2 M.[12]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Section 4: Troubleshooting and Common Side Reactions
Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd).- Insufficiently strong base.- Reaction temperature too low. | - Ensure thorough degassing of solvents and reaction vessel.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | - Excess water in the reaction.- Base is too strong or reaction time is too long.- Boronic acid is unstable. | - Use anhydrous solvents or minimize water content.- Use a milder base (e.g., K₂CO₃) or shorten the reaction time.- Consider using the corresponding boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt, which are often more stable.[5][15] |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Improve degassing technique.- Screen different ligands; some are less prone to promoting this side reaction. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source.- Certain catalyst/ligand combinations. | - Ensure solvents are pure.- Screen alternative ligands or catalyst precursors. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful and versatile tool for accessing novel chemical structures essential for drug discovery and materials science. Success with these electronically distinct substrates hinges on a rational approach to reaction optimization. By carefully selecting bulky, electron-rich ligands, appropriate bases, and suitable solvent systems, researchers can overcome potential challenges and achieve high yields of the desired biaryl products. The protocols and troubleshooting guide presented herein provide a solid foundation for the practical application of this critical transformation, enabling the efficient synthesis of valuable fluorinated compounds.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
MDPI. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]
-
Thermo Fisher Scientific via YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
-
Chem Help ASAP via YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Chem Reactor via YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ProtonGuru via YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 9). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Retrieved from [Link]
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National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
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Application Notes & Protocols for the Scale-Up Synthesis of 2,3-Difluorotoluene for Pilot Plant Production
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-difluorotoluene, a key building block in the pharmaceutical and agrochemical industries. We present a detailed, validated laboratory-scale protocol for the synthesis of this compound from 2,3-difluoroaniline via the Balz-Schiemann reaction. More critically, we address the significant challenges associated with scaling this synthesis to a pilot plant level. The focus is on ensuring process safety, particularly in handling the thermally sensitive diazonium salt intermediate, and optimizing the reaction for larger-scale production. This guide includes step-by-step protocols, safety and handling procedures, analytical methods for quality control, and a discussion of the critical process parameters for successful scale-up.
Introduction: The Significance of this compound and the Challenges of its Synthesis
This compound is a valuable fluorinated aromatic compound. The unique substitution pattern of the fluorine atoms and the methyl group imparts specific electronic and steric properties, making it a sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
The introduction of fluorine into an aromatic ring is often a non-trivial synthetic step. Direct fluorination is generally too reactive and lacks selectivity.[1] The Balz-Schiemann reaction, which proceeds through a diazonium tetrafluoroborate salt intermediate, is a well-established and reliable method for the synthesis of aryl fluorides from the corresponding anilines.[2][3]
However, the scale-up of the Balz-Schiemann reaction presents significant safety and engineering challenges. The diazotization step is highly exothermic, and the resulting diazonium salts can be thermally unstable and potentially explosive in their isolated, dry state.[4] Therefore, careful control of reaction conditions and a thorough understanding of the thermal hazards are paramount for a safe and successful pilot plant production.[5]
This application note will provide a robust framework for both the laboratory synthesis and the subsequent scale-up, with a strong emphasis on process safety and control.
The Synthetic Route: The Balz-Schiemann Reaction
The chosen synthetic route for this compound is the Balz-Schiemann reaction, starting from commercially available 2,3-difluoroaniline. This two-step process involves:
-
Diazotization: The reaction of 2,3-difluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically fluoroboric acid) at low temperatures to form the corresponding 2,3-difluorobenzenediazonium tetrafluoroborate salt.[6]
-
Thermal Decomposition (Fluorodediazoniation): The controlled heating of the diazonium salt, which decomposes to yield the desired this compound, nitrogen gas, and boron trifluoride.[7]
Reaction Pathway Diagram
Caption: The Balz-Schiemann reaction pathway for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a gram scale in a standard laboratory setting.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,3-Difluoroaniline | 129.11 | ≥98% | Sigma-Aldrich |
| Fluoroboric acid | 87.81 | 48 wt. % in H₂O | Sigma-Aldrich |
| Sodium nitrite | 69.00 | ≥99% | Sigma-Aldrich |
| Diethyl ether | 74.12 | Anhydrous | Standard supplier |
| Sodium bicarbonate | 84.01 | Saturated solution | In-house prep. |
| Magnesium sulfate | 120.37 | Anhydrous | Standard supplier |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
Step 1: Diazotization
-
In the 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2,3-difluoroaniline (12.9 g, 0.1 mol) and fluoroboric acid (48% aqueous solution, 44 g, 0.24 mol).
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.2 g, 0.104 mol) in 15 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline-acid mixture via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium salt) should be observed.
-
Test for the presence of excess nitrous acid using starch-iodide paper. The paper should turn dark blue. If not, add a small amount of the sodium nitrite solution until a positive test is achieved.[8]
-
Once the reaction is complete, collect the precipitated 2,3-difluorobenzenediazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold (0 °C) diethyl ether.
-
Crucial Safety Note: Do not allow the isolated diazonium salt to dry completely, as it can be explosive in a dry state. Proceed to the next step with the damp solid.
Step 2: Thermal Decomposition
-
Carefully transfer the damp diazonium salt to a clean, dry round-bottom flask equipped for distillation.
-
Gently heat the solid in a sand bath or with a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas.
-
The product, this compound, will distill over. Collect the distillate. The decomposition is typically carried out at temperatures ranging from 100-120 °C.
-
Continue heating until no more product distills.
Step 3: Work-up and Purification
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at 119-121 °C.[1]
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by GC-MS) | >99% |
| Appearance | Colorless liquid |
Scale-Up to Pilot Plant Production
Scaling up the synthesis of this compound from the laboratory to a pilot plant requires careful consideration of several critical factors, primarily related to safety, heat management, and mass transfer.
Key Considerations for Scale-Up
-
Thermal Hazards of Diazotization: The diazotization reaction is highly exothermic (typically -60 to -180 kJ/mol).[9] On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate cooling can lead to a thermal runaway, rapid decomposition of the diazonium salt, and a potential explosion.[5]
-
Stability of the Diazonium Salt: While the tetrafluoroborate salt is more stable than other diazonium salts, its isolation and handling on a large scale are still hazardous. The preferred approach in a pilot plant setting is to generate and consume the diazonium salt in situ or in a continuous flow process, avoiding isolation.[9][10]
-
Mass Transfer and Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and to prevent localized "hot spots" where the concentration of nitrous acid is high, which can lead to side reactions and decomposition.
-
Reagent Addition: The rate of addition of the sodium nitrite solution is a critical parameter. A slow, controlled addition is necessary to manage the exotherm.
-
Material of Construction: The use of fluoroboric acid and the potential for the formation of HF necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined or Hastelloy reactors are often preferred.[9]
Pilot Plant Synthesis Workflow
The recommended approach for pilot-plant scale synthesis is a semi-batch process in a jacketed reactor, with the option of transitioning to a continuous flow system for enhanced safety and control.
Caption: A typical semi-batch workflow for the pilot plant synthesis of this compound.
Pilot Plant Protocol (10 L Scale Example)
This protocol outlines the synthesis in a 20 L glass-lined reactor.
Equipment:
-
20 L glass-lined jacketed reactor with overhead stirrer, temperature probe, and addition vessel.
-
Chiller/heater unit for reactor temperature control.
-
Condenser and receiver flask for distillation.
-
Scrubber system for off-gases (BF₃).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 2,3-difluoroaniline (1.29 kg, 10 mol) and 48% fluoroboric acid (4.4 kg, 24 mol).
-
Cooling: Start the agitator and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.72 kg, 10.4 mol) in 1.5 L of deionized water in the addition vessel.
-
Begin the slow, subsurface addition of the sodium nitrite solution to the reactor. The addition rate should be controlled to maintain the internal temperature below 5 °C. This may take 2-3 hours.
-
Reaction Hold: After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C.
-
Decomposition and Distillation:
-
Slowly heat the reactor jacket to raise the internal temperature.
-
Gas evolution (N₂) will be observed. The product will begin to distill.
-
Continue to heat gradually to maintain a steady distillation rate. The bulk of the product should distill at a vapor temperature of 119-121 °C.
-
-
Work-up: The work-up of the collected distillate follows the laboratory procedure on a larger scale.
Continuous Flow as a Safer Alternative
For larger-scale production, a continuous flow reactor setup is highly recommended. This approach offers significant safety advantages by minimizing the volume of the hazardous diazonium intermediate at any given time.[9][11]
-
Process: The aniline/acid solution and the nitrite solution are continuously pumped into a microreactor or a tube reactor where they mix and react. The residence time is carefully controlled (often on the order of seconds to minutes).[2]
-
Decomposition: The output from the diazotization reactor can be fed directly into a second heated reactor for the thermal decomposition, allowing for a fully continuous process.
-
Benefits: Superior heat and mass transfer, precise temperature control, and enhanced safety.[12]
Process Safety and Hazard Management
A thorough hazard and operability (HAZOP) study should be conducted before any pilot plant campaign.
| Hazard | Consequence | Mitigation Measures |
| Thermal Runaway | Rapid pressure increase, reactor failure, explosion. | - Redundant temperature probes and alarms. - Emergency cooling system (e.g., quench tank). - Automated shutdown of nitrite feed on high-temperature alarm. - Use of a continuous flow reactor. |
| Diazonium Salt Explosion | Violent decomposition if isolated and dried. | - Avoid isolation of the diazonium salt. - Use an in situ or continuous flow process. - If isolation is unavoidable, keep the salt wet and handle with non-sparking tools. |
| Toxic Gas Release (BF₃, HF) | Severe respiratory irritant, corrosive. | - Conduct the reaction in a well-ventilated area or a contained system. - Use a scrubber system with a suitable neutralizing agent (e.g., caustic solution) for the off-gases. |
| Corrosion | Equipment failure. | - Use appropriate materials of construction (glass-lined steel, Hastelloy). - Regular inspection of reactor integrity. |
Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., neoprene or butyl rubber).
-
Chemical splash goggles and a face shield.
-
Flame-retardant lab coat or chemical-resistant suit.
-
Appropriate respiratory protection may be required, depending on the engineering controls in place.
Analytical Quality Control
In-Process Controls
-
Diazotization Completion: Starch-iodide paper test for excess nitrous acid.
-
Reaction Monitoring: GC-MS analysis of aliquots to monitor the disappearance of the starting material and the formation of the product.
Final Product Analysis (GC-MS)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Typical GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 60 °C, hold for 2 min. - Ramp: 10 °C/min to 200 °C, hold for 2 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-200 amu |
Expected Results:
-
Retention Time: The retention time for this compound will need to be determined by running an authentic standard.
-
Mass Spectrum: The mass spectrum should show a molecular ion peak at m/z = 128, along with characteristic fragmentation patterns.[13]
Conclusion
The synthesis of this compound via the Balz-Schiemann reaction is a robust and scalable process. However, the inherent hazards of the diazotization step and the diazonium salt intermediate demand a rigorous approach to process safety and engineering. For pilot plant and larger-scale production, moving from a batch process to a semi-batch process with in situ consumption, or ideally to a continuous flow system, is highly recommended to mitigate the risks. With careful control of temperature, mixing, and reagent addition, and with appropriate analytical monitoring, high yields of high-purity this compound can be safely and reliably produced.
References
-
Buchwald, S. L., et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 55(39), 11907-11911. [Link][11]
-
Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. [Link][9][10]
-
Zhang, P., et al. (2016). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link][2]
-
Patil, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link][10][14]
-
Scribd. (n.d.). Diazotization Batch Reactor Pilot Report. [Link][9]
-
ChemRxiv. (2020). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. [Link][4][15]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][7]
-
Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link][6]
-
ResearchGate. (2017). Reactive Chemical Hazards of Diazonium Salts. [Link][5]
-
Allen, A. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link][6]
-
ResearchGate. (2017). Reactive Chemical Hazards of Diazonium Salts. [Link][5]
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Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of 2,3-Difluorotoluene in Reaction Mixtures
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 2,3-Difluorotoluene in complex reaction mixtures. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, making its accurate measurement essential for reaction monitoring, process optimization, and quality control.[1] This guide provides a comprehensive protocol utilizing Gas Chromatography with Flame Ionization Detection (GC-FID), including sample preparation, instrument configuration, and a full validation strategy. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the method effectively. An alternative confirmation using Mass Spectrometry (GC-MS) is also discussed.
Introduction: The Need for Precise Quantification
This compound (CAS No: 3828-49-7) is a fluorinated aromatic compound whose unique electronic properties make it a valuable intermediate in organic synthesis.[1] The introduction of fluorine atoms can significantly enhance the biological activity and stability of target molecules.[1] Consequently, monitoring the consumption of this starting material or its formation as an intermediate is paramount for ensuring reaction efficiency, calculating yield, and minimizing impurity profiles. In-process analytical methods are a cornerstone of quality control in chemical manufacturing, ensuring that each step produces a quality entity within expected yields.[2]
This document provides a self-validating framework for a GC-based method, chosen for its suitability in analyzing volatile and semi-volatile compounds like this compound.[3]
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆F₂ | [4] |
| Molecular Weight | 128.12 g/mol | [4][5] |
| Boiling Point | 119-121 °C | [1][5][6] |
| Density | 1.096 g/mL at 25 °C | [5][6] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents; low solubility in water (0.24 g/L).[6] |[6] |
The compound's volatility and thermal stability make it an ideal candidate for Gas Chromatography.
Overall Analytical Workflow
The quantification process follows a structured workflow, from initial sample handling to the final validated result. This ensures reproducibility and traceability throughout the analysis.
Caption: Overall workflow from sample receipt to final reporting.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: Reaction mixtures are often complex matrices containing catalysts, reagents, and non-volatile components that can contaminate the GC system.[7][8] LLE is employed to selectively isolate the analyte of interest (this compound) from this matrix into a clean, volatile organic solvent suitable for injection.[7] An internal standard (IS) is added at the beginning of the preparation process to correct for variations in extraction efficiency and injection volume, significantly improving precision.
Recommended Internal Standard (IS): 1,3-Difluorobenzene or 1-Fluoro-3-methylbenzene. The IS should be a compound with similar chemical properties to the analyte but which is not present in the sample and is chromatographically resolved.
Protocol:
-
Sample Aliquot: Carefully transfer a precisely weighed amount (e.g., 100 mg) of the homogenized reaction mixture into a clean 15 mL glass centrifuge tube.
-
Quenching (if applicable): If the reaction is ongoing, quench it by adding an appropriate reagent (e.g., saturated sodium bicarbonate solution for acid-catalyzed reactions) until the reaction ceases.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration of the Internal Standard solution (e.g., 1000 µg/mL 1,3-Difluorobenzene in Dichloromethane).
-
Extraction:
-
Add 2 mL of a suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate). Dichloromethane is a good choice for its non-polar nature and high volatility.[8]
-
Add 2 mL of deionized water to facilitate phase separation.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Using a glass Pasteur pipette, carefully transfer the bottom organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water, which can be detrimental to some GC columns.
-
Final Sample: Filter the dried organic extract through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.[3] The sample is now ready for analysis.
Instrumentation: GC-FID/MS
Rationale: Gas chromatography is the premier technique for separating volatile compounds.
-
Column: A mid-polarity column, such as one with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5, HP-5ms), is chosen. This phase provides excellent selectivity for aromatic compounds based on boiling point and subtle polarity differences.
-
Detector:
-
Flame Ionization Detector (FID): Recommended for routine quantification. It is robust, highly sensitive to hydrocarbons, and offers a wide linear dynamic range.
-
Mass Spectrometer (MS): Recommended for method development and confirmation. It provides mass spectral data that unequivocally confirms the identity of the analyte peak, which is crucial for ensuring specificity in complex mixtures.[9]
-
Caption: Diagram of the sample pathway within the GC system.
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890, Shimadzu Nexis 2030, or equivalent | Modern systems with precise electronic pressure control. |
| Injector | Split/Splitless | Use Split mode (e.g., 50:1) for concentrated samples to avoid column overload. Use Splitless for trace analysis.[10] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Helium is preferred for MS detectors. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Industry-standard column for robust separation of semi-volatile aromatic compounds. |
| Oven Program | Initial: 60 °C, hold 2 min.Ramp: 15 °C/min to 240 °C.Hold: 5 min. | This program provides good separation of the analyte from common reaction solvents and byproducts. |
| Detector (FID) | Temperature: 280 °CH₂ Flow: 30 mL/minAir Flow: 300 mL/min | Standard conditions for robust flame ionization detection. |
| Detector (MS) | Transfer Line: 280 °CIon Source: 230 °CScan Range: 40-300 m/z | Provides definitive identification of this compound (m/z 128, 109). |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Calibration
Protocol:
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the chosen Internal Standard in the extraction solvent (e.g., Dichloromethane).
-
Calibration Standards: Create a series of at least five calibration standards by diluting the analyte stock solution. Each standard must be spiked with the same, constant concentration of the Internal Standard. A typical concentration range might be 1, 5, 10, 50, and 100 µg/mL.
-
Analysis: Analyze each calibration standard using the GC method described above.
-
Calibration Curve: Plot the ratio of the (Analyte Peak Area / IS Peak Area) on the y-axis against the analyte concentration on the x-axis. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (r²).
Method Validation
A method is only reliable if its performance characteristics are understood and documented. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The following parameters should be assessed according to guidelines from the International Council for Harmonisation (ICH).[12][13]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Assessment Method | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the signal measured is only from the analyte of interest.[12] | Analyze a blank matrix (reaction mixture without analyte) and a spiked matrix. Check for interfering peaks at the retention time of the analyte and IS. Confirm with GC-MS. | No significant interference at the retention time of the analyte or IS. Peak purity analysis (MS) should pass. |
| Linearity | To verify a direct proportional relationship between concentration and response. | Analyze calibration standards at a minimum of 5 concentration levels. Plot the response ratio vs. concentration and perform linear regression. | Correlation Coefficient (r²) ≥ 0.995 |
| Accuracy | To determine the closeness of the measured value to the true value.[14] | Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (e.g., 80%, 100%, 120% of expected concentration). Calculate percent recovery. | Mean recovery should be within 90-110%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[12] | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing a sample at this concentration and checking for acceptable accuracy and precision. | Accuracy within 80-120% and RSD ≤ 10%. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. | Typically 80% to 120% of the target concentration. |
Conclusion
The Gas Chromatography method detailed in this application note provides a reliable, robust, and accurate system for the quantification of this compound in process reaction mixtures. The use of an internal standard coupled with a thorough sample extraction protocol ensures high-quality data suitable for critical process decisions in research, development, and manufacturing environments. The outlined validation protocol provides a clear pathway for establishing the method's fitness for purpose, aligning with regulatory expectations and ensuring the integrity of the analytical results.
References
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Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.3828-49-7. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2774228, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Zayas, J. (n.d.). Analytical Methods Validation. Pharmaceutical Technology. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Lin, Y. W., & Que Hee, S. S. (1998). Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing by-products and active ingredient in two malathion formulations. Journal of Chromatography A, 808(1-2), 223-233. Retrieved from [Link]
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Application Note: Strategic Use of 2,3-Difluorotoluene in the Synthesis of Advanced Kinase Inhibitor Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering profound advantages in metabolic stability, binding affinity, and physicochemical properties.[1][2][3] This application note provides an in-depth guide on the utilization of 2,3-difluorotoluene as a versatile starting material for the synthesis of complex heterocyclic systems relevant to kinase inhibitor development. We will explore the underlying scientific rationale for employing the 2,3-difluorophenyl motif, detail key synthetic transformations, and provide a comprehensive, step-by-step protocol for the synthesis of an advanced indanone core, a scaffold exemplified in the structure of the FDA-approved agent Belzutifan. This case study serves as a practical blueprint for constructing highly functionalized, stereochemically rich cores that can be adapted for various kinase targets.
Introduction: The Rationale for Fluorine in Inhibitor Design
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity (4.0 on the Pauling scale) and small van der Waals radius (1.47 Å) allow it to act as a "super-hydrogen," but with significant electronic differences.[4] In the context of kinase inhibitors, which primarily target the ATP-binding pocket, these differences are strategically exploited.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity of nearby protons (pKa) or create favorable orthogonal dipole-dipole or hydrogen bond interactions with amino acid residues in the kinase hinge region.[4][5] For instance, the fluorine atoms can interact with the carbonyl carbon of leucine or other hydrophobic amino acids within the active site, enhancing the compound's bioactivity.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[4] This makes it highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. By placing fluorine atoms at positions susceptible to metabolic attack, chemists can block these sites, increase the drug's half-life, and improve its pharmacokinetic profile.[1][4]
-
Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and hydrophobic protein pockets.[4][6] This property allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The 2,3-difluoro substitution pattern offers a unique electronic signature, creating a distinct dipole moment on the aromatic ring that can be leveraged for specific interactions within a protein's active site. This compound serves as an accessible and cost-effective starting material to introduce this valuable motif.[7][8]
Initial Synthetic Transformations of this compound
This compound is not typically incorporated directly but is first converted into more versatile intermediates. These initial steps are crucial for installing the necessary functional groups for subsequent complexity-building reactions.
Caption: Key functionalization pathways of this compound.
One of the most common transformations is the oxidation of the methyl group to an aldehyde. For example, a continuous oxidation process using a tubular reactor can produce 2,3-difluorobenzaldehyde, a key intermediate for building more complex molecules.[7] Alternatively, radical halogenation can yield a benzyl halide, which can then undergo reactions like carbonylation to produce 2,3-difluorophenylacetic acid.[7] These initial building blocks are the gateway to more advanced scaffolds.
Case Study: Synthesis of the Belzutifan Indanone Core
To illustrate the practical application of building blocks derived from difluorinated toluenes, we present a detailed protocol for the synthesis of a key indanone intermediate used in the manufacturing of Belzutifan (MK-6482).[9] Belzutifan is a first-in-class inhibitor of hypoxia-inducible factor-2α (HIF-2α), approved for treating renal cell carcinoma.[9][10] While HIF-2α is a transcription factor, the synthesis of this complex molecule, which features a stereochemically dense difluoro-indanol core, provides an exemplary workflow for drug development professionals. The principles and reactions are highly transferable to the synthesis of kinase inhibitors.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the chiral indanone core of Belzutifan.
Protocol 1: Synthesis of the Sulfonylated Indanone Core
This protocol covers the construction of the core indanone ring system, starting from a brominated lactone and incorporating the difluorobenzonitrile moiety via a crucial SNAr reaction.
Materials:
-
Brominated 3,4-dihydrocoumarin derivative
-
3,5-Difluorobenzonitrile
-
Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
N-Methyl-2-pyrrolidone (NMP), Water
-
Oxalyl Chloride, DMF, MTBE
-
Aluminum Chloride (AlCl₃)
-
Sodium Methanesulfinate (MeSO₂Na)
-
Copper(I) Bromide (CuBr)
Step-by-Step Procedure:
-
SNAr Reaction & Ring Opening:
-
To a solution of the brominated lactone (1.0 eq) and 3,5-difluorobenzonitrile (1.0 eq) in NMP, add K₂CO₃ (2.0 eq), 18-crown-6 (0.3 eq), and water (1.0 eq).[9]
-
Causality: The 18-crown-6 is essential to solubilize the potassium carbonate and enhance the nucleophilicity of the resulting phenoxide, driving the SNAr reaction while minimizing side products.[11]
-
Heat the mixture to 70 °C and stir for 2 hours until the reaction is complete as monitored by LC-MS.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
After an appropriate workup and solvent exchange to MTBE, add a catalytic amount of DMF (1.2 wt%). Slowly add oxalyl chloride (1.42 eq) to form the acyl chloride in situ.
-
In a separate reactor, prepare a slurry of AlCl₃ (2.4 eq) in dichloromethane. Cool the slurry and slowly add the acyl chloride solution.
-
Stir at room temperature for 3 hours. Quench the reaction carefully with water and crystallize the product from an ethanol/water mixture to yield the indanone.[9]
-
Causality: The intramolecular Friedel-Crafts reaction is a powerful method for forming the five-membered ring of the indanone core. AlCl₃ acts as the Lewis acid catalyst to activate the acyl chloride for electrophilic aromatic substitution.
-
-
Copper-Catalyzed Sulfonylation:
-
To a solution of the resulting indanone in NMP, add sodium methanesulfinate (1.25 eq) and CuBr (1.5 eq).[9]
-
Heat the reaction to 90 °C for 15 hours.
-
Causality: This copper-catalyzed C-S coupling reaction efficiently installs the methyl sulfone group, a key functional handle on the final molecule.[9]
-
After workup and crystallization from isopropanol, the desired sulfonylated indanone is obtained.
-
Protocol 2: Installation of Contiguous Stereocenters
This protocol details the advanced steps required to install the three contiguous stereocenters on the indanone ring, showcasing modern synthetic techniques.
Materials:
-
Sulfonylated Indanone from Protocol 1
-
Ethylene Glycol, p-Toluenesulfonic acid (p-TsOH)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Citric Acid
-
2-Picoline N-oxide, DIPEA
-
(R,R)-Ru-TsDPEN, Formic acid/Triethylamine (HCO₂H/TEA)
Step-by-Step Procedure:
-
Ketal Protection:
-
Protect the ketone of the sulfonylated indanone as its ethylene ketal using ethylene glycol and a catalytic amount of p-TsOH to prevent unwanted reactions at the ketone in subsequent steps.
-
-
Continuous-Flow Photochemical Bromination:
-
Prepare a solution of the protected ketal, DBDMH (1.05 eq), and citric acid (5 mol%) in acetonitrile.
-
Pump the solution through a blue LED plug flow reactor with a residence time of 2-4 minutes at 25 °C.[9]
-
Causality: A continuous-flow photochemical reaction provides superior control over reaction time and temperature, minimizing the formation of over-bromination byproducts that are common under thermal radical conditions.[9][11]
-
-
Kornblum Oxidation:
-
To the crude brominated intermediate, add 2-picoline N-oxide (1.5 eq) and DIPEA (2.0 eq).[9]
-
Causality: This is a modified Kornblum oxidation where the N-oxide acts as the oxygen source to convert the benzylic bromide to a ketone, which is more efficient and milder than many traditional oxidation methods.[9]
-
-
Asymmetric Transfer Hydrogenation:
-
Subject the resulting α-hydroxyketone to asymmetric transfer hydrogenation conditions using a ruthenium catalyst ((R,R)-Ru-TsDPEN) with a formic acid/triethylamine mixture as the hydrogen source.[11]
-
This reaction proceeds with high diastereoselectivity to install the chiral alcohol, yielding the desired (R)-hydroxy configuration.[11]
-
Quantitative Data Summary
The efficiency of a synthetic route is critical in drug development. The yields for the key steps in the Belzutifan manufacturing process have been optimized and reported.
| Step | Reaction Type | Reported Yield | Reference |
| SNAr/Ring Opening | Nucleophilic Substitution | 91% | [9] |
| Friedel-Crafts/Crystallization | Cyclization | 75% (2 steps) | [9] |
| Copper-Catalyzed Sulfonylation | C-S Coupling | 78% | [9] |
| Photochemical Bromination | Radical Halogenation | 89-95% (Assay Yield) | [9] |
| Asymmetric Reduction/DKR | Hydrogenation | >99:1 dr | [12] |
Conclusion and Outlook
This compound is a valuable and strategic starting material for accessing complex, fluorinated heterocyclic scaffolds. As demonstrated through the synthesis of a key precursor to Belzutifan, functionalized difluorophenyl rings can be incorporated into stereochemically rich cores suitable for drug discovery. The protocols detailed herein leverage both classic transformations and modern synthetic technologies, such as continuous-flow photochemistry, to achieve high efficiency and selectivity.
The resulting advanced intermediates, like the chiral indanone core, are not limited to a single target. They can serve as versatile platforms for creating libraries of novel inhibitors. By modifying the peripheral chemical handles using well-established cross-coupling methodologies like Suzuki and Buchwald-Hartwig reactions, researchers can rapidly explore the structure-activity relationships (SAR) for various kinase targets, accelerating the discovery of next-generation targeted therapies.[13][14]
References
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Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH) URL: [Link]
- Title: Novel synthetic pathway to belzutifan Source: Google Patents URL
-
Title: The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online URL: [Link]
-
Title: Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process Source: ResearchGate URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors Source: MDPI URL: [Link]
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Application Notes & Protocols: Strategic Incorporation of the 2,3-Difluorophenyl Moiety into Drug Candidates
Introduction: The Strategic Value of Vicinal Fluorination in Medicinal Chemistry
The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is not a matter of chance, but a strategic decision rooted in fluorine's unique and powerful electronic properties. While monofluorination and trifluoromethyl groups are common, the use of more complex substitution patterns, such as the 2,3-difluorophenyl moiety, offers a nuanced and powerful tool for lead optimization.
This vicinal (adjacent) difluoro substitution pattern creates a distinct electronic and conformational environment that can be exploited to overcome common challenges in drug development, including metabolic instability, poor target affinity, and unfavorable physicochemical properties. This guide provides an in-depth analysis of the rationale for incorporating the 2,3-difluorophenyl group and details robust synthetic protocols for its installation.
Strategic Rationale for Incorporating the 2,3-Difluorophenyl Moiety
The decision to incorporate a 2,3-difluorophenyl group is driven by its ability to modulate several critical molecular properties simultaneously. The two adjacent, highly electronegative fluorine atoms create a strong dipole moment perpendicular to the plane of the aromatic ring and induce significant electronic and conformational changes.
Enhancement of Metabolic Stability
A primary driver for fluorination is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[2] By replacing hydrogen atoms at the 2 and 3 positions, medicinal chemists can effectively shield an aromatic ring from hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[3][4] This often results in a longer drug half-life and improved bioavailability.[3]
Modulation of Physicochemical Properties
The introduction of the 2,3-difluoro motif profoundly impacts a molecule's lipophilicity and acidity/basicity (pKa).
-
Lipophilicity (LogP/LogD): Fluorine is the most electronegative element, yet it is relatively small and lipophilic. Replacing C-H with C-F bonds generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5][6]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Fine-Tuning of Target Binding and Potency
The unique electronic signature of the 2,3-difluorophenyl group can be leveraged to establish favorable interactions within a protein's binding pocket, leading to enhanced potency and selectivity.
-
Conformational Control: The steric bulk and electrostatic repulsion of the vicinal fluorine atoms can restrict the rotation of the phenyl ring around its connecting bond. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and increasing affinity.[7]
-
Novel Binding Interactions: The electron-poor nature of the fluorinated ring can engage in favorable orthogonal multipolar interactions (e.g., with amide carbonyls) or π-stacking interactions that are distinct from those of a non-fluorinated phenyl ring. In some cases, the fluorine atoms can act as weak hydrogen bond acceptors.[8]
The following diagram illustrates how the 2,3-difluorophenyl moiety can enforce a specific conformation and engage in unique interactions within a target binding site.
Caption: Conformational restriction and unique binding interactions enabled by the 2,3-difluorophenyl moiety.
Summary of Physicochemical and Pharmacological Effects
| Property | Effect of 2,3-Difluorophenyl Incorporation | Rationale |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond blocks oxidative metabolism at the site of fluorination.[3] |
| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen.[5] |
| pKa of Proximal Groups | Lowered (more acidic) | Strong inductive electron-withdrawal by two fluorine atoms. |
| Binding Affinity | Often Increased | Can enforce a bioactive conformation and introduce new, favorable polar and multipolar interactions.[7] |
| Membrane Permeability | Potentially Improved | Increased lipophilicity can enhance passage through lipid bilayers.[6] |
Synthetic Strategies and Protocols
The installation of the 2,3-difluorophenyl moiety can be achieved through several robust synthetic methods. The choice of strategy depends on the available starting materials, functional group tolerance, and the stage of the synthesis (early vs. late).
Caption: Decision workflow for selecting a synthetic strategy to install the 2,3-difluorophenyl group.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is arguably the most common and versatile method for forming the C-C bond between the 2,3-difluorophenyl ring and a core scaffold.[9] The reaction couples an organoboron reagent (boronic acid or ester) with an organohalide (or triflate).[5]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Palladium(0) is the active catalyst. Ligands like SPhos or XPhos are often used for challenging substrates, as they promote the difficult oxidative addition step with aryl chlorides and stabilize the catalytic species.[10]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and prevent side reactions like boronic acid decomposition.
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is common, as it helps to dissolve both the organic substrates and the inorganic base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2,3-difluorophenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is an effective method when the target scaffold already contains a suitable leaving group (like a fluorine or chlorine atom) on an electron-deficient aromatic ring.[11] The 2,3-difluoro substitution pattern itself does not sufficiently activate the ring for this reaction; an additional strong electron-withdrawing group (EWG) such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group, is required.[12]
Causality Behind Experimental Choices:
-
Activation: The EWG is essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack, lowering the activation energy of the reaction.[12][13]
-
Nucleophile: The reaction works with a variety of strong nucleophiles, including amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, increasing its reactivity.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the activated aryl halide (1.0 equiv) in a polar aprotic solvent (e.g., DMSO).
-
Nucleophile Addition: Add the 2,3-difluorophenyl-containing nucleophile (e.g., 2,3-difluorophenol, 1.1 equiv) followed by a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv) to deprotonate the nucleophile in situ.
-
Reaction: Heat the mixture (temperature can range from room temperature to >100 °C depending on substrate reactivity). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction and pour it into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or recrystallization.
Protocol 3: Directed C-H Functionalization
Transition metal-catalyzed C-H functionalization (or activation) represents a modern, atom-economical approach to form C-C bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials like halides or boronic acids.[14][15] For incorporating a 2,3-difluorophenyl group, this often involves a directing group on the core scaffold that positions a metal catalyst (commonly palladium or rhodium) to selectively activate a specific C-H bond for coupling with a 2,3-difluorophenyl source.[16][17]
Causality Behind Experimental Choices:
-
Directing Group (DG): A coordinating group (e.g., pyridine, amide, oxime) on the substrate chelates to the metal center, delivering the catalyst to a specific C-H bond (usually in the ortho position) and ensuring high regioselectivity.[18]
-
Metal Catalyst: Palladium(II) is frequently used, often involving a Pd(II)/Pd(IV) catalytic cycle.
-
Oxidant: A strong oxidant is often required to facilitate the catalytic cycle, particularly the C-H activation and reductive elimination steps.
Conceptual Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine the substrate bearing a directing group (1.0 equiv), the 2,3-difluorophenyl source (e.g., an aryliodonium salt or diaryliodonium salt, 1.5 equiv), and the metal catalyst (e.g., Pd(OAc)₂, 5-10 mol%).
-
Additives: Add any necessary ligands or additives (e.g., silver salts, acids).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Reaction: Add a suitable solvent (often a polar, non-coordinating solvent) and heat the reaction. The conditions are highly substrate-specific and require optimization.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures. The directing group may need to be removed in a subsequent synthetic step.
Case Study: Atogepant
Atogepant, a CGRP receptor antagonist for the treatment of migraines, provides an excellent example of the strategic use of polyfluorination. Its structure features a 2,3,6-trifluorophenyl moiety. The high degree of fluorination in this part of the molecule is critical for achieving high-affinity binding to the CGRP receptor and contributes to a favorable pharmacokinetic profile, including reduced potential for hepatotoxicity.[19] The synthesis of such complex fluorinated structures often relies on the robust cross-coupling methodologies described above.
Conclusion
The 2,3-difluorophenyl moiety is a sophisticated tool in the medicinal chemist's arsenal. Its incorporation is a strategic choice aimed at concurrently improving metabolic stability, modulating physicochemical properties, and enhancing target affinity through conformational and electronic effects. Mastery of key synthetic transformations, particularly Suzuki-Miyaura cross-coupling and SNAr, provides reliable pathways for accessing these valuable drug candidates. As synthetic methods continue to evolve, the application of advanced techniques like C-H functionalization will further streamline the integration of this powerful structural motif into the next generation of therapeutics.
References
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Application Notes and Protocols: The Strategic Use of 2,3-Difluorotoluene in the Synthesis of Advanced Liquid Crystal Materials
Introduction: Molecular Engineering of Liquid Crystals with Fluorine
Liquid crystals (LCs) represent a unique state of matter that possesses both the fluidity of a liquid and the long-range orientational order of a solid crystal.[1][2] This duality is the foundation of their widespread application in electro-optical devices, most notably liquid crystal displays (LCDs). The performance of these devices is dictated by the physicochemical properties of the constituent LC molecules, which can be precisely tuned through strategic molecular engineering.[3][4]
A cornerstone of modern LC design is the incorporation of fluorine atoms into the molecular structure.[4][5] Due to its high electronegativity and small size, fluorine substitution can profoundly influence key parameters such as dielectric anisotropy (Δε), viscosity, birefringence (Δn), and mesophase stability without significantly increasing the molecule's steric bulk.[4][6]
This guide focuses on the application of 2,3-difluorotoluene as a pivotal starting material for a specific class of high-performance liquid crystals. The vicinal (2,3-difluoro) substitution pattern on the phenyl ring is particularly valuable as it introduces a strong lateral dipole moment. This molecular feature is instrumental in creating calamitic (rod-shaped) liquid crystals with a strong negative dielectric anisotropy (Δε < 0) .[6][7] Materials with this property are essential for advanced display modes, including the Vertically Aligned (VA) technology, which offers superior contrast ratios and viewing angles.
Core Synthetic Strategy: From Toluene to Mesogen
The journey from the simple starting material, this compound, to a complex liquid crystal molecule involves a multi-step synthetic pathway. The primary challenge is the selective functionalization of the toluene precursor to enable its incorporation into a larger, rigid molecular core. The most efficient and versatile strategy involves the oxidation of the benzylic methyl group to form a key aldehyde intermediate. This intermediate serves as a versatile electrophilic hub for subsequent bond-forming reactions to construct the final mesogenic structure.
The overall synthetic logic is depicted below:
Caption: General synthetic pathway from this compound to a final liquid crystal molecule.
Protocol 1: Synthesis of the Key Intermediate, 2,3-Difluorobenzaldehyde
Principle of the Reaction
The conversion of the methyl group in this compound to an aldehyde is the critical first step. This oxidation transforms a relatively non-reactive alkyl group into a highly versatile carbonyl group, essential for forming the imine (Schiff base) or ester linkages that often constitute the core of liquid crystal molecules.[5] While various industrial methods exist,[8] this protocol details a common lab-scale catalytic oxidation using a cobalt/manganese system with an oxygen source, which offers good selectivity and yield. This method is adapted from established procedures for toluene derivatives.
Materials and Equipment
-
Reagents: this compound, Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium bromide, Glacial acetic acid, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add this compound (12.8 g, 100 mmol), cobalt(II) acetate tetrahydrate (0.25 g, 1.0 mmol), manganese(II) acetate tetrahydrate (0.245 g, 1.0 mmol), sodium bromide (0.20 g, 2.0 mmol), and 100 mL of glacial acetic acid.
-
Oxidation: Heat the mixture to 90-100°C with vigorous stirring. Once the temperature is stable, begin bubbling a gentle stream of air or oxygen through the solution via a long needle submerged below the liquid surface.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot for the aldehyde indicates the reaction is proceeding. The reaction typically takes 6-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the dark green/brown solution into a separatory funnel containing 200 mL of deionized water and 100 mL of dichloromethane.
-
Extraction: Shake the funnel vigorously, allowing the layers to separate. Collect the lower organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO2 evolution) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a brownish oil. Purify by vacuum distillation to obtain 2,3-difluorobenzaldehyde as a clear, colorless to light yellow liquid.
Quantitative Data and Validation
| Parameter | This compound (Starting Material) | 2,3-Difluorobenzaldehyde (Product) |
| Molar Mass | 128.13 g/mol | 142.10 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid[8] |
| Boiling Point | 119-121 °C[9] | ~165-167 °C (atm.), ~64-65 °C (at reduced pressure)[8] |
| Density | 1.096 g/mL at 25 °C[9] | ~1.301 g/mL[8] |
| Expected Yield | N/A | 45-65% |
Protocol 2: Synthesis of a 2,3-Difluorophenyl-Based Nematic Liquid Crystal
Principle of the Synthesis
This protocol describes the construction of a three-ring calamitic liquid crystal via a Schiff base condensation followed by an esterification. This approach builds a molecule with a rigid core and a flexible tail, a classic design for inducing mesophase behavior.[1][3]
-
Step A (Condensation): 2,3-Difluorobenzaldehyde is reacted with 4-aminophenol. The imine linkage formed extends the π-conjugated system of the molecular core.
-
Step B (Esterification): The hydroxyl group of the Schiff base intermediate is acylated with 4-pentylbenzoic acid. The ester group further elongates the rigid core, while the terminal pentyl chain acts as the flexible tail, which is crucial for the formation of the liquid crystalline phase.[6][10]
Caption: Two-step synthesis of a target liquid crystal molecule.
Step-by-Step Methodology
Step A: Synthesis of 4-((2,3-difluorobenzylidene)amino)phenol
-
Setup: In a 100 mL round-bottom flask, dissolve 2,3-difluorobenzaldehyde (7.1 g, 50 mmol) and 4-aminophenol (5.45 g, 50 mmol) in 60 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction via TLC until the starting materials are consumed.
-
Isolation: Cool the mixture in an ice bath. The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step B: Synthesis of 4-((2,3-Difluorobenzylidene)amino)phenyl 4-pentylbenzoate
-
Setup: To a 250 mL round-bottom flask, add the Schiff base intermediate from Step A (11.65 g, 50 mmol), 4-pentylbenzoic acid (10.3 g, 54 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5 mmol) in 100 mL of dry dichloromethane (DCM).
-
Coupling: Cool the flask in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (11.3 g, 55 mmol) in 30 mL of dry DCM. Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and transfer to a separatory funnel.
-
Washing: Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 95:5). After chromatography, the product should be recrystallized from an ethanol/heptane mixture to yield the final liquid crystal as a white crystalline solid.
Validation and Characterization
-
Structural Confirmation: The identity and purity of the final product should be confirmed using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.
-
Mesomorphic Properties: The liquid crystalline phases and transition temperatures are determined using Differential Scanning Calorimetry (DSC) and observed visually with a Polarizing Optical Microscope (POM) equipped with a hot stage.[6][7][10]
| Property | Expected Value / Observation |
| Appearance | White crystalline solid |
| Phase Transitions | Crystal (Cr) → Nematic (N) → Isotropic (I) |
| Transition Temps. | Cr → N: ~70-90 °C; N → I: ~150-170 °C (Varies with alkyl chain length)[7] |
| POM Texture | In the Nematic phase, a characteristic Schlieren or threaded texture should be observed. |
| Dielectric Anisotropy (Δε) | Negative[6][7] |
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of advanced liquid crystal materials. Its primary role is to provide the 2,3-difluorophenyl moiety, which imparts a strong lateral dipole moment, leading to materials with negative dielectric anisotropy. The synthetic protocols outlined here, involving an initial oxidation to the key benzaldehyde intermediate followed by modular condensation and esterification steps, represent a reliable and adaptable pathway for researchers to create novel mesogens. The resulting liquid crystals are prime candidates for use in next-generation display technologies that demand high contrast ratios and fast switching speeds.
References
-
Title: Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units Source: Journal of Materials Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Liquid crystal and photophysical properties of laterally fluorinated azo-ester materials Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of Liquid Crystals Source: University of Colorado Boulder URL: [Link]
-
Title: Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls Source: PMC - NIH URL: [Link]
-
Title: Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties Source: PubMed Central URL: [Link]
-
Title: Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals Source: PMC URL: [Link]
-
Title: (PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals Source: ResearchGate (originally Biointerface Research in Applied Chemistry) URL: [Link]
-
Title: Manufacturing Steps of Liquid Crystal Materials Source: Labinsights URL: [Link]
-
Title: Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays Source: MDPI URL: [Link]
Sources
- 1. colorado.edu [colorado.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound 97 3828-49-7 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Flow chemistry applications for the synthesis of 2,3-Difluorotoluene derivatives
Application Notes & Protocols
Topic: Flow Chemistry Applications for the Synthesis of 2,3-Difluorotoluene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Flow Chemistry for Advanced Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound and its derivatives represent a valuable structural motif in the development of pharmaceuticals and agrochemicals. However, their synthesis can be challenging, frequently involving hazardous reagents and intermediates or requiring harsh reaction conditions.[1][3]
Continuous flow chemistry offers a transformative approach to address these challenges. By performing reactions in a continuously moving stream within a network of tubes or microreactors, this technology provides significant advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates by generating and consuming them in situ.[4][5] This application note provides detailed protocols and insights into the synthesis of this compound derivatives using flow chemistry, focusing on the robust Balz-Schiemann reaction.
Core Synthetic Strategy: The Balz-Schiemann Reaction in Continuous Flow
The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring by converting an aryl amine to an aryl fluoride.[6] The process involves two key steps: the diazotization of the amine to form a diazonium salt, followed by the thermal decomposition of this salt to yield the desired aryl fluoride. This reaction is particularly well-suited for flow chemistry because the aryldiazonium salt intermediates are notoriously unstable and potentially explosive, especially when isolated on a large scale.[6][7] Flow reactors minimize this risk by only handling minuscule amounts of the hazardous intermediate at any given moment.[4]
Causality Behind Experimental Design: Why Flow Chemistry Excels
-
Safety: The primary advantage is the elimination of the need to isolate the aryldiazonium tetrafluoroborate salt.[6][7] This significantly mitigates the risk of explosion associated with the accumulation of this high-energy intermediate.
-
Enhanced Thermal Control: Diazotization is highly exothermic. The large surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing temperature spikes that could lead to side reactions or decomposition of the diazonium salt.[5][8]
-
Increased Efficiency: Flow systems can be operated at higher temperatures than batch reactors with greater control. This dramatically reduces reaction times; for instance, diazotization can be completed in minutes or even seconds, and the subsequent fluoro-dediazoniation step is also significantly accelerated.[6][9]
-
Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration, a process often referred to as "scale-out." This avoids the complex and often non-linear challenges of scaling up batch reactors.[7][10]
Workflow for Continuous Two-Step Balz-Schiemann Reaction
The following diagram illustrates a typical two-stage flow chemistry setup for a Balz-Schiemann reaction. The first stage is dedicated to the formation of the diazonium salt under controlled cooling, and the second stage facilitates the thermally induced fluoro-dediazoniation.
Caption: Figure 1: Continuous Flow Setup for Balz-Schiemann Reaction.
Protocol 1: Synthesis of this compound via Continuous Flow Balz-Schiemann
This protocol describes the synthesis of this compound starting from 2-amino-3-fluorotoluene. The principles can be adapted for other similarly substituted anilines.
Materials and Reagents:
-
2-Amino-3-fluorotoluene
-
Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
A modular flow chemistry system equipped with at least two high-pressure pumps.
-
T-mixer.
-
Two temperature-controlled reactor coils (e.g., PFA, PTFE, or SiC).
-
Back pressure regulator (BPR).
-
Standard laboratory glassware for workup and purification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A (Amine): In a volumetric flask, carefully dissolve 2-amino-3-fluorotoluene (1.0 eq) in aqueous tetrafluoroboric acid (2.5-3.0 eq). Causality Note: An excess of HBF₄ is used to ensure complete protonation of the amine and to provide the BF₄⁻ counterion for the diazonium salt.
-
Solution B (Nitrite): Prepare an aqueous solution of sodium nitrite (1.05-1.1 eq). Causality Note: A slight excess of the nitrosating agent ensures the complete conversion of the starting amine.
-
-
System Setup and Priming:
-
Assemble the flow reactor system as depicted in Figure 1. A perfluoroalkoxy (PFA) or polytetrafluoroethylene (PTFE) tube reactor is suitable for the first stage, while a more robust reactor material like silicon carbide (SiC) is recommended for the higher temperatures in the second stage.
-
Set the temperature of the first reactor coil (Diazotization) to 10°C.[6]
-
Set the temperature of the second reactor coil (Fluoro-dediazoniation) to 60°C.[6]
-
Set the back pressure regulator to 5-10 bar. Causality Note: Applying back pressure prevents outgassing of nitrogen within the reactor, ensuring stable flow and consistent residence times.
-
Prime the respective pumps and lines with the solvent used for each solution (e.g., water).
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates calculated to achieve the desired residence time in each reactor. (See Table 1 for examples).
-
The combined stream flows into the first cooled reactor, where the diazotization occurs.
-
The stream then immediately enters the second heated reactor, where the diazonium salt decomposes to form this compound, nitrogen gas, and boron trifluoride.
-
Collect the reactor output in a flask containing a saturated solution of sodium bicarbonate to quench any remaining acid.
-
-
Workup and Purification:
-
Transfer the collected reaction mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
-
Quantitative Data and Optimization Parameters:
The following table provides a summary of typical parameters derived from scalable Balz-Schiemann flow protocols.[6][9]
| Parameter | Stage 1: Diazotization | Stage 2: Fluoro-dediazoniation | Typical Yield |
| Temperature | 10 °C | 60 °C | ~70-80% |
| Residence Time | 10 min | 5.4 s - 1 min | |
| Reactor Volume (Example) | 10 mL | 1 mL | |
| Flow Rate (Solution A) | 0.5 mL/min | - | |
| Flow Rate (Solution B) | 0.5 mL/min | - | |
| Total Flow Rate | 1.0 mL/min | 1.0 mL/min |
Table 1: Representative Reaction Parameters for Continuous Flow Balz-Schiemann Reaction.
Further Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Once a difluorotoluene core is synthesized, further derivatization can be achieved. For precursors bearing an electron-withdrawing group (such as a nitro group), Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for introducing additional functionality.[11] Flow chemistry is also advantageous for SNAr reactions, as it allows for precise control over reaction times and temperatures, often at superheated conditions, to drive reactions to completion quickly and with high selectivity.[11]
Workflow for Continuous Flow SNAr
The setup for an SNAr reaction is typically simpler than the two-stage Balz-Schiemann process, often requiring only a single heated reactor.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluorotoluene
Welcome to the technical support center for the synthesis of 2,3-Difluorotoluene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its efficient production paramount.[1][2]
This document moves beyond standard protocols to address the common challenges and nuances of the synthesis, focusing on the most prevalent laboratory-scale route: the Balz-Schiemann reaction starting from 2,3-Difluoroaniline.[3][4] Our approach is rooted in explaining the causality behind each step, enabling you to troubleshoot effectively and adapt the procedures to your specific experimental context.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of the intermediate diazonium tetrafluoroborate salt is low. What are the most common causes and how can I fix this?
Answer: Low yield during the initial diazotization of 2,3-Difluoroaniline is a frequent issue and almost always traces back to three critical parameters: temperature control, reagent quality, and the reaction medium. The goal is the quantitative formation of the diazonium salt while preventing its premature decomposition or side reactions.[5]
Causality and Expert Insights:
-
Thermal Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[6] The diazotization reaction itself is exothermic. Without strict temperature control (0–5 °C), the newly formed diazonium salt will decompose, often violently, releasing nitrogen gas and leading to the formation of phenol byproducts and other impurities.[7][8]
-
Nitrosonium Ion Formation: The key reactive species, the nitrosonium ion (NO⁺), is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9] The reaction is pH-sensitive. Insufficient acid will result in incomplete formation of nitrous acid (HNO₂) and subsequently the nitrosonium ion, leading to unreacted starting amine. Conversely, while excess acid is necessary to maintain the equilibrium, extremely high concentrations can sometimes lead to unwanted side reactions.
-
Reagent Purity: Sodium nitrite can degrade over time, especially if exposed to moisture, forming sodium nitrate which is unreactive in this process. Using old or improperly stored NaNO₂ is a common cause of reaction failure.
Troubleshooting Protocol:
-
Rigorous Temperature Control:
-
Combine the 2,3-Difluoroaniline and fluoroboric acid (HBF₄) and cool the mixture to 0 °C in an ice-salt bath before beginning the addition of the nitrite solution.
-
Prepare a solution of sodium nitrite in water and pre-cool it.
-
Add the sodium nitrite solution dropwise, ensuring the internal reaction temperature never exceeds 5 °C.[8] Use a calibrated low-temperature thermometer.
-
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of sodium nitrite. If you must use an older bottle, perform a quick spot test with starch-iodide paper after adding a small amount to an acidic solution; a dark blue color indicates the presence of nitrous acid.[7]
-
Ensure the 2,3-Difluoroaniline is of high purity (≥98%), as impurities can interfere with the reaction.
-
-
Optimize Acid Concentration:
Q2: During the thermal decomposition of the diazonium salt, my yield of this compound is poor, and a significant amount of dark, tarry byproduct is formed. Why is this happening?
Answer: This is a classic issue in the Balz-Schiemann reaction, indicating that the decomposition conditions are not optimal. The key is to facilitate the desired unimolecular decomposition to the aryl cation, which is then trapped by the fluoride ion, while minimizing intermolecular side reactions that lead to polymerization and tar formation.[6][11]
Causality and Expert Insights:
-
Decomposition Method: The traditional method involves isolating the diazonium tetrafluoroborate salt and heating it as a dry solid. While simple, this method can be dangerous and difficult to control.[6] The decomposition is highly exothermic, and localized overheating can cause a runaway reaction, leading to charring and the formation of complex polymeric byproducts instead of the desired clean substitution.
-
Aryl Cation Reactivity: The intermediate aryl cation is highly reactive. If not immediately captured by a fluoride ion from the BF₄⁻ counter-ion, it can react with other species present, including another diazonium salt molecule or trace impurities, leading to biaryls and other high-molecular-weight products.
-
Solvent Effects: Decomposing the salt in a high-boiling, inert solvent can help moderate the reaction temperature, ensuring a more controlled and even decomposition. This dissipates heat more effectively than decomposing the neat solid.
Troubleshooting Protocol:
-
Isolate and Dry the Salt Properly: After filtering the diazonium tetrafluoroborate precipitate, wash it with cold diethyl ether and then dry it thoroughly under vacuum at room temperature. Residual water or acid can lead to phenol formation (Ar-OH) during decomposition.
-
Optimize Decomposition Conditions:
-
Solid-State Decomposition: If performing a neat decomposition, use a sand bath for even heating. Heat the salt gently and slowly until nitrogen evolution begins. Control the heating rate to maintain a steady, not vigorous, effervescence. The product can often be distilled directly from the reaction flask under vacuum as it forms.
-
Solvent-Based Decomposition: Suspend the dry diazonium salt in an inert, high-boiling solvent like dodecane or xylene. Heat the suspension gradually. This provides much better temperature control and generally leads to cleaner reactions and higher yields.
-
-
Consider Photochemical Decomposition: As an alternative to thermal decomposition, the reaction can be induced photochemically at lower temperatures, which can sometimes provide cleaner products, though this requires specialized equipment.[12]
Q3: My final product is contaminated with 2,3-Difluorophenol. How can I prevent its formation and remove it?
Answer: The presence of 2,3-Difluorophenol is a direct result of the diazonium cation reacting with water instead of fluoride.[10] This is a common side reaction that can be minimized through careful experimental technique and effectively removed during workup.
Causality and Expert Insights:
-
Water as a Nucleophile: Water is a competing nucleophile. If present during the decomposition step, it can attack the aryl cation to form the corresponding phenol.
-
Sources of Water: Water can be introduced from wet glassware, insufficiently dried diazonium salt, or solvents that were not properly dried.
Prevention and Purification Protocol:
-
Anhydrous Conditions:
-
Ensure all glassware is thoroughly oven- or flame-dried before use.
-
Dry the isolated diazonium tetrafluoroborate salt completely under vacuum. It should be a fine, free-flowing powder.
-
If using a solvent for decomposition, ensure it is anhydrous.
-
-
Purification via Basic Extraction:
-
Phenols are acidic and can be easily separated from the neutral this compound product.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The phenol will be deprotonated to form the water-soluble sodium phenoxide salt, which will move into the aqueous layer.
-
Separate the layers and wash the organic layer again with water and then brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.[13]
-
Data Summary and Protocols
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Diazotization | ||
| Starting Material | 2,3-Difluoroaniline (≥98% purity) | Purity is critical to avoid side reactions. |
| Acid | Fluoroboric Acid (HBF₄, 48% aq. solution) | Provides both the acidic medium and the tetrafluoroborate counter-ion for the Balz-Schiemann reaction.[3] |
| Stoichiometry | 2.5 - 3.0 equivalents of HBF₄; 1.05 equivalents of NaNO₂ | Excess acid ensures complete diazotization; slight excess of nitrite ensures all aniline reacts. |
| Temperature | 0–5 °C | Critical for preventing premature decomposition of the diazonium salt.[8] |
| Decomposition | ||
| Method | Thermal decomposition in a high-boiling inert solvent (Dodecane) | Provides superior temperature control and safety compared to neat decomposition, leading to higher yields.[6] |
| Temperature | 120–140 °C (or until steady N₂ evolution) | Temperature must be high enough for decomposition but controlled to prevent runaway reaction and tar formation. |
| Purification | ||
| Primary Method | Fractional Distillation | Effective for separating the product from high-boiling impurities and residual solvent. Boiling point: ~110-112 °C.[14] |
| Pre-treatment | Aqueous base wash (5% NaOH) | Removes acidic impurities, primarily 2,3-Difluorophenol. |
Detailed Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-Difluoroaniline (1.0 eq).
-
Add 48% aqueous fluoroboric acid (2.5 eq) and cool the mixture to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting slurry at 0–5 °C for an additional 30 minutes.
-
Collect the precipitated 2,3-difluorobenzenediazonium tetrafluoroborate by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold diethyl ether.
-
Dry the salt thoroughly under vacuum at room temperature.
-
-
Thermal Decomposition:
-
Place the dry diazonium salt in a round-bottom flask with a magnetic stir bar and add an inert, high-boiling solvent (e.g., dodecane).
-
Equip the flask with a distillation apparatus.
-
Heat the mixture gently in an oil bath. Decomposition will begin with the evolution of nitrogen gas.
-
Continue heating and distill the crude this compound as it is formed.
-
-
Workup and Purification:
-
Combine all organic distillates and wash with 5% aqueous NaOH solution to remove any phenolic byproducts.
-
Separate the organic layer, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation. Collect the fraction boiling at approximately 110-112 °C.[14]
-
Visual Workflow and Troubleshooting Diagrams
Overall Synthesis Workflow
The diagram below illustrates the key stages in the synthesis of this compound via the Balz-Schiemann reaction.
Caption: Key stages of the Balz-Schiemann synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This logical diagram provides a systematic approach to diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- Catalytic, Enantioselective Fluorination Reactions.Google Books.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.MDPI.
- Catalysis for Fluorination and Trifluoromethylation.National Institutes of Health (NIH).
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.Beilstein Journal of Organic Chemistry.
- Active fluoride catalysts for fluorination reactions.Google Patents.
- Process for synthesizing 2,3-difluoroaniline.Google Patents.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses.Allen Institute.
- Sandmeyer reaction.Wikipedia.
- Balz–Schiemann reaction.Wikiwand.
- Balz–Schiemann reaction.Wikipedia.
- The Balz-Schiemann Reaction.Scientific Update.
- Balz-Schiemann Reaction.Organic Chemistry Portal.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry.
- Technical Support Center: Purification of 2,6-Difluorotoluene by Distillation.BenchChem.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.University of Missouri-St. Louis.
- Methods for Purification of Commonly Used Solvents.Alfa Chemistry.
- What are the applications of this compound?Guidechem.
- 2,3-Difluoroaniline.Chem-Impex.
- Buying Guide: Securing this compound for Your Chemical Synthesis Needs.BenchChem.
- This compound | C7H6F2 | CID 2774228.PubChem.
- This compound 97%.Sigma-Aldrich.
- Diazotisation.Organic Chemistry Portal.
- Diazotization Reaction Mechanism.BYJU'S.
- 2,3-Difluoroaniline 98%.Sigma-Aldrich.
- Diazotization reaction: Mechanism and Uses.Online Chemistry Notes.
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- 2. chemimpex.com [chemimpex.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Schiemann reaction - Wikiwand [wikiwand.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
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- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting side reactions in the synthesis of 2,3-Difluorotoluene
Welcome to the technical support center for the synthesis of 2,3-difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve optimal results in your work. This compound is a key intermediate in the pharmaceutical and agrochemical industries, making its efficient synthesis crucial.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on routes involving the Balz-Schiemann and Sandmeyer-type reactions, which are common methods for introducing fluorine onto an aromatic ring.[1][3][4]
Issue 1: Low Yield of this compound in Balz-Schiemann Reaction
Question: I am performing a Balz-Schiemann reaction starting from 2,3-difluoroaniline, but my yields of this compound are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Balz-Schiemann reaction are a frequent issue and can be attributed to several factors, primarily related to the stability of the intermediate diazonium salt and the conditions of the subsequent thermal decomposition.[1][5][6]
Underlying Causes and Mechanistic Insights:
-
Incomplete Diazotization: The initial conversion of the primary aromatic amine to the diazonium salt is critical. Incomplete reaction can occur due to improper temperature control (diazotization is typically performed at low temperatures, 0-5 °C, to prevent premature decomposition of the diazonium salt), incorrect stoichiometry of sodium nitrite, or insufficient acidity.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the fluoride anion from the tetrafluoroborate (BF₄⁻) can react.[7] This decomposition can be accelerated by elevated temperatures and the presence of impurities.
-
Side Reactions: The aryl cation intermediate formed upon nitrogen loss is highly reactive and can participate in side reactions with other nucleophiles present in the reaction mixture, leading to byproducts.
-
Suboptimal Thermal Decomposition Conditions: The final step of heating the isolated diazonium tetrafluoroborate salt to induce fluorination requires careful temperature control.[5] Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of undesired byproducts.[6]
Troubleshooting Protocol:
-
Optimize Diazotization:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Reagent Purity: Ensure the use of high-purity 2,3-difluoroaniline and freshly prepared sodium nitrite solution.
-
Acid Concentration: Use a sufficient excess of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) to ensure complete diazotization and precipitation of the diazonium tetrafluoroborate salt.
-
-
Improve Diazonium Salt Stability:
-
Isolation and Handling: Isolate the diazonium tetrafluoroborate salt promptly by filtration and wash it with cold diethyl ether or another suitable solvent to remove residual acid and byproducts. Do not allow the isolated salt to warm up, and handle it with care as diazonium salts can be explosive when dry.[5][7]
-
-
Refine Thermal Decomposition:
-
Solvent Selection: Performing the decomposition in a high-boiling, inert solvent can provide better temperature control and improve yields.[6] Solvents like chlorobenzene or even hexane have been shown to be effective.[6]
-
Temperature Optimization: Conduct small-scale experiments to determine the optimal decomposition temperature for your specific substrate. A gradual increase in temperature is often beneficial.
-
Alternative Fluoride Sources: Recent advancements have shown that organotrifluoroborates can serve as fluoride sources under milder conditions, potentially avoiding the need for high-temperature decomposition.[8]
-
Issue 2: Formation of Phenolic Byproducts
Question: During my synthesis, I am observing the formation of a significant amount of 2,3-difluorophenol. How can I minimize this side reaction?
Answer:
The formation of phenolic byproducts is a classic side reaction in diazonium salt chemistry, particularly when water is present.
Underlying Causes and Mechanistic Insights:
The aryl cation intermediate is highly electrophilic and will readily react with any available nucleophile. Water, even in trace amounts, can act as a nucleophile, leading to the formation of a phenol after deprotonation. This is conceptually similar to the Verkochung process, which intentionally uses water to synthesize phenols from diazonium salts.[4]
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents whenever possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Solvent Choice:
-
Avoid aqueous workups until the fluorination step is complete.
-
Consider using aprotic solvents for the decomposition step.
-
-
Alternative Methodologies:
-
Innovations in the Balz-Schiemann reaction, such as using nitrosonium salts like [NO]SbF₆ for diazotization, can sometimes be performed without isolating the diazonium intermediate, potentially reducing contact with water.[3]
-
Issue 3: Presence of Proto-deamination Product (1,2-Difluorobenzene)
Question: My product mixture contains a noticeable amount of 1,2-difluorobenzene. What is the source of this impurity and how can it be prevented?
Answer:
The formation of a proto-deamination product, where the diazonium group is replaced by a hydrogen atom, is a common side reaction in Sandmeyer-type reactions.[9]
Underlying Causes and Mechanistic Insights:
This side reaction is believed to occur through a radical mechanism. The aryl radical intermediate, formed by a one-electron transfer from a copper(I) catalyst, can abstract a hydrogen atom from the solvent or other components in the reaction mixture instead of reacting with the fluoride source.[4]
Troubleshooting Protocol:
-
Optimize Catalyst System:
-
Copper(I) Source: Ensure the use of a high-quality copper(I) source. The disproportionation of Cu(I) by fluoride ions into Cu and CuF₂ can impede the desired reaction.[9]
-
Ligand Effects: The choice of ligands for the copper catalyst can influence the reaction pathway. Experimenting with different ligands may help to favor the desired fluorination pathway.
-
-
Solvent Selection:
-
Choose solvents that are less prone to hydrogen atom donation.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the radical abstraction pathway.
-
Concentration: Adjusting the concentration of the reactants may influence the relative rates of the desired reaction and the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the Balz-Schiemann reaction and the Sandmeyer reaction for fluorination?
A1: The key difference lies in the fluoride source and the catalyst. The traditional Balz-Schiemann reaction involves the thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt, where the BF₄⁻ anion serves as the fluoride source, and it does not typically require a metal catalyst.[3][10][11] The Sandmeyer reaction, on the other hand, uses a copper(I) salt (e.g., CuF) as a catalyst to facilitate the substitution of the diazonium group with a halide.[4][12] While Sandmeyer reactions are common for chlorination and bromination, direct fluorination via a Sandmeyer-type reaction has been historically challenging due to the properties of copper fluorides.[9]
Q2: Are there any safety concerns I should be aware of when working with diazonium salts?
A2: Yes, aryl diazonium salts, especially when isolated and dried, can be explosive and should be handled with extreme caution.[5][7] It is highly recommended to use them immediately after preparation and to avoid storing them in a dry state. Always work behind a blast shield and wear appropriate personal protective equipment. The thermal decomposition step can also be highly exothermic and requires careful monitoring to prevent runaway reactions.[7]
Q3: Can I use nucleophilic aromatic substitution (SNAr) to synthesize this compound?
A3: While nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, it is generally not a practical route for the synthesis of this compound starting from a more halogenated precursor.[13][14] SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[14][15] In the case of, for example, 1,2,3-trifluorotoluene, the fluorine atoms themselves are not sufficiently activating to facilitate a smooth and selective substitution with a methyl group equivalent under standard SNAr conditions. A more common approach is to use a precursor that already contains the methyl group and then introduce the fluorine atoms.
Q4: How can I effectively purify this compound from the common side products?
A4: The purification strategy will depend on the specific impurities present.
-
Distillation: this compound has a boiling point of 119-121 °C.[16] Fractional distillation can be effective for separating it from byproducts with significantly different boiling points.
-
Chromatography: For impurities with similar boiling points, column chromatography on silica gel is a standard purification technique. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, is typically used.
-
Aqueous Wash: If phenolic byproducts are present, washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) can extract the acidic phenols into the aqueous phase.
-
Crystallization: If the product is a solid at low temperatures or can be derivatized to a crystalline solid, recrystallization can be an excellent method for purification.[17]
Visualizing Reaction Pathways and Troubleshooting
Balz-Schiemann Reaction and Key Side Reactions
Caption: Balz-Schiemann reaction pathway and common side products.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Balz–Schiemann reaction. Wikipedia.
- Sandmeyer Reaction. Organic Chemistry Portal.
- A Comparative Guide to the Synthesis of 2,6-Difluorotoluene for Researchers and Drug Development Professionals. Benchchem.
- Sandmeyer reaction. Wikipedia.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE.
- The Balz-Schiemann Reaction.
- What are the applications of this compound?. FAQ - Guidechem.
- Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoni
- This compound 97 3828-49-7. Sigma-Aldrich.
- Nucleophilic arom
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Impurity Occurrence and Removal in Crystalline Products
Sources
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- 2. guidechem.com [guidechem.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 2,3-二氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. DSpace [cora.ucc.ie]
Byproducts of 2,3-Difluorotoluene nitration and how to minimize them
Technical Support Center: Nitration of 2,3-Difluorotoluene
A Guide for Researchers on Byproduct Formation and Minimization Strategies
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists working on the electrophilic nitration of this compound. Our goal is to provide in-depth, actionable insights into the common challenges of this reaction, focusing on the formation of unwanted byproducts and evidence-based strategies to minimize them, thereby improving reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mononitration of this compound?
In the electrophilic nitration of this compound, the regiochemical outcome is determined by the combined directing effects of the two fluorine atoms and the methyl group.
-
Methyl Group (CH₃): An activating, ortho, para-director.[1][2]
-
Fluorine Atoms (F): Deactivating, yet ortho, para-directing.[1]
The positions on the aromatic ring are influenced as follows:
-
Position 4: Activated by the ortho-methyl group and the para-fluorine (at C2).
-
Position 5: Activated by the meta-methyl group (weak), meta-fluorine (at C2), and ortho-fluorine (at C3).
-
Position 6: Activated by the para-methyl group and ortho-fluorine (at C2).
Due to the interplay of these electronic effects, the nitration typically yields a mixture of isomers. The primary products are generally 1,2-difluoro-4-methyl-5-nitrobenzene and 1,2-difluoro-3-methyl-4-nitrobenzene , with other isomers forming in smaller quantities. The exact ratio is highly dependent on reaction conditions.[2]
Q2: What are the most common byproducts in this reaction, and why do they form?
Beyond the desired isomers, researchers frequently encounter three main classes of byproducts:
-
Isomeric Nitrotoluenes: The formation of multiple isomers is inherent to the reaction due to the complex directing effects. The stability of the intermediate carbocation (Wheland intermediate) for each substitution position determines the isomer distribution.[3][4] The transition states leading to different isomers are often close in energy, making it difficult to achieve perfect selectivity.[4]
-
Dinitro Compounds: Over-nitration can occur, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[5][6] The initial mononitro-2,3-difluorotoluene product, although deactivated by the nitro group, can undergo a second nitration to form dinitro-2,3-difluorotoluene isomers.
-
Oxidative Byproducts: The methyl group on the toluene ring is susceptible to oxidation by nitric acid, especially under harsh conditions (high temperatures, high acid concentration).[7] This can lead to the formation of corresponding benzaldehydes, benzoic acids, or phenolic compounds (cresols), which complicate purification and reduce the yield of the desired product.
Q3: What is the fundamental mechanism of this nitration?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[8][9]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is the key electrophile.[5][10]
-
Electrophilic Attack: The electron-rich π-system of the this compound ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex and temporarily breaks the ring's aromaticity.[1][8]
-
Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[5][11]
Troubleshooting Guide
Issue 1: My reaction yields a high percentage of undesired isomers. How can I improve regioselectivity?
High levels of isomeric impurities are a common challenge. Regioselectivity is governed by a delicate balance of electronic and steric factors, which can be influenced by the reaction conditions.
Probable Cause: The kinetic vs. thermodynamic control of the reaction pathway. Standard mixed-acid nitrations (HNO₃/H₂SO₄) are often fast and kinetically controlled, leading to a mixture of products whose ratios are determined by the activation energies of the competing pathways.[3][4] Steric hindrance from the ortho-fluorine and methyl groups can also influence the final isomer ratio.
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., to -10 °C to 5 °C) can enhance selectivity.[12] Isomerization pathways often have slightly different activation energies; lower temperatures favor the pathway with the lowest energy barrier, often leading to a cleaner product profile.
-
Modify the Nitrating System:
-
Milder Agents: Using a less aggressive nitrating agent can improve selectivity. Systems like acetyl nitrate (generated from HNO₃ and acetic anhydride) or nitronium salts (e.g., NO₂BF₄) in a non-polar solvent can provide different selectivity profiles compared to mixed acid.[13][14]
-
Shape-Selective Catalysts: Employing solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM-5) can promote the formation of specific isomers due to steric constraints within their porous structures.[15][16] This approach often favors the less sterically hindered para-isomers.[13][15]
-
Table 1: Effect of Nitrating System on Isomer Ratios in Toluene Nitration (Illustrative)
| Nitrating System | Solvent | Temperature (°C) | Typical Ortho:Para Ratio | Key Feature |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | None | 25-35 | ~1.5 : 1 | Standard, fast, highly exothermic |
| HNO₃ / Acetic Anhydride | Acetic Anhydride | 10-20 | ~1.2 : 1 | Milder, may reduce oxidation |
| NO₂BF₄ | Dichloromethane | 0 | Varies, can be ~1.2 - 1.6 : 1[14] | Pre-formed electrophile, avoids strong acids |
| HNO₃ / Zeolite H-Beta | Dichloromethane | 25 | Can favor para, e.g., < 1 : 2[13] | Shape-selective, enhances para-selectivity |
Issue 2: I'm observing significant dinitration. How can I prevent it?
The formation of dinitro byproducts drastically reduces the yield of the desired mononitrated product and complicates purification.
Probable Cause: The reaction conditions are too harsh, allowing the mononitrated product to react further. This is often caused by:
-
Excessive equivalents of nitric acid.
-
High reaction temperature.[5]
-
Prolonged reaction time after the starting material has been consumed.
Solutions & Scientific Rationale:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A stoichiometry of 1.05 to 1.1 equivalents of nitric acid relative to the this compound is often sufficient.
-
Maintain Low Temperature: As with improving regioselectivity, keeping the temperature low (e.g., 0-5 °C) is crucial. Dinitration has a higher activation energy than mononitration, so lower temperatures will significantly disfavor the second nitration step.[7]
-
Monitor Reaction Progress: Closely monitor the consumption of the starting material using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction promptly once the starting material is consumed to prevent the product from reacting further.
Issue 3: My product is contaminated with colored, oxidized impurities. How do I stop this?
Oxidation of the methyl group is a significant side reaction that leads to byproducts like 2,3-difluorobenzaldehyde or 2,3-difluorobenzoic acid.
Probable Cause: The strong oxidizing nature of concentrated nitric acid, particularly at elevated temperatures.[7] The presence of nitrous acid (HNO₂), which can form during the reaction, can also catalyze oxidative processes.
Solutions & Scientific Rationale:
-
Strict Temperature Control: This is the most critical factor. Maintaining a low and consistent temperature throughout the addition of the nitrating agent is essential to minimize oxidation.[7]
-
Slow, Sub-surface Addition: Add the nitrating agent slowly and below the surface of the reaction mixture. This ensures rapid mixing and dispersion of heat, preventing localized "hot spots" where oxidation can accelerate.
-
Urea Addition (Optional): In some nitration protocols, a small amount of urea is added to the nitric acid before preparing the mixed acid. Urea acts as a nitrous acid scavenger, reacting with any HNO₂ present and preventing it from participating in deleterious side reactions.
Experimental Protocols & Workflows
Protocol 1: High-Selectivity Mononitration of this compound
This protocol is a representative procedure aimed at maximizing mononitration selectivity. All operations should be performed in a well-ventilated fume hood.
-
Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-salt or cryocooler).
-
Reactant Charging: Charge the flask with this compound (1.0 eq).
-
Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.5 eq). Allow the mixture to cool to below 10 °C.
-
Reaction:
-
Cool the this compound in the reaction flask to -5 °C.
-
Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The addition should take approximately 1-1.5 hours.[12]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours, monitoring by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and finally brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by fractional crystallization to separate the isomers.
Workflow for Troubleshooting & Optimization
The following diagram outlines a logical workflow for addressing common issues during the nitration of this compound.
Caption: Workflow for optimizing the nitration of this compound.
Reaction Pathway Diagram
This diagram illustrates the primary electrophilic attack positions on this compound, leading to major isomeric products and potential dinitration byproducts.
Caption: Nitration pathways of this compound.
References
- Benchchem. Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers.
- Benchchem. A Researcher's Guide to Stationary Phase Selection for Nitrotoluene Isomer Separation.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Taylor, R. Nitration and aromatic reactivity. Cambridge University Press.
- Valiulin, R. A., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. DOI:10.1039/C7SC04156J.
- Study.com. Nitration Reaction, Benzene Mechanism & Uses.
- BYJU'S. Aromatic Nitration.
- ResearchGate. Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography.
- ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions.
- National Institutes of Health (NIH). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- YouTube. Nitration of Aromatic Compounds.
- ChemTalk. Electrophilic Aromatic Substitution.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Sciencemadness.org. Separation of nitrotoluene isomers.
- Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Digital Commons @ NJIT. Process modelling of the nitration of toluene.
- oc-praktikum.de. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
- ResearchGate. Optimization of dinitration of toluene (1; Scheme 2) using HNO₃ and acetic anhydride over zeolite Hβ.
- Łukasiewicz-IPO. (2023). Review of the Methods for Selective Nitration of Toluene.
- National Institutes of Health (NIH). Dynamics and the Regiochemistry of Nitration of Toluene.
- Odinity. Nitration of Toluene (Electrophilic Aromatic Substitution).
- PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. DOI: 10.1007/s00894-017-3561-z.
- Benchchem. Application Notes and Protocols: Nitration of 2,6-Difluorotoluene.
Sources
- 1. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. cerritos.edu [cerritos.edu]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration Reaction, Benzene Mechanism & Uses - Lesson | Study.com [study.com]
- 10. rushim.ru [rushim.ru]
- 11. m.youtube.com [m.youtube.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
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- 14. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 2,3-Difluorotoluene from isomeric impurities
Welcome to the technical support guide for the purification of 2,3-Difluorotoluene. As specialists in fine chemical synthesis and purification, we understand that isolating a target compound from its structural isomers is one of the more demanding tasks in process chemistry and drug development. Fluorinated aromatics, in particular, present unique challenges due to the subtle influence of fluorine substitution on physical properties.[1]
This guide is structured to provide direct, actionable advice. We will first address common problems in a troubleshooting format and then answer frequently asked questions to build a foundational understanding of the separation principles at play.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound from its isomeric impurities (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorotoluene).
Problem 1: Poor Isomer Separation via Fractional Distillation
Observation: You are performing a fractional distillation of a crude this compound mixture, but your GC or HPLC analysis of the collected fractions shows minimal enrichment of the desired isomer.
Root Cause Analysis: The primary challenge in separating difluorotoluene isomers is the minute difference in their boiling points.[2] Standard laboratory distillation setups often lack the required efficiency to resolve components with such similar volatilities. The success of fractional distillation is contingent on the number of "theoretical plates" in the column; more plates allow for the separation of liquids with very close boiling points.[3][4]
Data Presentation: Physical Properties of Difluorotoluene Isomers
The table below starkly illustrates the challenge. The boiling points of the various isomers are clustered within a narrow 10°C range, with significant overlap.
| Isomer | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |
| This compound | 119-121 | 1.096 | 3828-49-7 |
| 2,4-Difluorotoluene | 113-117 | 1.120 | 452-76-6[5] |
| 2,5-Difluorotoluene | 117 | 1.100 | 452-67-5[6][7] |
| 2,6-Difluorotoluene | 112 | 1.129 | 443-84-5[8][9][10] |
| 3,4-Difluorotoluene | 110-113 | 1.120 | 2927-34-6[11][12][13] |
| 3,5-Difluorotoluene | 117.6 | 1.122 | 117358-51-7[14][15] |
Solutions:
-
Increase Column Efficiency:
-
Action: Replace a simple Vigreux column with a packed column (e.g., containing Raschig rings or metal sponge) or a spinning band distillation system.
-
Rationale: Packed columns dramatically increase the surface area available for vapor-liquid equilibria, effectively increasing the number of theoretical plates.[3] This allows for more condensation-revaporization cycles, enriching the vapor with the more volatile component at each stage.[3][16]
-
-
Optimize Distillation Parameters:
-
Action: Slow the distillation rate to 1-2 drops per second. Insulate the distillation column with glass wool or aluminum foil.
-
Rationale: A slow rate allows the vapor-liquid equilibrium to be established on each theoretical plate within the column.[3] Insulation minimizes heat loss, maintaining the proper temperature gradient along the column, which is essential for efficient fractionation.[16]
-
Workflow: Optimized Fractional Distillation Protocol
Caption: Optimized fractional distillation workflow.
Problem 2: Analytical Method Fails to Resolve Isomers
Observation: Your Gas Chromatography (GC) or HPLC chromatogram shows a single broad peak or poorly resolved humps for your difluorotoluene mixture, making it impossible to assess purity.
Root Cause Analysis: Isomers possess very similar polarities and structures, requiring a highly selective analytical system (the combination of mobile/carrier phase and stationary phase) to resolve them. A standard, non-polar GC column or a generic C18 HPLC column may not have sufficient selectivity.
Solutions:
-
Optimize Gas Chromatography (GC) Method:
-
Action: Use a long (e.g., >30 m) capillary column with a mid-polarity stationary phase, such as one containing cyanopropyl functional groups (e.g., a CP-Select 624 or similar). Implement a slow oven temperature ramp.
-
Rationale: For volatile, thermally stable compounds like difluorotoluene isomers, GC is an excellent analytical tool.[17][18] A mid-polarity phase can interact differently with the subtle dipole moment variations between isomers, enhancing separation. A slow temperature ramp increases the time each compound spends interacting with the stationary phase, improving resolution.[19]
-
-
Develop a Selective HPLC Method:
-
Action: Screen columns with alternative selectivities. A pentafluorophenyl (PFP) or a phenyl-hexyl column is a prime candidate.
-
Rationale: Fluorinated stationary phases, like PFP, can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions that are different from the purely hydrophobic interactions of a C18 column.[20][21][22] This often leads to better resolution of positional isomers.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to purify from its isomers?
The core challenge lies in the fundamental similarity of the difluorotoluene isomers. They share the same molecular formula (C₇H₆F₂) and molecular weight (128.12 g/mol ), resulting in nearly identical physical properties like boiling point, density, and solubility.[2] Conventional purification techniques like distillation rely on differences in these properties, making separation inefficient without specialized, high-resolution equipment.[9][16]
Q2: When should I choose preparative chromatography over fractional distillation?
The choice depends on scale, required purity, and available resources.
-
Fractional Distillation: Best for larger quantities (grams to kilograms) where moderate to good purity (e.g., 95-99%) is sufficient. It is generally more cost-effective and scalable for bulk purification.[9]
-
Preparative HPLC/SFC: Ideal for smaller quantities (milligrams to a few grams) where very high purity (>99.5%) is required.[15] While more expensive in terms of solvents and equipment, it offers far superior resolving power for difficult-to-separate mixtures.[5] Modern techniques like Centrifugal Partition Chromatography (CPC) are emerging as highly efficient and scalable liquid-liquid chromatography methods for challenging isomer separations.[8][14]
Caption: Decision workflow for purification strategy.
Q3: Can crystallization be used for purification?
Since this compound and its isomers are liquids at room temperature, standard recrystallization is not applicable.[6] However, fractional crystallization (or melt crystallization) is a theoretical possibility. This process involves slowly cooling the liquid mixture until one isomer begins to solidify preferentially. This requires a significant difference in melting points and the ability to form a pure crystalline solid from a liquid mixture, which can be challenging. For these compounds, it is a less common and more experimentally intensive approach than distillation or chromatography.
Q4: What are the essential safety precautions for handling difluorotoluenes?
All difluorotoluene isomers should be handled with care, following standard laboratory safety protocols.
-
Hazards: They are highly flammable liquids with low flash points and their vapors can form explosive mixtures with air.[6][21][23] They are also classified as skin, eye, and respiratory irritants.[6][20]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6]
-
Keep containers tightly closed and away from heat, sparks, and open flames.[23][24]
-
Ground all equipment during transfers to prevent static discharge.[20][24]
-
References
-
Isomer separation by CPC chromatography. Rotachrom Technologies. Available from: [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. Available from: [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
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High-Performance Preparative LC Techniques. Phenomenex. Available from: [Link]
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Preparative chromatogram for the isomer separation of compound 8 on the... ResearchGate. Available from: [Link]
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How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available from: [Link]
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The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Available from: [Link]
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Crystallization. University of Colorado Boulder, Department of Chemistry. Available from: [Link]
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Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Available from: [Link]
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Fractional distillation. Wikipedia. Available from: [Link]
-
What is Fractional Distillation?. The Chemistry Blog. Available from: [Link]
-
Separation of Isomers. Pyvot Tech. Available from: [Link]
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Purification: Fractional Distillation. University of Rochester, Department of Chemistry. Available from: [Link]
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5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Available from: [Link]
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3,4-Difluorotoluene | CAS#:2927-34-6. Chemsrc. Available from: [Link]
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Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]
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Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available from: [Link]
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How Does A Gas Chromatography Separate Compounds?. (2025). YouTube. Available from: [Link]
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Technical Support Center: Regioselective Functionalization of 2,3-Difluorotoluene
Welcome to the technical support center for the functionalization of 2,3-difluorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing new functional groups to this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity, enabling you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental electronic and steric factors that control reaction outcomes with this compound. Understanding these principles is the first step toward rational reaction design.
Q1: What are the competing directing effects in this compound?
A: The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is a classic case of competing electronic effects from three different substituents on the benzene ring.
-
Fluorine Substituents (at C2 and C3): Fluorine atoms are a unique case. They are highly electronegative, creating a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack.[1] However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect).[2][3] This resonance donation directs incoming electrophiles to the ortho and para positions relative to the fluorine. The net result is that halogens are deactivating but ortho, para-directing groups.[4][5]
-
Methyl Group (at C1): The methyl group is an electron-donating group (EDG) through both a weak inductive effect (+I) and hyperconjugation.[6] This activates the ring, making it more nucleophilic, and directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.[7]
The challenge arises from the synergy and opposition of these effects at each available position (C4, C5, C6).
Q2: How do these competing effects influence the reactivity of each position on the ring?
A: We can analyze the directing vectors for each potential reaction site:
-
C4-Position: This position is para to the C1-methyl group (activating) and para to the C2-fluorine (directing but deactivating). It is also meta to the C3-fluorine (strongly deactivated). This position is electronically favored by two groups.
-
C5-Position: This position is ortho to the C1-methyl group (activating, but subject to steric hindrance) and para to the C3-fluorine (directing). It is meta to the C2-fluorine (strongly deactivated).
-
C6-Position: This position is ortho to the C1-methyl group (activating) and ortho to the C2-fluorine (directing but strongly deactivated by proximity). It is para to nothing.
The overall outcome depends on the specific reaction, as the steric bulk of the electrophile and the reaction conditions can shift the balance between these influences.[7]
Diagram: Competing Directing Effects
The following diagram illustrates the primary electronic influences on the this compound ring. Activating effects are shown in green, while deactivating/directing effects from fluorine are in red.
Caption: Electronic directing influences on this compound.
Q3: How significant is steric hindrance in these reactions?
A: Steric hindrance plays a crucial role, particularly for reactions involving bulky electrophiles or catalysts.[8][9] The C6 position is flanked by the methyl group and a fluorine atom, while the C5 position is less sterically crowded. For large electrophiles, attack at the C4 or C5 positions may be favored over the more hindered C6 position, even if C6 is electronically activated.[7] This is a key variable to consider when troubleshooting unexpected isomer distributions.
Part 2: Troubleshooting Guides
This section is formatted to help you quickly diagnose and solve common issues encountered during the functionalization of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Poor or No Reaction in Friedel-Crafts Acylation | 1. Ring Deactivation: The two electron-withdrawing fluorine atoms strongly deactivate the ring, making it insufficiently nucleophilic for the reaction to proceed under standard conditions.[10] 2. Catalyst Complexation: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), consuming it and halting the catalytic cycle.[11][12] | 1. Increase Catalyst Stoichiometry: Use more than a stoichiometric amount of AlCl₃ to overcome product complexation and ensure enough active catalyst is available.[12] 2. Use a More Reactive Acylating Agent: Switch from an acyl chloride to a more reactive acid anhydride. 3. Harsher Conditions: Cautiously increase the reaction temperature or use a stronger Lewis acid, but monitor for side reactions. |
| Incorrect Regioisomer Mix in Nitration | 1. Non-selective Conditions: Standard nitrating mixtures (HNO₃/H₂SO₄) are highly reactive and can lead to poor regioselectivity with complex substrates.[13] 2. Steric Effects: The nitronium ion (NO₂⁺) is relatively small, but solvent and counter-ion effects can influence its effective size, altering the ortho:para ratio.[13] | 1. Milder Nitrating Agents: Employ alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate to increase selectivity. 2. Shape-Selective Catalysis: Use a zeolite catalyst. The confined pore structure of zeolites can induce shape selectivity, favoring the formation of less sterically bulky isomers.[14] 3. Temperature Control: Run the reaction at lower temperatures to increase selectivity by favoring the pathway with the lowest activation energy. |
| Failure to Achieve ortho-Lithiation | 1. Incorrect Base: Standard alkyllithiums like n-BuLi may not be basic enough or may be too nucleophilic, leading to side reactions. 2. Lack of a Strong Directing Group: The fluorine and methyl groups are not powerful Directed Metalation Groups (DMGs). Lithiation is often kinetically controlled and relies on the most acidic proton.[15][16] | 1. Use a Stronger/Hindered Base: Employ a stronger, non-nucleophilic base like sec-BuLi in the presence of a coordinating agent like TMEDA, or use lithium amide bases like LDA or LiTMP.[17] 2. Temperature Control: Perform the lithiation at very low temperatures (e.g., -78 °C) to prevent undesired side reactions and potential decomposition of the aryllithium intermediate.[17] 3. Introduce a DMG: If feasible for your synthetic route, temporarily install a powerful DMG (e.g., amide, carbamate) to force lithiation at a specific ortho position.[18] |
Part 3: Experimental Protocols
These protocols provide a starting point for key transformations. Note: These are generalized procedures and must be adapted and optimized for your specific laboratory conditions and safety protocols.
Protocol 1: Regioselective Lithiation and Borylation at C6
This protocol aims to exploit the kinetic acidity of the proton at C6, which is ortho to the C1-methyl and C2-fluoro groups.
Objective: To generate 2,3-difluoro-6-methylphenylboronic acid pinacol ester.
Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxypinacolborane)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution and stir for 15 minutes.
-
Slowly, add s-BuLi (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a single portion, add isopropoxypinacolborane (1.5 eq) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.
Workflow: Troubleshooting Poor Regioselectivity
This diagram outlines a logical workflow for addressing experiments that yield an undesirable mixture of regioisomers.
Caption: A systematic workflow for troubleshooting regioselectivity issues.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Electrophilic aromatic substitution: meta directors. (2018, May 2). YouTube. Retrieved from [Link]
-
LibreTexts. (2021, August 12). AR5. Directing Effects. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Lu, K. T., Weinhold, F., & Weisshaar, J. C. (1995). Barriers to internal rotation in substituted toluenes and their cations. The Journal of Chemical Physics, 102(17), 6787-6804. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Singleton, D. A., & Cvetan, S. M. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 139(12), 4443-4453. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
-
LibreTexts. (2015, January 7). Directing Effects. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 31(8), 1005-1009. Retrieved from [Link]
-
Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. Retrieved from [Link]
-
Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
-
Anthony, J. E., & Facchetti, A. (2011). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Accounts of Chemical Research, 44(9), 834-844. Retrieved from [Link]
-
Bertrand, G. H. V., & Glorius, F. (2018). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 5(12), 1917-1921. Retrieved from [Link]
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Preventing over-fluorination in the synthesis of 2,3-Difluorotoluene
Welcome to the technical support center for the synthesis of 2,3-difluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic fluorination. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent over-fluorination and optimize your synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the main challenges?
A1: The most prevalent and well-established method for synthesizing this compound is through a double Balz-Schiemann reaction starting from 2,3-diaminotoluene.[1] This classical reaction involves the diazotization of primary aromatic amines, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salts to introduce fluorine atoms onto the aromatic ring.[2][3][4]
The primary challenges in this synthesis are:
-
Controlling the Double Diazotization: Achieving complete and simultaneous diazotization of both amino groups on 2,3-diaminotoluene can be difficult. Incomplete diazotization will lead to the formation of mono-fluorinated intermediates, such as 2-fluoro-3-aminotoluene or 3-fluoro-2-aminotoluene, which will complicate the purification process.
-
Preventing Over-fluorination: While less common in the Balz-Schiemann reaction compared to electrophilic fluorination methods, harsh reaction conditions or the presence of highly activated intermediates can potentially lead to the formation of trifluorinated byproducts.
-
Managing Diazonium Salt Instability: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[3] Careful temperature control during their formation and subsequent decomposition is crucial for both safety and yield.
-
Formation of Phenolic Byproducts: A common side reaction is the decomposition of the diazonium salt in the presence of water to form phenolic impurities, such as 2-fluoro-3-hydroxytoluene or 3-fluoro-2-hydroxytoluene.
Q2: I am observing a mixture of mono- and di-fluorinated products. How can I improve the yield of this compound?
A2: The presence of mono-fluorinated products indicates incomplete reaction at one of the amino groups. To drive the reaction to completion and maximize the yield of the desired difluoro compound, consider the following:
-
Stoichiometry of Reagents: Ensure a sufficient excess of both the diazotizing agent (e.g., sodium nitrite) and the fluorine source (e.g., fluoroboric acid) to facilitate the reaction at both amino positions. A molar ratio of at least 2.2 to 2.5 equivalents of each reagent per equivalent of 2,3-diaminotoluene is a good starting point.
-
Reaction Time and Temperature for Diazotization: The diazotization step should be carried out at a low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salts.[5] Allow for a sufficient reaction time (e.g., 1-2 hours) with constant stirring to ensure complete conversion of both amino groups.
-
Stepwise vs. One-Pot Diazotization: While a one-pot double diazotization is often attempted for efficiency, a stepwise approach can offer better control. This would involve the initial diazotization and fluorination of one amino group, followed by the isolation and subsequent reaction of the second amino group. However, this is a more laborious process.
Q3: My reaction is producing a significant amount of dark, tarry byproducts. What is the cause and how can I prevent this?
A3: The formation of tarry substances is often a result of diazonium salt decomposition into a variety of unwanted side products, including azo compounds and phenolic tars.[6] Key factors to control are:
-
Temperature Control during Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salts should be performed at the lowest effective temperature. Gradual heating and careful monitoring are essential to prevent a runaway reaction, which can lead to extensive decomposition and tar formation.[3]
-
Anhydrous Conditions: The presence of water can lead to the formation of phenolic byproducts, which can polymerize under acidic conditions to form tars.[7] While the initial diazotization is performed in an aqueous medium, ensuring the isolated diazonium salt is thoroughly dried before thermal decomposition is critical.
-
Purity of Starting Materials: Impurities in the starting 2,3-diaminotoluene can lead to the formation of colored byproducts and contribute to tar formation.[5] Ensure the starting material is of high purity.
Troubleshooting Guide: Preventing Over-fluorination and Other Side Reactions
This section provides a more detailed breakdown of potential issues and their solutions, presented in a cause-and-effect format.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Significant formation of trifluorotoluene isomers detected by GC-MS. | 1. Excessively high decomposition temperature: High temperatures can promote unwanted side reactions and potentially lead to further fluorination if a suitable fluorine source is present and the aromatic ring is sufficiently activated. 2. Presence of highly reactive fluorinating species: While less common with HBF4, the use of alternative, more aggressive fluorinating agents could lead to over-fluorination. | 1. Optimize Decomposition Temperature: Carefully control the thermal decomposition temperature. Start with a lower temperature and gradually increase it until a steady evolution of nitrogen gas is observed. A typical range for the decomposition of aryldiazonium tetrafluoroborates is 100-150°C.[3] 2. Stick to Established Fluorine Sources: For the Balz-Schiemann reaction, fluoroboric acid (HBF4) is the standard and most selective fluorine source.[4] Avoid using more powerful and less selective fluorinating agents unless specifically required and optimized for your substrate. |
| Presence of phenolic byproducts (e.g., fluorocresols) in the crude product. | 1. Incomplete drying of the diazonium salt: Residual water will react with the diazonium salt upon heating to form phenols.[7] 2. Decomposition in a non-inert atmosphere: Moisture from the air can also contribute to phenol formation. | 1. Thorough Drying of the Intermediate: After filtering the diazonium tetrafluoroborate salt, wash it with a cold, anhydrous solvent (e.g., diethyl ether) and dry it thoroughly under vacuum at a low temperature. 2. Inert Atmosphere: Perform the thermal decomposition under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Low yield of this compound with a significant amount of starting material or mono-fluorinated intermediates remaining. | 1. Incomplete diazotization: Insufficient diazotizing agent or suboptimal reaction conditions. 2. Premature decomposition of the diazonium salt: Diazonium salts are unstable and can decompose before the thermal decomposition step if the temperature is not strictly controlled during formation and isolation. | 1. Optimize Diazotization: As mentioned in the FAQs, ensure an excess of sodium nitrite and fluoroboric acid. Maintain a temperature of 0-5°C throughout the addition and subsequent stirring.[5] 2. Maintain Low Temperatures: Keep the reaction mixture and the isolated diazonium salt cold at all times before the intended thermal decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-nitroaniline
This protocol outlines the reduction of 2-methyl-6-nitroaniline to the key precursor, 2,3-diaminotoluene, via catalytic hydrogenation.
Materials:
-
2-Methyl-6-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitroaniline in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,3-diaminotoluene. The product is often a dark solid and can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., ¹H NMR).
Protocol 2: Synthesis of this compound via Double Balz-Schiemann Reaction
This protocol details the conversion of 2,3-diaminotoluene to this compound. Caution: Diazonium salts are potentially explosive. Handle with care and use appropriate safety measures, including a blast shield.
Materials:
-
2,3-Diaminotoluene
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Diethyl ether (anhydrous)
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2,3-diaminotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2,3-diaminotoluene with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 30 minutes to ensure complete diazotization.
-
Slowly add cold fluoroboric acid to the reaction mixture. The bis(diazonium) tetrafluoroborate salt should precipitate.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
Filter the precipitated salt and wash it with cold water, followed by a small amount of cold, anhydrous diethyl ether.
-
Dry the isolated salt under vacuum at a low temperature.
Part B: Thermal Decomposition
-
Place the dry bis(diazonium) tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
Gently and gradually heat the flask. The salt will start to decompose, evolving nitrogen gas.
-
The this compound product will distill over. Collect the distillate.
-
The crude product can be purified by fractional distillation.
Visualization of Key Processes
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5°C | Maximizes the stability of the diazonium salt intermediate and prevents premature decomposition.[5] |
| Stoichiometry (NaNO₂ per amine group) | 1.1 - 1.25 equivalents | Ensures complete conversion of the primary aromatic amine to the diazonium salt. |
| Stoichiometry (HBF₄ per amine group) | 1.1 - 1.25 equivalents | Provides the fluoride source and stabilizes the diazonium salt as the tetrafluoroborate. |
| Decomposition Temperature | 100-150°C (optimized) | A balance between efficient decomposition and minimizing the formation of tarry byproducts.[3] |
| Atmosphere for Decomposition | Inert (N₂ or Ar) | Prevents the formation of phenolic byproducts from atmospheric moisture. |
References
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Restek. Retrieved January 11, 2026, from [Link]
-
Schiemann Reaction - J&K Scientific LLC. (2025). J&K Scientific. Retrieved January 11, 2026, from [Link]
-
Balz Schiemann Reaction Mechanism - FlexiPrep. (n.d.). FlexiPrep. Retrieved January 11, 2026, from [Link]
-
Balz–Schiemann reaction - Wikipedia. (2023, November 28). Wikipedia. Retrieved January 11, 2026, from [Link]
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149–1155.
-
The Balz-Schiemann Reaction - Scientific Update. (2019, February 6). Scientific Update. Retrieved January 11, 2026, from [Link]
-
Balz-Schiemann Reaction ALL ABOUT CHEMISTRY. (2020, July 3). ALL ABOUT CHEMISTRY. Retrieved January 11, 2026, from [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024, December 12). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018, October 14). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Optimization of the diazotization and cyclization of 1a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Optimization of the kind and amount of acid for diazotization reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound. (n.d.). Google Patents.
-
Balz-Schiemann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Chromatographic Science. Retrieved January 11, 2026, from [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen. Retrieved January 11, 2026, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved January 11, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. Retrieved January 11, 2026, from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Catalyst Deactivation in Reactions Involving 2,3-Difluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on managing catalyst deactivation in reactions involving 2,3-difluorotoluene. As a key intermediate in pharmaceuticals, agrochemicals, and materials science, understanding and mitigating catalyst deactivation is critical for process efficiency, reproducibility, and cost-effectiveness.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and develop robust reaction protocols.
Section 1: Understanding the Fundamentals of Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] While a universal challenge, the unique electronic properties of fluorinated compounds like this compound introduce specific failure modes that require careful consideration.
Q1: What are the primary mechanisms of catalyst deactivation?
A1: Catalyst deactivation can be broadly categorized into three main mechanisms: poisoning, fouling (or coking), and thermal degradation (sintering).[3][4] Each has distinct causes and requires a different approach for mitigation and potential reversal.
-
Poisoning: This is a chemical deactivation where molecules bind strongly (chemisorption) to the active sites of the catalyst, rendering them inaccessible to reactants.[2][5] This is often rapid and can be irreversible. Common poisons include compounds containing sulfur, halogens, and heavy metals.[5]
-
Fouling (Coking): This is a physical or mechanical deactivation caused by the deposition of substances on the catalyst surface, blocking pores and active sites.[4] In reactions involving organic molecules, this is commonly due to the formation of high-molecular-weight carbonaceous deposits, known as coke.[6]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine, highly dispersed catalyst particles to agglomerate into larger crystals.[2][3] This process, known as sintering, leads to an irreversible loss of active surface area and, consequently, a drop in catalytic activity.
Caption: Overview of the three primary catalyst deactivation pathways.
Q2: Why are reactions with fluorinated aromatics like this compound particularly challenging for catalysts?
A2: The C-F bond is the strongest single bond to carbon, making fluorinated compounds exceptionally stable.[7] This stability, while desirable in final products, presents unique challenges during synthesis:
-
Fluoride Poisoning: The high electronegativity of fluorine can lead to the abstraction of fluoride ions from the substrate or intermediates. These fluoride ions can act as potent poisons, particularly for Lewis acidic catalysts or metal centers, by forming highly stable metal-fluoride bonds that deactivate the catalytic site.[8] This is a significant concern in reactions like Friedel-Crafts or certain cross-coupling reactions.
-
Harsh Reaction Conditions: Activating the C-F bond or other positions on the fluorinated ring often requires more forcing conditions (higher temperatures, stronger reagents) than for non-fluorinated analogues.[7] These conditions can accelerate thermal degradation (sintering) of the catalyst.
-
Side Reactions: In transition metal-catalyzed reactions, especially with palladium, side reactions involving the trifluoromethyl group (if present) or C-F activation can lead to catalyst-consuming pathways or the formation of inhibitory species.[7][9]
Section 2: Troubleshooting Guide: Diagnosing the Problem
Effective troubleshooting begins with careful observation of the reaction's progress and a systematic approach to identifying the root cause.
Q3: My reaction shows a sharp, sudden drop in conversion early on. What is the most likely cause?
A3: A rapid and often total loss of activity strongly suggests catalyst poisoning .[5] This occurs when an impurity in the feedstock chemisorbs onto the catalyst's active sites, effectively shutting down the reaction.
-
Immediate Action: Review the purity of your this compound, solvents, and other reagents. The most common culprits are water, sulfur compounds, or residual halides from previous synthetic steps.[6][10] Even trace amounts of these impurities can be sufficient to poison an entire batch of catalyst.[2]
-
Diagnostic Test: If possible, take a small sample of the reaction mixture and add a fresh charge of catalyst. If the reaction restarts, this confirms the initial catalyst charge was deactivated and that the reactants themselves are still viable, though a poison is likely still present and will deactivate the new catalyst.
Q4: My catalyst's performance is declining gradually with each recycle or over a long reaction time. What should I investigate?
A4: A gradual decline in activity is characteristic of fouling (coking) or, in some cases, slow leaching of the active metal.[11]
-
Coking: This is common in reactions involving hydrocarbons at elevated temperatures.[4] Side reactions can lead to the formation of polymeric or carbonaceous deposits (coke) that physically block the catalyst's pores and active sites.
-
Leaching: For supported catalysts (e.g., Pd on Carbon), the active metal can slowly dissolve into the reaction medium, especially under acidic or coordinating conditions, leading to a progressive loss of active sites.
-
Investigation: Analyze the spent catalyst. A visual inspection might reveal a change in color (e.g., darkening due to coke). Post-reaction analysis using techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposition, while Inductively Coupled Plasma (ICP) analysis of the reaction filtrate can detect leached metal.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Section 3: Specific Deactivation Pathways & Mitigation
Focus Area 1: Catalyst Poisoning
Q5: What are the most common poisons in reactions with this compound, and how can I prevent them?
A5: Preventing poisoning is always more effective than attempting to reverse it. The primary strategy is rigorous purification of all inputs.[6]
| Poison | Potential Source(s) | Deactivation Mechanism | Prevention & Mitigation |
| Water | Solvents, reagents, atmospheric moisture | Hydrolyzes Lewis acid catalysts (e.g., AlCl₃); can alter the surface properties of heterogeneous catalysts.[10] | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly (oven or flame-drying). Run reactions under an inert atmosphere (N₂ or Ar). |
| Sulfur Compounds | Reagents (e.g., residual thiols), contaminated solvents | Strong chemisorption onto metal surfaces (especially Pd, Ni, Pt, Ru), blocking active sites permanently.[3] | Use high-purity reagents. If contamination is suspected, pass liquid reagents through a column of activated alumina or use sulfur scavengers. |
| Other Halides (Cl⁻, Br⁻, I⁻) | Impurities in this compound from its synthesis; halide salts | Can compete for active sites, alter the electronic properties of the metal center, or form less active species. | Purify the starting material via distillation or chromatography if halide impurities are suspected. |
| Heavy Metals (Fe, Cu, Pb) | Leaching from reactors or stir bars; impurities in reagents.[12][13] | Can deposit on the catalyst surface, blocking sites, or interfere with the primary catalytic cycle.[14] | Use glass-lined reactors for sensitive processes. Ensure high purity of all reagents. |
| Fluoride (F⁻) | In-situ generation from this compound or reaction intermediates | Strong binding to metal centers or Lewis acid sites, leading to irreversible deactivation.[8] | Choose catalysts with lower Lewis acidity. Add sacrificial agents or fluoride scavengers in some cases. Optimize conditions to avoid C-F bond cleavage. |
Q6: What are the best practices for feedstock purification?
A6: Implementing a standard purification protocol for all incoming materials is a critical step for reproducible catalysis.
Protocol: Standard Solvent & Reagent Purification
-
Solvent Drying: For common organic solvents (e.g., Toluene, THF, Dichloromethane), use a solvent purification system (SPS) or distill from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane) under an inert atmosphere.
-
Liquid Reagent Purification: Pass liquid reagents like this compound through a short plug of activated neutral alumina to remove polar impurities and water.
-
Solid Reagent Drying: Dry solid reagents in a vacuum oven at a suitable temperature before use. Hygroscopic solids should be handled exclusively in a glovebox.
-
Inert Atmosphere: Ensure all transfers and the reaction itself are conducted under a positive pressure of a dry, inert gas like nitrogen or argon.
Focus Area 2: Coking and Fouling
Q7: What reaction conditions promote coke formation, and how can they be modified?
A7: Coking is often a result of undesired side reactions, such as polymerization or decomposition of reactants or products, which are typically accelerated by high temperatures.[4][15]
-
High Temperature: The most significant factor. It increases the rates of decomposition and polymerization reactions that lead to coke.
-
High Reactant Concentration: Can increase the rate of bimolecular side reactions.
-
"Dead Spots" in a Reactor: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration where coking can initiate.
Optimization Strategies:
-
Temperature Optimization: Determine the minimum temperature required for an acceptable reaction rate. Running the reaction cooler, even if it takes longer, can dramatically extend catalyst life.
-
Solvent Choice: A solvent that effectively dissolves all reactants, intermediates, and products can help prevent their adsorption and subsequent polymerization on the catalyst surface.
-
Flow Chemistry: For continuous processes, using a packed-bed or microreactor can improve heat and mass transfer, eliminating hot spots and reducing the residence time where coking might occur.[1]
Section 4: Catalyst Regeneration
Regeneration aims to restore the activity of a deactivated catalyst, reducing waste and cost. The feasibility and method depend entirely on the deactivation mechanism.
Q8: What is a general protocol for regenerating a catalyst deactivated by coking?
A8: For catalysts deactivated by the deposition of organic residues (coke), a controlled oxidation process called calcination can be effective.[10] This method is suitable for robust, thermally stable catalysts like metals on alumina, silica, or carbon supports.
Protocol: Regeneration by Calcination Warning: This procedure involves high temperatures and should be performed in a well-ventilated furnace. Ensure the catalyst support is stable at the target temperature.
-
Separation & Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent (e.g., ethyl acetate, acetone) to remove any physically adsorbed species.
-
Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the washing solvent completely.
-
Calcination:
-
Place the dry catalyst in a ceramic crucible and put it in a muffle furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) under a flow of air or a dilute oxygen/nitrogen mixture. A slow ramp prevents thermal shock and uncontrolled, exothermic combustion of the coke.
-
Hold the temperature at 400-550°C for 3-5 hours. The exact temperature depends on the catalyst's thermal stability. This process burns the carbonaceous deposits into CO₂ and H₂O.
-
-
Cooling & Storage: Allow the catalyst to cool slowly to room temperature inside the furnace or in a desiccator to prevent moisture re-adsorption. Store the regenerated catalyst in a sealed container under an inert atmosphere.
Q9: Is it possible to regenerate a fluoride-poisoned catalyst?
A9: Regeneration of fluoride-poisoned catalysts is significantly more challenging and often impossible.[8] The metal-fluoride bonds formed are typically very strong and not easily broken by simple thermal treatment.
-
Mild Poisoning: In cases of very mild surface poisoning, treatment at high temperatures under a flow of a non-fluorinated feed might help desorb some fluoride species.
-
Chemical Treatment: For some materials like zeolites or alumina, washing with a mild alkaline solution has been reported to have limited success in stripping away fluoride ions.[8] However, this treatment can also damage the catalyst support itself and must be approached with caution.
-
General Outlook: In most cases, especially for precious metal catalysts like Palladium, severe fluoride poisoning is considered irreversible, and catalyst replacement is the only viable option.
References
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Solubility of Things.
- Bartholomew, C. H. (2001).
- BenchChem. (2025).
- CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
- Ahrens, T., et al. (2010).
- Lee, H. G., et al. (2016).
- Chemistry For Everyone. (2025).
- Guidechem. (n.d.).
- Wang, H., et al. (2025).
- Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References.
- Johnson, A. M. (2023). Reaction-Diffusion-Deactivation in Hierarchical Zeolite Catalysts for Liquid-Phase Hydrocarbons Upgrading. Chemical and Biological Engineering.
- NPTEL-NOC IITM. (2020).
- BenchChem. (2025).
- Thome, I., Nijs, A., & Bolm, C. (2012). Trace metal impurities in catalysis.
- Van de Vyver, S., et al. (2024). Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. MDPI.
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- 1. guidechem.com [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. files.core.ac.uk [files.core.ac.uk]
- 15. cbe.princeton.edu [cbe.princeton.edu]
Managing exothermic reactions during the synthesis of 2,3-Difluorotoluene
Technical Support Center: Synthesis of 2,3-Difluorotoluene
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for managing exothermic reactions during the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the thermal safety challenges inherent in this synthesis. As your senior application scientist, my goal is to move beyond mere procedural lists and delve into the causality behind each experimental choice, ensuring a robust and safe laboratory practice.
The synthesis of this compound, typically proceeding from 2,3-difluoroaniline via a Balz-Schiemann or related Sandmeyer-type reaction, involves highly energetic intermediates and exothermic steps that demand rigorous control.[1][2] The primary hazards arise from the diazotization of the starting aniline and the subsequent thermal decomposition of the resulting diazonium salt. Both stages can generate significant heat, and without proper management, can lead to runaway reactions, characterized by a rapid, uncontrollable increase in temperature and pressure, potentially resulting in violent decomposition.[3][4][5]
This guide is structured to address the most common issues encountered in the lab through a troubleshooting and FAQ format, supplemented with detailed protocols and safety workflows.
Troubleshooting Guide: Navigating Common Thermal Events
This section addresses specific, acute problems you might face during the synthesis. The answers provide immediate corrective actions and explain the underlying principles.
Q1: My reaction temperature is spiking uncontrollably during the addition of sodium nitrite for the diazotization. What is happening and what should I do?
A: A rapid temperature spike during nitrite addition is a critical safety event, indicating that the rate of heat generation is exceeding the system's capacity for heat removal. The diazotization of an aromatic amine is a significantly exothermic reaction, with a reaction enthalpy that can range from -65 to -150 kJ/mol.[3]
Immediate Actions:
-
Stop All Reagent Addition Immediately: Cease the addition of the sodium nitrite solution.
-
Maximize Cooling: Ensure your cooling bath is at maximum efficiency. If using an ice bath, add more salt to lower the temperature. For cryocools or circulators, ensure the setpoint is low and the system is running optimally.[6][7]
-
Ensure Vigorous Agitation: Check that stirring is adequate to dissipate localized hot spots and ensure efficient heat transfer to the vessel walls.
-
Prepare for Emergency Quenching: Have a pre-chilled quenching agent, such as a solution of sulfamic acid, ready to neutralize any unreacted nitrous acid if the temperature continues to rise toward an unsafe level.
Root Cause Analysis & Prevention:
-
Addition Rate is Too Fast: The most common cause is adding the nitrite solution too quickly. The reaction is fast, and a rapid addition leads to a massive, instantaneous release of heat.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.[8]
-
Poor Mixing: Inefficient stirring can create localized areas of high reagent concentration and temperature, which can initiate a runaway.
Preventative Strategy: Employ a syringe pump or a dropping funnel with fine control for slow, continuous addition of the sodium nitrite solution. Always monitor the internal reaction temperature with a calibrated probe and ensure it remains stable and below 5 °C before continuing the addition.[3][8]
Q2: I'm observing excessive gas evolution and foaming, causing my reaction volume to expand dangerously. Is this normal?
A: While some gas evolution (nitrogen) is expected during the decomposition of the diazonium salt, excessive and vigorous bubbling during the initial diazotization step is a sign of instability. It indicates that the diazonium salt is decomposing prematurely, likely due to a temperature excursion above the stability threshold of 5 °C.[3][9][10] Aromatic diazonium salts are notoriously unstable at elevated temperatures.[11][12]
Immediate Actions:
-
Halt Reagent Addition: Stop adding reagents immediately.
-
Enhance Cooling: Lower the temperature of the cooling bath.
-
Ensure Adequate Headspace: Use a reaction vessel that is no more than half-full to accommodate potential foaming.
-
Vent the System: Ensure the reaction vessel is not a closed system and is properly vented to prevent pressure buildup.[3][13]
Root Cause Analysis & Prevention:
-
Temperature Control Failure: The primary cause is the reaction temperature rising above the 5 °C stability limit for most aqueous diazonium salts.
-
Presence of Impurities: Transition metal impurities can catalyze the decomposition of diazonium salts.[11] Ensure all glassware is scrupulously clean.
-
Localized Hot Spots: As with temperature spikes, poor mixing can lead to localized decomposition.
Preventative Strategy: Strict adherence to the <5 °C temperature protocol is paramount.[3][14][15] Use a sufficiently large reaction vessel and ensure efficient overhead stirring. Consider performing a thermal hazard analysis using Differential Scanning Calorimetry (DSC) on a small sample to understand the decomposition profile of your specific diazonium intermediate.[16]
Q3: My diazonium salt is precipitating out of the solution. Is this a safety concern?
A: Yes, this is a major safety concern. While some diazonium tetrafluoroborates are stable enough to be isolated, many diazonium salts are highly sensitive to friction and shock and can decompose violently in their solid, dry state.[3][11][17] Allowing the undesired precipitation of diazonium salts out of solution is a critical risk that must be avoided.[3][13]
Immediate Actions:
-
Do Not Scrape or Agitate the Solids: Avoid any mechanical stress on the precipitated solid.
-
Add Pre-chilled Solvent: If compatible with the reaction chemistry, add more pre-chilled solvent to redissolve the salt.
-
Proceed with Caution: If redissolving is not possible, proceed immediately to the next step (fluoro-dediazoniation) without attempting to isolate the solid.
Root Cause Analysis & Prevention:
-
Concentration Issues: The concentration of the aniline or reagents may be too high, exceeding the solubility of the resulting diazonium salt in the reaction medium.
-
Incorrect Solvent or Acid: The choice of solvent and acid affects the solubility of the diazonium salt.
Preventative Strategy: Conduct the reaction at a sufficient dilution. If possible, opt for an in situ protocol where the diazonium salt is generated and consumed in the same pot without isolation or precipitation.[12][18] Continuous flow reactors are an excellent strategy for larger scales, as they minimize the accumulation of hazardous intermediates.[19][20][21]
Frequently Asked Questions (FAQs)
This section covers broader strategic questions about setting up a safe and effective synthesis.
Q1: What is the safest general approach for the diazotization of 2,3-difluoroaniline?
A: The safest approach minimizes the accumulation of the unstable diazonium salt. This involves:
-
Strict Temperature Control: Maintain the internal reaction temperature below 5 °C at all times using an efficient cooling system.[3][10][12]
-
Stoichiometric Reagent Control: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[3][17] Check for excess nitrous acid with starch-iodide paper and neutralize if necessary.[13]
-
Slow Addition: Add the sodium nitrite solution slowly and sub-surface to a well-stirred solution of the aniline in acid. This ensures rapid reaction and heat dissipation.
-
Correct Reagent Order: Combine the amine and acid first, cool the mixture, and then add the sodium nitrite solution.[3][13]
-
In Situ Consumption: Whenever possible, use a procedure where the diazonium salt is immediately converted to the final product in the same reaction vessel without isolation.[12]
Q2: Should I isolate the 2,3-difluorobenzenediazonium tetrafluoroborate salt before thermal decomposition?
A: It is strongly recommended to avoid isolating the diazonium salt unless absolutely necessary and only on a very small scale (e.g., <0.75 mmol).[3][11][17] While aryl diazonium tetrafluoroborates are among the more stable diazonium salts, they are still energetic materials that can decompose explosively when heated or subjected to mechanical shock, especially when dry.[18][22] The safest industrial and laboratory practice is to generate and use the diazonium salt in situ.[12][23][24]
Q3: What are the most effective cooling methods for this synthesis?
A: The choice of cooling method depends on the reaction scale and the required temperature. For laboratory scale, several options are effective.
| Method | Typical Temperature Range (°C) | Pros | Cons |
| Ice/Water Bath | 0 to 5 | Inexpensive, readily available | Limited cooling capacity |
| Ice/Salt Bath (NaCl) | -15 to -5 | Inexpensive, lower temperature | Corrosive, temperature can be inconsistent |
| Dry Ice/Acetone | -78 | Very low temperature, high cooling capacity | Acetone is flammable, requires careful handling |
| Dry Ice/Acetonitrile | -40 | Stable low temperature | Acetonitrile is toxic |
| Cryocool/Circulator | -80 to 20 | Precise and stable temperature control | High initial equipment cost |
| Data compiled from sources.[6][7] |
For scale-up operations, jacketed reactors with a circulating cooling fluid (e.g., glycol/water mixture) are standard.[25][26] The key is to ensure the cooling system has enough capacity to handle the total heat output of the reaction.[4]
Q4: What are the key considerations for safely scaling up the synthesis of this compound?
A: Scaling up an exothermic reaction is not linear and presents significant challenges.[8]
-
Heat Transfer: As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes cooling much less efficient and increases the risk of a runaway reaction.
-
Mixing: Achieving homogenous mixing in a large reactor is more difficult, increasing the risk of localized hot spots.
-
Addition Times: Reagent addition times must be extended significantly to allow the cooling system to keep up with the heat generation.
-
Thermal Hazard Analysis: Before any scale-up, a thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Adiabatic Calorimetry is essential to determine the heat of reaction, adiabatic temperature rise (ΔTad), and other critical safety parameters.[16][27]
-
Continuous Flow Processing: For kilogram-scale production, transitioning to a continuous flow reactor is the recommended best practice.[19][20] Flow chemistry minimizes the volume of hazardous material present at any given time, offers superior heat transfer, and provides precise control over reaction parameters, making the process inherently safer.[28][29][30]
Visualized Workflows and Reaction Pathways
A clear understanding of the reaction sequence and safety logic is critical. The following diagrams illustrate the key processes.
Caption: Decision workflow for managing a temperature excursion during diazotization.
Experimental Protocols
The following protocols provide a starting point for laboratory synthesis. A thorough risk assessment must be performed before any experiment. [31]
Protocol 1: In Situ Synthesis of this compound (Lab Scale)
This protocol avoids the isolation of the hazardous diazonium salt.
Reagents & Equipment:
-
2,3-Difluoroaniline
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
High-purity mineral oil or suitable high-boiling solvent
-
Round-bottom flask equipped with a magnetic stirrer, thermocouple, and a dropping funnel
-
Efficient cooling bath (e.g., cryocool or dry ice/acetone)
Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet, add 2,3-difluoroaniline (e.g., 5.0 g, 38.7 mmol).
-
Acidification: Cool the flask to 0 °C in an ice/salt bath. Slowly add 48% HBF₄ (e.g., 20 mL) while maintaining the temperature below 10 °C. Stir for 15 minutes until a homogenous slurry is formed.
-
Diazotization: Cool the mixture to between -5 °C and 0 °C. Prepare a solution of sodium nitrite (e.g., 2.7 g, 39.1 mmol) in water (e.g., 8 mL). Add this solution dropwise via the dropping funnel over 30-45 minutes. CRITICAL: Meticulously maintain the internal temperature below 5 °C throughout the addition. A temperature spike indicates an impending runaway. [3][10]4. Stirring: After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Decomposition (Fluoro-dediazoniation): This step is also exothermic and must be controlled. The method depends on the desired workup. A common approach is gentle heating. Remove the cooling bath and allow the mixture to warm slowly to room temperature behind a blast shield. Gas evolution (N₂) will occur. Gently heat the mixture (e.g., to 50-60 °C) until gas evolution ceases. [19][20]Alternative for larger scale: Add the diazonium salt solution slowly to a pre-heated, high-boiling point solvent.
-
Workup: After cooling, the product can be extracted using a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium bicarbonate, dried, and purified by distillation.
Protocol 2: Thermal Hazard Screening with Differential Scanning Calorimetry (DSC)
This protocol is essential for understanding the thermal stability of the diazonium intermediate before attempting a large-scale reaction.
Objective: To determine the onset temperature of decomposition for the 2,3-difluorobenzenediazonium tetrafluoroborate intermediate.
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the diazonium salt solution as described in Protocol 1, steps 1-4.
-
DSC Analysis:
-
Accurately weigh a small amount of the reaction mixture (typically 5-10 mg) into a high-pressure DSC pan.
-
Seal the pan. Use a reference pan of equal mass.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) over a temperature range (e.g., from 0 °C to 250 °C).
-
-
Data Interpretation: The DSC thermogram will show heat flow as a function of temperature. A sharp exothermic peak indicates the decomposition of the diazonium salt. The "onset temperature" of this exotherm is the critical data point. This is the temperature at which the decomposition begins to accelerate and is a key parameter for defining the maximum safe operating temperature of the process. [3][16]
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
-
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder. [Link]
-
Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system? Quora. [Link]
-
Asynt. (2024). What are the best tools for cooling chemical reactions?. Asynt. [Link]
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Smith, A. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
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Wang, Y., et al. (2023). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). ResearchGate. [Link]
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Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. Max-Planck-Gesellschaft. [Link]
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University of Rochester. Tips & Tricks: Heating and Cooling. Department of Chemistry. [Link]
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Lneya. (n.d.). Heating and cooling system for chemical reaction kettle reaction process. Lneya. [Link]
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Organic Syntheses. (n.d.). Toluene, α,α-difluoro. Organic Syntheses Procedure. [Link]
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Petersen, M. A., & Stenhed, J. (2001). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]
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Wang, G., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE. [Link]
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Wang, G., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]
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Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]
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Slideshare. (n.d.). Diazotization titrations. Slideshare. [Link]
- Google Patents. (2006). Process for preparing 3,5-difluoroaniline. CA2340442C.
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Lee, T. C., et al. (2023). Advances in Continuous Flow Fluorination Reactions. PubMed. [Link]
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Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Unacademy. [Link]
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Practical approach to prediction and prevention of runaway reactions. (n.d.). Journal of Loss Prevention in the Process Industries. [Link]
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Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]
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PharmD Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. PharmD Guru. [Link]
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Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
- Google Patents. (2010). Process for synthesizing 2,3-difluoroaniline. CN101245020B.
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Britton, J., & Raston, C. L. (2017). Development of fluorination methods using continuous-flow microreactors. ResearchGate. [Link]
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Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]
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Zhang, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
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C&EN. (2024). Making diazonium chemistry safer. C&EN Global Enterprise. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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University of Illinois. (2019). Scale-Up Reactions. Division of Research Safety. [Link]
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RSC Publishing. (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]
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Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. [Link]
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Chambers, R. D., et al. (2012). Selective Continuous Flow Processes Using Fluorine Gas. ACS Publications. [Link]
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The Journal of Organic Chemistry. (n.d.). Direct liquid phase fluorination of aromatic compounds. ACS Publications. [Link]
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ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
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PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
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3V Sigma USA. (n.d.). Scaling Up from Lab to Plant: What to Expect from a Toll Manufacturer. 3V Sigma USA. [Link]
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ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. ResearchGate. [Link]
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Removal of residual starting material from 2,3-Difluorotoluene product
Welcome to the technical support center for the purification of 2,3-difluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing residual starting materials and other impurities from your this compound product. Here, we combine established scientific principles with field-proven insights to help you achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The nature of impurities largely depends on the synthetic route. However, common impurities include unreacted starting materials, isomers (such as 2,4-difluorotoluene or 3,4-difluorotoluene), and residual solvents used in the reaction or workup. Positional isomers are often the most challenging to remove due to their similar physical properties.
Q2: My purified this compound has a slight yellow tint. Is this normal?
A2: Pure this compound should be a colorless liquid.[1] A yellow tint typically indicates the presence of non-volatile impurities or degradation products. While distillation can often remove these, persistent color may suggest the presence of a volatile, colored impurity that requires alternative purification methods.
Q3: What is the boiling point of this compound, and why is it important for purification?
A3: The boiling point of this compound is reported to be in the range of 119-121°C at atmospheric pressure.[2][3] This physical property is crucial for purification by distillation, as it allows for separation from impurities with different boiling points.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound and quantifying residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for purity assessment with an internal standard.[4]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Scenario 1: Incomplete Separation of Isomeric Impurities by Distillation
Question: I've performed a fractional distillation of my crude this compound, but GC analysis still shows the presence of a closely boiling isomeric impurity. How can I improve the separation?
Answer:
Separating isomers with very similar boiling points is a common challenge in organic synthesis.[5] For instance, 2,4-difluorotoluene has a boiling point of 113-117°C, which is very close to that of this compound (119-121°C).[6] When simple or fractional distillation proves insufficient, consider the following strategies:
Strategy 1: High-Efficiency Fractional Distillation
The efficiency of a fractional distillation is determined by the number of theoretical plates in the column.[7] To enhance separation, you can:
-
Increase Column Length: A longer column provides more surface area for repeated vaporization-condensation cycles, leading to better separation.
-
Use a More Efficient Column Packing: Columns with structured packing (e.g., Vigreux, Raschig rings, or metal sponge) offer a higher number of theoretical plates compared to an unpacked column.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the pot to condensate collected) increases the number of theoretical plates, but also lengthens the distillation time.
Experimental Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound (do not fill more than two-thirds full) and add boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
As the mixture begins to boil, carefully control the heating rate to establish a slow, steady distillation rate (approximately 1-2 drops per second).
-
Collect a small initial fraction (foreshot) that will contain any lower-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (119-121°C).[2][3]
-
If the temperature drops or fluctuates significantly, it may indicate that the main fraction has been collected and higher-boiling impurities are beginning to distill. Stop the distillation at this point.
-
Visualization of Distillation Logic
Caption: Decision workflow for purification by fractional distillation.
Strategy 2: Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (Prep-HPLC)
When distillation fails to provide the desired purity, chromatographic methods offer a powerful alternative.[8][9]
-
Preparative Gas Chromatography (Prep-GC): This technique is highly effective for separating volatile compounds with close boiling points. The crude mixture is vaporized and passed through a column where separation occurs based on differential partitioning between the mobile and stationary phases.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For fluorinated compounds, reversed-phase HPLC using a fluorinated stationary phase can provide unique selectivity.[10] The choice of column and mobile phase is critical for successful separation.
Scenario 2: Presence of Non-Volatile Residues After Distillation
Question: After distilling my this compound, a dark, tarry residue remains in the distillation flask. What is this, and how can I prevent its formation?
Answer:
The formation of a non-volatile residue is common, especially if the crude product contains polymerization inhibitors, high-molecular-weight byproducts, or inorganic salts. To address this:
Strategy: Pre-distillation Wash
Before distillation, washing the crude product with a suitable aqueous solution can remove many of these impurities.
Experimental Protocol: Aqueous Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.[11]
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter or decant the dried organic layer into a clean, dry distillation flask.
-
Proceed with distillation as described previously.
Scenario 3: Residual Solvent Contamination
Question: My NMR spectrum shows signals corresponding to the solvent used in the reaction (e.g., toluene, DMF). How can I effectively remove these residual solvents?
Answer:
Residual solvents can often be removed by careful distillation. However, for high-boiling solvents or when trace amounts persist, other techniques may be necessary.
Strategy 1: Azeotropic Distillation
If the solvent forms a low-boiling azeotrope with water, adding a small amount of water to the crude product before distillation can facilitate its removal.
Strategy 2: Vacuum Stripping
For high-boiling solvents, applying a vacuum after the main product has been distilled can help to remove the residual solvent from the product. This is typically done at a slightly elevated temperature.
Strategy 3: Vacuum Hydration
This technique involves drying the bulk substance in the presence of water vapor, which can displace residual organic solvent molecules within the crystal lattice of any solid impurities.[4][12]
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
III. Physical and Chemical Data
The following table summarizes key physical and chemical properties of this compound and a common isomeric impurity.
| Property | This compound | 2,4-Difluorotoluene (Isomeric Impurity) |
| CAS Number | 3828-49-7[2] | 452-76-6[6] |
| Molecular Formula | C₇H₆F₂[13] | C₇H₆F₂[6] |
| Molecular Weight | 128.12 g/mol [13] | 128.12 g/mol [6] |
| Boiling Point | 119-121°C[2][3] | 113-117°C[6] |
| Density | 1.096 g/mL at 25°C[2] | 1.12 g/mL at 25°C[6] |
| Refractive Index | n20/D 1.4530[2] | n20/D 1.449[6] |
IV. Safety Information
-
This compound is a highly flammable liquid and vapor.
-
It can cause skin and serious eye irritation.
-
Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
V. References
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.3828-49-7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry World. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]
-
Nobuhara, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(10), 563-568.
-
Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Molecules, 19(6), 7939-7949.
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Toluene, α,α-difluoro-. Retrieved from [Link]
-
Agilent Technologies. (2011). Separation of fluorotoluene isomers. Retrieved from [Link]
-
iPrep. (2024, August 5). Fractional Distillation | Organic Chemistry | Chemistry | Class 11th | iPrep [Video]. YouTube. [Link]
-
Google Patents. (n.d.). AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Retrieved from
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Google Patents. (n.d.). EP2500072A1 - A novel process of residual solvent removal. Retrieved from
-
Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]
-
Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Retrieved from
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Technical Support Center: Purifying 2,3-Difluorotoluene Derivatives with Column Chromatography
Welcome to the technical support center for the purification of 2,3-difluorotoluene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of column chromatography for these specific fluorinated compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives via column chromatography?
A1: The primary challenge lies in the subtle polarity differences between the desired product and closely related impurities or isomers. The two fluorine atoms on the aromatic ring significantly influence the molecule's electron distribution, leading to unique interactions with the stationary phase that can make separation from structurally similar compounds difficult.
Q2: Which stationary phase is most suitable for this class of compounds?
A2: For most applications involving this compound derivatives, silica gel is the preferred stationary phase.[1][2][3][4] Its polar surface, characterized by silanol groups (Si-OH), effectively interacts with the polar functionalities of the toluene derivatives.[5] However, for particularly challenging separations, especially those involving isomers, a pentafluorophenyl (PFP) bonded silica phase can offer enhanced selectivity due to specific π-π and dipole-dipole interactions with the fluorinated aromatic ring.[6][7][8]
Q3: How do I select an appropriate mobile phase?
A3: Mobile phase selection is critical and should be guided by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.[9] The optimal ratio is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable option, particularly for more polar derivatives of this compound.[10] In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[11][12][13][14] This technique separates compounds based on their hydrophobicity.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound derivatives, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation (Co-elution) | - Inappropriate Mobile Phase Polarity: The eluting power of the solvent system may be too high, causing compounds to move too quickly down the column.[15][16] - Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity. - Poor Column Packing: The stationary phase is not uniformly packed, leading to channeling. | - Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your eluent system. - Reduce Sample Load: Use a larger column or decrease the amount of crude material. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. - Repack the Column: Ensure a homogenous slurry and careful packing to avoid air bubbles and channels. |
| Peak Tailing | - Compound Interaction with Acidic Silica: The slightly acidic nature of silica gel can cause strong interactions with basic impurities or even the target compound.[5] - Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | - Add a Modifier: Incorporate a small amount (0.1-1%) of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. - Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase. |
| Compound Not Eluting | - Mobile Phase is Too Non-Polar: The solvent system lacks the strength to displace the compound from the stationary phase.[17] - Compound Decomposition on Silica: The compound may be unstable on the acidic silica surface.[18] | - Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent (gradient elution).[16] - Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting to check for degradation. If unstable, consider a different stationary phase or deactivating the silica. |
| Irreproducible Results | - Inconsistent Solvent Composition: Variations in the mobile phase preparation. - Variable Activity of Silica Gel: The water content of the silica gel can affect its separation characteristics. | - Precise Mobile Phase Preparation: Always use graduated cylinders or other precise measuring tools for solvent mixtures. - Standardize Silica Gel: Use silica gel from the same manufacturer and lot number. Consider drying the silica gel before use if high reproducibility is critical. |
Experimental Protocols
Protocol 1: Stationary Phase Selection and Column Packing
-
Stationary Phase Selection:
-
Slurry Packing the Column:
-
Determine the required amount of silica gel (typically 30-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Pour the silica slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Protocol 2: Mobile Phase Optimization using TLC
-
Spotting: Dissolve a small amount of your crude mixture in a volatile solvent and spot it onto a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a test mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using a chemical stain.
-
Analysis: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
Iteration: Adjust the polarity of the mobile phase by changing the solvent ratio until the desired Rf is achieved.
Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting common column chromatography issues.
Caption: A flowchart for troubleshooting common column chromatography problems.
References
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Stenutz, R. Eluotropic series. [Link]
-
Different Types of Silica Gel Column Chromatography. [Link]
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Silica Gel Column Chromatography - Teledyne Labs. [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]
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RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. [Link]
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Stationary Phases in Gas Chromatography - YouTube. [Link]
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How to Choose the Best Mobile Phase in HPLC for Optimal Results - Mastelf. [Link]
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Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]
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Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. [Link]
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Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
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Technical Support Center: Optimizing Reactions with 2,3-Difluorotoluene
Welcome to the technical support center for 2,3-Difluorotoluene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we move beyond standard protocols to address the specific challenges you may encounter, focusing on the critical interplay of temperature and pressure to optimize reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and achieve consistent, high-yield results.
Core Principles & Safety Considerations for this compound
Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source / Notes |
| CAS Number | 3828-49-7 | [2] |
| Molecular Formula | C₇H₆F₂ | [2] |
| Molecular Weight | 128.12 g/mol | [2] |
| Boiling Point | 119-121 °C (lit.) | |
| Density | 1.096 g/mL at 25 °C (lit.) | |
| Flash Point | 17 °C (62.6 °F) | |
| Hazards | Flammable liquid, Acute toxicity (Oral), Skin/Eye Irritant | |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources.[3] |
Frequently Asked Question (FAQ): General Handling
Q: I'm planning a multi-hour reaction at 100 °C using this compound. What are the primary safety and equipment considerations?
A: Given the boiling point of 119-121 °C, heating to 100 °C requires a sealed reaction vessel to prevent solvent evaporation and maintain consistent reagent concentrations. Use a flask equipped with a reflux condenser and ensure it is properly clamped in a heating mantle. Always maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen and moisture, especially for sensitive organometallic catalysts. All equipment must be grounded to prevent static discharge, a potential ignition source for the flammable vapors.[1]
Electrophilic Aromatic Substitution: The Case of Nitration
The electronic properties of this compound present a unique challenge in electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho, para-director, while the two fluorine atoms are deactivating, ortho, para-directors. The interplay of these effects, combined with sterics, governs the regioselectivity of incoming electrophiles.
Caption: Directing influences in the nitration of this compound.
Troubleshooting Nitration Reactions
Q: My nitration of this compound is resulting in a mixture of isomers and some charring. How can I improve the selectivity and yield by optimizing the temperature?
A: This is a classic issue of reaction control. Nitration is a highly exothermic reaction, and poor temperature management is the primary cause of both low selectivity and decomposition (charring).
-
Causality: The nitronium ion (NO₂⁺) is a very strong electrophile. At elevated temperatures, the reaction rate increases dramatically, leading to reduced selectivity between the electronically distinct positions on the ring. Furthermore, the strong oxidizing nature of the nitrating mixture (e.g., HNO₃/H₂SO₄) can cause oxidative decomposition of the starting material and product at higher temperatures.
-
Solution: Strict temperature control is essential. The reaction should be performed at a reduced temperature, typically between 0 °C and 10 °C .[4] This is achieved by using an ice-water or ice-salt bath. The this compound should be added dropwise to the pre-chilled nitrating mixture to allow for effective heat dissipation. Maintaining this low temperature slows the reaction rate, giving the electrophile time to selectively react at the most favorable thermodynamic position, and prevents thermal decomposition. Studies on similar fluorotoluenes have shown that mild conditions are key to achieving high regioselectivity.[5][6]
Q: I'm using 70% nitric acid instead of a mixed acid system. What temperature adjustments are necessary?
A: Using a weaker nitrating agent like 70% nitric acid, often in conjunction with a solid acid catalyst, requires higher temperatures to achieve a reasonable reaction rate compared to the potent HNO₃/H₂SO₄ mixture. For the related 2-fluorotoluene, reactions with 70% nitric acid over a solid acid catalyst required a temperature of 90 °C to reach 55% conversion.[5][6] Therefore, for this compound, you should start optimization trials around 60-90 °C . Pressure is not a primary optimization parameter here, but the reaction should be conducted in a closed system to prevent the evaporation of water and nitric acid at these elevated temperatures.
Table 2: Recommended Temperature Ranges for Fluorotoluene Nitration
| Nitrating System | Typical Temperature Range | Key Considerations |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 °C | Highly exothermic; requires slow addition and efficient cooling.[4] |
| 70% HNO₃ / Solid Acid Catalyst | 60 - 90 °C | Slower reaction; requires heating to achieve conversion.[5][6] |
| 90% HNO₃ | 0 - 25 °C | Less aggressive than mixed acid but still requires cooling.[4] |
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound are invaluable building blocks in medicinal chemistry, frequently employed in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[7][8] Temperature is a critical parameter that dictates catalyst activity, stability, and reaction rate.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Troubleshooting Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki coupling with 4-bromo-2,3-difluorotoluene. My reaction is sluggish at 80 °C in dioxane. Should I increase the temperature, and what are the risks?
A: A sluggish reaction at 80 °C suggests that the activation energy for a key step in the catalytic cycle, likely the oxidative addition, is not being overcome.
-
Causality: The rate of palladium-catalyzed cross-coupling is highly temperature-dependent. Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[9] Increasing the temperature provides the necessary thermal energy to accelerate this step and the subsequent transmetalation and reductive elimination steps.
-
Solution & Risks: Increasing the temperature to the reflux point of dioxane (~101 °C) is a logical next step. Many Suzuki protocols call for temperatures between 80-110 °C.[10] However, be aware of the risks:
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at very high temperatures, leading to the formation of inactive palladium black.
-
Side Reactions: At higher temperatures, side reactions like protodeboronation of the boronic acid partner can become more prevalent.
-
Pressure: The reaction should be performed under a reflux condenser in a properly sealed and inerted flask. While not a "high-pressure" reaction, this prevents solvent loss and ensures a constant temperature at the solvent's boiling point.
-
Troubleshooting Buchwald-Hartwig Amination
Q: In a Buchwald-Hartwig amination using this compound bromide, I observe significant hydrodehalogenation (replacement of Br with H) and low C-N bond formation. My temperature is 110 °C in toluene. What is happening?
A: The observation of hydrodehalogenation is a strong indicator that a side reaction is outcompeting the desired C-N coupling pathway. This is often linked to temperature, base, and ligand choice.
-
Causality: The Buchwald-Hartwig catalytic cycle involves a delicate balance of rates.[11] Hydrodehalogenation can occur if the reductive elimination step to form the C-N bond is slow relative to competing pathways, such as β-hydride elimination from the amide-palladium intermediate or reaction with trace water. High temperatures can sometimes exacerbate these undesired pathways, especially with sub-optimal ligand/base combinations.
-
Solution: Instead of further increasing the temperature, a more nuanced approach is required:
-
Re-evaluate the Ligand/Base System: Modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are designed to promote rapid reductive elimination, which can outcompete hydrodehalogenation.[12] Ensure your chosen base (e.g., NaOtBu, K₃PO₄) is completely anhydrous and appropriate for the substrate.
-
Moderate the Temperature: Try lowering the temperature to 90-100 °C. While potentially slowing the overall reaction, it may disproportionately slow the side reaction, improving the overall yield of the desired product.
-
Pressure Considerations: The reaction should be run in a sealed tube or vial to prevent solvent loss at 110 °C. This ensures that reagent concentrations remain constant throughout the reaction. The headspace pressure will increase due to the vapor pressure of toluene at that temperature, which is normal and necessary for the reaction to proceed as planned.
-
Detailed Experimental Protocol: Nitration of 2,6-Difluorotoluene
This protocol, adapted for illustrative purposes from established methods, demonstrates the critical temperature control required for selective nitration.[4]
1. Reagent Preparation:
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 2.5 equivalents).
-
Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
2. Nitrating Mixture Formation:
-
Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the cold, stirring sulfuric acid.
-
CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. This step is highly exothermic.
3. Substrate Addition:
-
Once the nitrating mixture is prepared and stable at 0-5 °C, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel.
-
CRITICAL: The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 10 °C.
4. Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0-10 °C for 30-60 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction's progress by TLC or GC analysis.
5. Work-up:
-
Once complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water to quench the reaction.
-
Isolate the product via standard extraction, washing, and drying procedures.[4]
References
- 2,4-Difluorotoluene-3,5,6-d3 - Safety D
- What are the applications of this compound? - FAQ. Guidechem.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Fluorotoluene. Fisher Scientific.
- SAFETY D
- Toluene, α,α-difluoro. Organic Syntheses Procedure.
- Preparation method of 6-bromo-2, 3-difluorotoluene.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Formylation of Aryl Bromides using N-Formylsaccharin. Organic Syntheses Procedure.
- Method for producing 2-fluorin-3-nitrotoluene.
- Application Notes and Protocols: Nitr
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Suzuki reaction. Wikipedia.
- Solid acid catalysts for fluorotoluene nitration using nitric acid.
- This compound.
- This compound 97%. Sigma-Aldrich.
- Solid acid catalysts for fluorotoluene nitr
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. research.rug.nl [research.rug.nl]
Reducing reaction times in the synthesis of 2,3-Difluorotoluene
Technical Support Center: Synthesis of 2,3-Difluorotoluene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a specific focus on reducing reaction times and improving overall efficiency. Here, we address common challenges and provide in-depth, field-proven insights into the synthesis of this valuable fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is best for rapid synthesis?
A1: The most established and versatile method for synthesizing this compound is the Balz-Schiemann reaction .[1] This pathway begins with the diazotization of a primary aromatic amine—in this case, 3-amino-1,2-difluorobenzene or a related aniline—followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2] While classic Balz-Schiemann protocols can be slow and require high temperatures, modern modifications offer significant acceleration. Alternative routes, such as palladium-catalyzed C-H fluorination, exist but often require more specialized catalysts and ligands. For a balance of accessibility and speed, an optimized Balz-Schiemann reaction is often the most practical choice.
Q2: Which reaction parameters have the most significant impact on reducing the overall synthesis time?
A2: The rate-limiting step in a traditional Balz-Schiemann reaction is typically the thermal decomposition of the aryldiazonium tetrafluoroborate salt. The most critical parameters to optimize for speed are:
-
Decomposition Temperature: While higher temperatures accelerate the reaction, they can also lead to side product formation.[3]
-
Solvent Choice: The polarity of the solvent significantly affects decomposition rates. Non-polar or low-polarity solvents can facilitate the reaction at lower temperatures, reducing both time and the risk of side reactions.[2][4]
-
Reaction Technology: Shifting from traditional batch processing to a continuous flow reactor can dramatically reduce reaction times from hours to minutes by enabling superior heat and mass transfer and allowing for safe operation at higher temperatures.[5][6]
Q3: What are the common side reactions that can complicate the synthesis and prolong the process?
A3: During the Balz-Schiemann reaction, several side reactions can occur, reducing yield and complicating purification, thereby extending the overall process time:
-
Phenol Formation: Reaction of the intermediate aryl cation with residual water in the solvent can produce 2,3-difluorophenol.
-
Biaryl Formation: Radical side reactions can lead to the formation of biaryl compounds.
-
Tar Formation: Uncontrolled decomposition of the diazonium salt at excessively high temperatures often results in the formation of intractable tar-like substances.[7] Careful control of temperature, use of anhydrous reagents, and selection of an appropriate solvent are crucial for minimizing these pathways.[4]
Q4: Can the hazardous isolation of the diazonium salt intermediate be avoided to save time and improve safety?
A4: Yes. Isolating aryldiazonium salts, which can be explosive, is a major bottleneck and safety concern.[8] Modern protocols, particularly those utilizing continuous flow systems, allow for the in situ generation of the diazonium salt, which is then immediately directed to the decomposition stage without isolation.[9][10] This "one-pot" or "telescoped" approach not only enhances safety but also significantly shortens the total synthesis time by eliminating an entire unit operation (filtration, drying, and handling of the solid intermediate).
Troubleshooting Guide: The Balz-Schiemann Reaction
Problem 1: My diazotization reaction is incomplete or shows low conversion.
-
Possible Cause 1: Inadequate Temperature Control. Diazotization must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[11]
-
Solution: Ensure your reaction vessel is submerged in an ice-salt or acetone-dry ice bath. Add the sodium nitrite solution slowly and monitor the internal temperature closely to prevent it from rising above 5 °C.
-
-
Possible Cause 2: Incorrect Stoichiometry or Reagent Quality. The reaction requires precise stoichiometry of the amine, acid, and nitrite source. Impure starting materials can interfere with the reaction.
-
Solution: Use a slight excess (1.05–1.1 equivalents) of sodium nitrite. Confirm the purity of your starting aniline. Always use a strong acid like fluoroboric acid (HBF₄) or hydrochloric acid for the initial diazotization.[12] Test for excess nitrous acid using starch-iodide paper to ensure the reaction has gone to completion.[13]
-
Problem 2: The decomposition of the diazonium salt is very slow, requiring prolonged heating at high temperatures.
-
Possible Cause 1: Inefficient Thermal Transfer in Batch Reaction. In a large flask, heating the entire volume of a solvent or a solid melt to the required decomposition temperature can be slow and inefficient.
-
Solution: Consider switching to a higher-boiling, non-polar solvent like chlorobenzene or hexane, which has been shown to promote decomposition at lower temperatures (e.g., 60–80 °C) compared to solvent-free conditions.[2] This improves heat distribution and can significantly shorten the required heating time.
-
-
Possible Cause 2: Sub-optimal Reaction Medium. The traditional method of decomposing the dry, isolated salt can be slow and hazardous.
-
Solution: Perform the decomposition in a suitable solvent slurry. For advanced optimization, employing a continuous flow reactor allows for rapid heating to a precise temperature with very short residence times (seconds to minutes), dramatically accelerating the decomposition step safely and efficiently.[5][14]
-
Problem 3: Significant formation of tar and other dark-colored byproducts during decomposition.
-
Possible Cause: Uncontrolled Thermal Decomposition. "Hot spots" in the reaction mixture or bulk decomposition at temperatures far exceeding the necessary threshold can lead to undesired polymerization and radical side reactions.[7]
-
Solution: Improve stirring and heat distribution. Lower the decomposition temperature by using an optimized solvent system.[4] If decomposing the solid salt, do so in small portions or as a suspension in an inert, high-boiling solvent to better moderate the reaction rate. Photochemical decomposition under visible light or UV irradiation is another advanced option that avoids high temperatures altogether.[2]
-
Optimized Protocol: Rapid Synthesis of this compound via a Modified Balz-Schiemann Reaction
This protocol is optimized for reduced reaction time by using a low-polarity solvent to lower the required decomposition temperature. It assumes the starting material is 2,3-difluoroaniline.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-difluoroaniline (1.0 eq).
-
Add a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq) and cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting slurry at 0–5 °C for an additional 30 minutes. The formation of a precipitate (2,3-difluorobenzenediazonium tetrafluoroborate) should be observed.
Step 2: Isolation of Diazonium Salt (Optional but Recommended for Purity)
-
Filter the cold slurry through a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to remove residual acid and water.
-
Dry the solid under vacuum for 1-2 hours. Caution: Diazonium salts are potentially explosive when dry and should be handled with care, behind a blast shield, and not scraped aggressively.[8]
Step 3: Accelerated Fluorodediazoniation
-
To a flask equipped with a reflux condenser connected to a gas scrubber (to trap BF₃), add a low-polarity solvent such as chlorobenzene or hexane.[2]
-
Add the dried diazonium salt to the solvent to form a slurry.
-
Heat the mixture with vigorous stirring to 60–80 °C. You should observe a steady evolution of nitrogen gas. The lower temperature afforded by the solvent choice significantly reduces the risk of tar formation.
-
Maintain this temperature until gas evolution ceases (typically 1–3 hours). Monitor the reaction completion by TLC or GC analysis.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
Data Summary: Impact of Solvent on Decomposition Time
The choice of solvent has a profound effect on the temperature and time required for the decomposition of the diazonium salt intermediate.
| Reaction Condition | Temperature (°C) | Typical Reaction Time | Yield | Reference |
| Traditional (Solvent-Free) | 100–140 °C (Decomposition Point) | 3–6 hours | Moderate | [2] |
| Optimized (in Chlorobenzene) | 60–80 °C | 1–3 hours | Good to Excellent | [2][4] |
| Optimized (in Hexane) | 60 °C | 3–5 hours | Good to Excellent | [2] |
| Continuous Flow | 60 °C | ~5.4 seconds (residence time) | ~70% | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Balz-Schiemann Reaction Mechanism
Caption: Simplified Sₙ1 mechanism for the Balz-Schiemann reaction.
References
-
Buchwald, S. L., et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 55(39), 11907-11. [Link]
-
Park, N. H., Senter, T. J., & Buchwald, S. L. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition. [Link]
-
C&EN Global Enterprise. (2016). Flow reaction reduces aryl diazonium safety risk. [Link]
-
JoVE. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
-
JoVE. (2022). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. [Link]
-
UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. [Link]
-
ResearchGate. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. [Link]
-
ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Semantic Scholar. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
ResearchGate. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. [Link]
-
Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
ResearchGate. (2023). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Organic Syntheses. (n.d.). Procedure for Diazotization. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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Validation & Comparative
Comparative Guide to Cross-Reactivity of 2,3-Difluorotoluene-Derived Compounds
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization.[1][2] The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and the minimal steric footprint of fluorine, can significantly enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] Among the array of fluorinated building blocks, 2,3-difluorotoluene stands out as a versatile scaffold for creating novel therapeutics.[4][5] Its derivatives are explored in various therapeutic areas, leveraging the electronic effects of the fluorine substituents to fine-tune molecular properties.[5]
However, the very structural similarities that make these compounds promising can also introduce a significant challenge: immunological cross-reactivity.[6][7] When developing immunoassays for pharmacokinetic (PK), pharmacodynamic (PD), or anti-drug antibody (ADA) monitoring, the specificity of the antibodies is paramount. Cross-reactivity occurs when an antibody, raised against a specific drug candidate, also binds to structurally related molecules, such as metabolites, synthetic precursors, or other drugs.[8] This can lead to inaccurate quantification of the drug, misinterpretation of clinical data, and potentially compromise patient safety.[9][10]
This guide provides a comprehensive framework for assessing the cross-reactivity of compounds derived from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key methodologies. To illustrate these principles, we will use a hypothetical drug candidate, "DFT-Drug-X," derived from this compound.
A Systematic Approach to Characterizing Cross-Reactivity
A robust assessment of antibody cross-reactivity is not a single experiment but a multi-faceted investigation.[11] A systematic approach is crucial to profile the specificity of a novel antibody. This involves screening the antibody against a carefully selected panel of structurally related compounds.[11]
For our hypothetical antibody against DFT-Drug-X, this panel would ideally include:
-
Potential Metabolites: Compounds that could be formed through metabolic transformation of DFT-Drug-X in the body.
-
Structural Analogs: Other isomers of difluorotoluene and related fluorinated compounds that might be present as impurities or used in similar therapeutic contexts.
-
Precursors and Synthetic Intermediates: Residual compounds from the manufacturing process.
The following diagram outlines a typical workflow for screening and characterizing antibody cross-reactivity.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Key Experimental Protocols
The cornerstone of cross-reactivity testing is the competitive immunoassay, with the competitive enzyme-linked immunosorbent assay (ELISA) being the most common format.[11] For a more in-depth understanding of the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[12][13]
Competitive ELISA Protocol
This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target antigen, DFT-Drug-X.
Principle of Competitive ELISA
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A Comparative Guide to Catalysts for the Synthesis of 2,3-Difluorotoluene: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable. Among these, 2,3-difluorotoluene stands out as a key intermediate for the synthesis of a range of pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the catalytic methodologies available for the synthesis of this important synthon, with a focus on palladium-, copper-, and nickel-based systems. We will delve into the mechanistic underpinnings of each approach, present available performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Significance of this compound
The vicinal difluoro-aromatic motif present in this compound is a recurring feature in a number of bioactive molecules. Its presence can lock the conformation of a molecule, modulate pKa, and block metabolic oxidation, all of which are desirable traits in drug design. Consequently, efficient and selective access to this building block is of paramount importance.
Catalytic Strategies for the Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several catalytic routes, each with its own set of advantages and limitations. The primary strategies involve either the direct C-H fluorination of a toluene precursor or the construction of the difluorinated ring through cross-coupling reactions or Sandmeyer-type transformations of pre-functionalized precursors.
Palladium-Catalyzed C-H Fluorination
Palladium catalysis has emerged as a powerful tool for the direct and selective functionalization of C-H bonds, including fluorination.[1][2] While direct C-H fluorination of toluene to afford this compound is a challenging transformation due to the inherent reactivity of the methyl group and the difficulty in controlling regioselectivity, recent advances in ligand design and catalyst development have shown promise.[3][4]
Mechanistic Insights: Palladium-catalyzed C-H fluorination typically proceeds through a high-valent palladium intermediate. The catalytic cycle is thought to involve the oxidation of a Pd(II) precursor to a Pd(IV)-fluoride species, which then acts as the active fluorinating agent.[4] The selectivity of the reaction is often governed by the electronic and steric properties of the substrate and the ligand coordinated to the palladium center.
Experimental Protocol: Hypothetical Palladium-Catalyzed C-H Fluorination of Toluene
This protocol is a generalized representation based on modern palladium-catalyzed C-H fluorination methodologies and should be optimized for the specific synthesis of this compound.
Materials:
-
Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Custom Ligand (e.g., a specialized bipyridine or phenanthroline derivative)
-
Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
-
Oxidant (e.g., Silver(I) salt)
-
Anhydrous, high-boiling solvent (e.g., Dichlorobenzene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the custom ligand (4 mol%), and the oxidant (2 equivalents).
-
Add anhydrous dichlorobenzene, followed by toluene (1 equivalent).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the electrophilic fluorinating agent (1.5 equivalents).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation: Performance of Palladium Catalysts
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | Selectivity (2,3-isomer) | Reference |
| Pd(OAc)₂ / Custom Ligand | Toluene | NFSI | Data not available | Data not available | [1][2] |
Note: Specific experimental data for the direct, high-yield synthesis of this compound via palladium-catalyzed C-H fluorination of toluene is currently limited in publicly available literature. The table represents a template for data that would be crucial for a direct comparison.
Copper-Catalyzed Nucleophilic Fluorination
Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based systems for the introduction of fluorine.[5] These methods often employ nucleophilic fluoride sources and can be applied to the fluorination of aryl halides, triflates, or diazonium salts.[6][7] For the synthesis of this compound, a plausible route involves the Sandmeyer-type fluorination of a corresponding aniline precursor, such as 2-amino-3-fluorotoluene or 3-amino-2-fluorotoluene.[8][9]
Mechanistic Insights: The copper-catalyzed Sandmeyer fluorination is believed to proceed through a radical mechanism. The aniline is first converted to a diazonium salt, which then undergoes a single-electron transfer (SET) from a Cu(I) species to generate an aryl radical and N₂ gas. This aryl radical can then abstract a fluorine atom from a Cu(II)-fluoride complex to afford the final product and regenerate the Cu(I) catalyst.[10]
Experimental Protocol: Copper-Catalyzed Sandmeyer Fluorination of 2-Amino-3-fluorotoluene
Materials:
-
2-Amino-3-fluorotoluene
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) or a source of fluoride ions (e.g., HF-Pyridine)
-
Copper(I) oxide (Cu₂O) or Copper(I) bromide (CuBr)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a fume hood, carefully dissolve 2-amino-3-fluorotoluene (1 equivalent) in a solution of HF-Pyridine at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask under an inert atmosphere, suspend Cu₂O (10 mol%) in anhydrous acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper catalyst suspension.
-
Allow the reaction to warm to room temperature and then heat to 60 °C, monitoring for the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by distillation or column chromatography.
Data Presentation: Performance of Copper Catalysts
| Catalyst System | Precursor | Fluorinating Agent | Yield (%) | Reference |
| Cu(I)-mediated | Anilines | HF | 11-81% (general) | [8][9] |
Note: The provided yield is for a general copper-mediated fluoro-deamination of anilines. Specific data for the synthesis of this compound from the corresponding aniline is needed for a direct comparison.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has gained prominence for its ability to mediate cross-coupling reactions, often with different reactivity profiles compared to palladium.[11][12] A potential nickel-catalyzed route to this compound could involve the cross-coupling of a difluorinated aromatic electrophile with a methylating agent, or the coupling of a methylated arene with a fluorinating reagent.
Mechanistic Insights: Nickel-catalyzed cross-coupling reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide or triflate to a Ni(0) complex. The resulting Ni(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) followed by reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.
Experimental Protocol: Hypothetical Nickel-Catalyzed Methylation of 1,2-Difluorobenzene
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Materials:
-
1,2-Difluorobenzene
-
Methylating agent (e.g., Methylmagnesium bromide or Methylzinc chloride)
-
Nickel(II) chloride (NiCl₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Reducing agent (e.g., Zinc powder)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%), the ligand (10 mol%), and the reducing agent (1.5 equivalents).
-
Add anhydrous THF and stir the mixture at room temperature until the in-situ formation of the Ni(0) catalyst is observed (typically a color change).
-
Add 1,2-difluorobenzene (1 equivalent).
-
Slowly add the methylating agent (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by GC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Performance of Nickel Catalysts
| Catalyst System | Coupling Partners | Yield (%) | Reference |
| Ni-based | Aryl Halides + Alkyl Halides | Data not available | [11][12] |
Visualizing the Catalytic Pathways
To better understand the relationships between the different catalytic approaches, the following workflows are presented.
Caption: Overview of catalytic routes to this compound.
Conclusion and Future Outlook
The synthesis of this compound remains an area of active research, with each catalytic approach offering distinct advantages and facing unique challenges. Palladium-catalyzed C-H activation presents the most direct route, but achieving high regioselectivity and yield for this specific isomer is a significant hurdle that requires further catalyst and ligand development. Copper-catalyzed Sandmeyer reactions of aniline precursors are a more established and often reliable method, though they involve a multi-step process. Nickel-catalyzed cross-coupling reactions offer a potentially powerful and cost-effective alternative, but specific applications for the synthesis of this compound are not yet well-documented.
For researchers and drug development professionals, the choice of catalyst will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. This guide provides a framework for understanding the current landscape of catalytic methods for the synthesis of this compound. It is clear that further research is needed to develop more efficient, selective, and scalable catalytic systems to meet the growing demand for this important fluorinated building block.
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Daugulis, O. (2016). a) Copper‐catalyzed C−H fluorination with nucleophilic fluoride reported by Daugulis and co‐workers. NMO=N‐methylmorpholine‐N‐oxide. b) Removal of the directing group. 54. ResearchGate. [Link]
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Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. [Link]
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A Comparative Efficacy Analysis of Agrochemicals Derived from 2,3-Difluorotoluene Precursors: A Case Study on the Novel Fungicide Quinofumelin
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity of a molecule.[1] These enhancements often manifest as improved metabolic stability, increased binding affinity to target enzymes, and altered lipophilicity, which can optimize transport to the site of action.[1][2] This has led to a more than three-fold increase in the number of fluorine-containing agrochemicals in the last three decades.[2]
Among the myriad of fluorinated building blocks, 2,3-difluorotoluene and its close derivatives are valuable intermediates for synthesizing selective agrochemicals.[3][4] The specific arrangement of the two fluorine atoms on the benzene ring can profoundly influence the molecule's electronic properties and three-dimensional structure, offering a powerful tool for fine-tuning biological efficacy. This guide provides a detailed examination of the efficacy of agrochemicals derived from this structural motif, using the novel fungicide quinofumelin as a primary case study. We will dissect its performance in the context of established alternatives, providing the underlying experimental data and protocols for researchers in the field.
The this compound Family: A Key Synthetic Building Block
This compound (CAS: 3828-49-7) is a colorless liquid with a molecular weight of 128.12 g/mol .[5] Its structure, featuring two adjacent fluorine atoms and a reactive methyl group, makes it a versatile precursor in organic synthesis.[3] While direct synthesis pathways from this compound to commercial agrochemicals are often proprietary, its derivatives, such as 2,3-difluoroaniline, are documented starting materials for potent active ingredients. The synthesis of the novel fungicide quinofumelin, for instance, utilizes 2,3-difluoroaniline.[1]
The presence of the difluorinated phenyl ring is not merely a synthetic convenience; it is integral to the bioactivity of the final compound. This moiety can influence protein-ligand interactions and metabolic stability, which are critical for the efficacy and selectivity of the agrochemical.
Case Study: Quinofumelin - A Novel Mode of Action Fungicide
Quinofumelin (CAS: 861647-84-9) is a novel quinoline fungicide developed by Mitsui Chemicals Agro, Inc., demonstrating potent activity against a broad spectrum of ascomycete fungi, including those responsible for rice blast and gray mold.[6][7][8] Its development marks a significant advancement in the management of fungal pathogens, particularly due to its unique mode of action.
Synthesis Pathway of Quinofumelin
The synthesis of quinofumelin is a multi-step process that can be initiated from precursors like 2,3-difluoroaniline. A plausible synthetic route involves several key transformations to construct the complex heterocyclic structure.[1][6]
Caption: Generalized synthetic pathway to Quinofumelin.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Quinofumelin operates through a novel mode of action, distinguishing it from many existing fungicides and making it a valuable tool for resistance management.[9][10] It specifically targets and inhibits dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[11][12] This enzyme catalyzes the oxidation of dihydroorotate to orotate, an essential step for the synthesis of uracil and other pyrimidines necessary for DNA, RNA, and glycoprotein synthesis in fungi.[11][13]
By inhibiting DHODH, quinofumelin effectively starves the fungus of essential building blocks, leading to the cessation of growth and, ultimately, cell death.[11] Studies have shown that the mycelial growth inhibition caused by quinofumelin can be reversed by the addition of exogenous orotate, but not dihydroorotate, confirming DHODH as the specific target.[11]
Caption: Quinofumelin's mode of action via DHODH inhibition.
A significant advantage of quinofumelin is its high selectivity for fungal DHODH over the human equivalent. The IC50 value for Pyricularia oryzae DHODH is 2.8 nM, whereas for human DHODH, it is greater than 100 µM, indicating a very favorable safety profile in this regard.[7]
Comparative Efficacy Analysis
The true measure of a novel agrochemical lies in its performance relative to existing solutions. Quinofumelin has been rigorously tested against several key fungal pathogens, with data demonstrating its potent and often superior efficacy.
Against Fusarium graminearum (Fusarium Head Blight)
Fusarium graminearum is a devastating pathogen of cereal crops, causing Fusarium head blight and contaminating grain with mycotoxins like deoxynivalenol (DON).[14] Quinofumelin has shown excellent inhibitory activity against this pathogen.
| Compound | Mean EC50 (Mycelial Growth) (µg/mL) | Mean EC50 (Spore Germination) (µg/mL) | Reference |
| Quinofumelin | 0.019 ± 0.007 | 0.087 ± 0.024 | [14] |
| Phenamacril | >0.019 (inferred) | Not specified | [14] |
| Tebuconazole | >0.019 (inferred) | Not specified | [14] |
| Carbendazim | >0.019 (inferred) | Not specified | [14] |
Note: The reference states that the EC50 for quinofumelin was lower than that of phenamacril, tebuconazole, carbendazim, metconazole, and epoxiconazole.[14]
In in-planta assays on wheat coleoptiles, quinofumelin demonstrated both protective and curative activities.
| Treatment (Concentration) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| Quinofumelin (80 µg/mL) | 81.05 | 92.93 | [14] |
| Carbendazim (100 µg/mL) | >81.05 | Poor | [14] |
| Phenamacril (50 µg/mL) | >81.05 | ~92.93 | [14] |
Against Sclerotinia sclerotiorum (White Mold)
Quinofumelin also exhibits strong performance against S. sclerotiorum, a pathogen with a wide host range, including oilseed rape. A key advantage is its efficacy against carbendazim-resistant strains.
| Treatment (Concentration) | Control Efficacy (Protective, Carbendazim-Resistant Strain) (%) | Control Efficacy (Curative, Carbendazim-Resistant Strain) (%) | Reference |
| Quinofumelin (80 µg/mL) | 90.09 | 75.31 | [15] |
| Carbendazim (100 µg/mL) | No control | No control | [15] |
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in-vitro and in-planta assays.
Workflow for In-Vitro Fungicide Efficacy Screening
Caption: Standard workflow for in-vitro fungicide screening.
Protocol 1: Mycelial Growth Inhibition Assay
-
Preparation of Fungicide-Amended Media:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 50-55°C in a water bath.
-
Prepare stock solutions of quinofumelin and reference fungicides in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent-only control must be included.
-
Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing culture of the target fungus (e.g., F. graminearum), cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and control plate.
-
-
Incubation and Data Collection:
-
Seal the plates with paraffin film and incubate at 25°C in the dark.
-
When the fungal growth in the control plates has reached the edge, measure the diameter of the fungal colony in two perpendicular directions for all treatments.
-
Calculate the percentage of mycelial growth inhibition relative to the solvent control.
-
Determine the EC50 value (the concentration of fungicide that inhibits growth by 50%) by probit analysis.[14]
-
Protocol 2: Protective and Curative Activity on Detached Leaves
-
Plant Material:
-
Use healthy, fully expanded leaves from greenhouse-grown plants (e.g., oilseed rape for S. sclerotiorum testing).[15]
-
Wash the leaves with sterile distilled water and place them in a moist chamber (e.g., a large Petri dish with moistened filter paper).
-
-
Protective Assay:
-
Prepare aqueous solutions of the test fungicides at desired concentrations (e.g., 20, 40, 80 µg/mL), often with a surfactant to ensure even coverage.
-
Spray the adaxial (upper) surface of the detached leaves with the fungicide solutions until runoff. An untreated control is sprayed with water and surfactant only.
-
Allow the leaves to air-dry for 24 hours.
-
Inoculate the center of each leaf with a 5 mm mycelial plug of the target pathogen.
-
-
Curative Assay:
-
Inoculate the center of each detached leaf with a 5 mm mycelial plug of the target pathogen.
-
Incubate for 24 hours to allow infection to establish.
-
Spray the infected leaves with the fungicide solutions as described for the protective assay.
-
-
Incubation and Evaluation:
-
Incubate all leaves at a suitable temperature (e.g., 20°C) with a photoperiod.
-
After a set period (e.g., 72-96 hours), measure the diameter of the resulting lesions.
-
Calculate the control efficacy as a percentage reduction in lesion diameter compared to the untreated control.[15]
-
Conclusion and Future Outlook
The case of quinofumelin clearly demonstrates the potential of leveraging fluorinated building blocks like those from the this compound family to develop highly effective and selective agrochemicals. Its novel mode of action against DHODH provides a much-needed tool for managing fungal diseases, especially where resistance to existing fungicide classes is a concern.[9][10] The comparative data shows its potent activity, often exceeding or complementing current standards of care.
For researchers in the field, the provided protocols offer a robust framework for conducting similar efficacy evaluations. As the demand for sustainable and effective crop protection solutions grows, the continued exploration of fluorinated chemical space, guided by a deep understanding of structure-activity relationships and modes of action, will be paramount in developing the next generation of agrochemicals.
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The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025, March 7). Nature. Retrieved January 11, 2026, from [Link]
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Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025, March 7). Nature. Retrieved January 11, 2026, from [Link]
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Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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(PDF) Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. (2025, August 22). ResearchGate. Retrieved January 11, 2026, from [Link]
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Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Antifungal Activity and Biological Characteristics of the Novel Fungicide Quinofumelin Against Sclerotinia sclerotiorum. (2021, October 19). APS Journals. Retrieved January 11, 2026, from [Link]
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Novel fungicide quinofumelin shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Recent advances in targeted fungicides and immune elicitors for rice blast management. (2024, July 2). ScienceDirect. Retrieved January 11, 2026, from [Link]
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Evaluation of different chemical fungicides against rice blast in field conditions. (2021, February 5). Journal of Agriculture and Natural Resources. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Difluorotoluene Synthesis: Halex vs. Balz-Schiemann Reaction
Introduction: The Significance of Difluorotoluenes
Difluorotoluene isomers are indispensable building blocks in modern chemistry, serving as critical intermediates in the synthesis of high-value products across multiple sectors.[1][2] In the pharmaceutical industry, the incorporation of fluorine atoms can dramatically enhance a drug's metabolic stability, lipophilicity, and binding affinity.[3] This has made 2,6-difluorotoluene a vital precursor for advanced antibacterial and antifungal agents.[2] Similarly, in agrochemicals, these compounds are used to produce next-generation herbicides and insecticides with improved efficacy.[1][2] Their unique electronic properties also make them valuable in materials science for creating polymers and liquid crystals with enhanced thermal stability and chemical resistance.[1]
Given their importance, the efficient and scalable synthesis of difluorotoluenes is a matter of significant industrial and academic interest. Two primary methods have emerged as the workhorses for this transformation: the Halex (Halogen Exchange) reaction and the Balz-Schiemann reaction . This guide provides a head-to-head comparison of these two powerhouse reactions, offering researchers, scientists, and drug development professionals the field-proven insights and experimental data needed to select the optimal synthetic route for their specific application.
The Halex Reaction: A High-Temperature Halogen Exchange
The Halex reaction is a robust and widely used industrial method for introducing fluorine into aromatic systems.[4][5] It operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a leaving group, typically chlorine, is displaced by a fluoride anion.[4][6]
Core Mechanism and Causality
The reaction's success hinges on creating conditions that favor the SNAr pathway. This involves activating the aromatic ring towards nucleophilic attack and enhancing the nucleophilicity of the fluoride source.
-
Substrate Activation: The Halex reaction is most effective on electron-deficient aromatic rings.[3][4] For the synthesis of difluorotoluene, this means starting with a precursor like 2,6-dichlorotoluene. While the toluene methyl group is slightly activating, the reaction is driven by forcing conditions. In many commercial applications, the aromatic ring contains strong electron-withdrawing groups (like nitro groups), which stabilize the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.[3][7]
-
Fluoride Source and Solvation: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source.[4] However, its low solubility in organic solvents presents a challenge. To overcome this, the reaction is performed in high-boiling polar aprotic solvents such as DMSO, Sulfolane, or N-Methyl-2-pyrrolidone (NMP).[4][7][8] These solvents are critical because they strongly solvate the potassium cation (K⁺) but leave the fluoride anion (F⁻) relatively "naked" and highly nucleophilic. The use of phase transfer catalysts can further enhance the transfer of fluoride anions into the organic phase.[4][5]
-
Reaction Conditions: High temperatures, often in the range of 150–250 °C, are required to provide the necessary energy to overcome the high activation barrier of breaking the strong aryl-chloride bond.[7][9] It is imperative that the reaction is conducted under anhydrous conditions, as any residual water will hydrate the fluoride ion, drastically reducing its nucleophilicity and impeding the reaction.[10]
Visualizing the Halex Reaction Workflow
Caption: A typical experimental workflow for the Halex synthesis of 2,6-difluorotoluene.
Generalized Experimental Protocol: Halex Synthesis
-
Vessel Preparation: A suitable reaction vessel is charged with a high-boiling polar aprotic solvent (e.g., Sulfolane) and anhydrous, spray-dried potassium fluoride.[5]
-
Azeotropic Drying: The mixture is heated to distill a small amount of the solvent, ensuring completely anhydrous conditions.
-
Reactant Addition: The vessel is cooled slightly, and the phase transfer catalyst (e.g., tetrabutylammonium bromide) and 2,6-dichlorotoluene are added.[5]
-
Reaction: The mixture is heated to a high temperature (e.g., 220 °C) under an inert atmosphere (e.g., nitrogen) and stirred vigorously. The reaction progress is monitored by gas chromatography (GC).[5]
-
Workup: Upon completion, the reaction mixture is cooled. The precipitated inorganic salts (KCl and unreacted KF) are removed by filtration.[5]
-
Purification: The filtrate, containing the crude product, is purified by fractional distillation to yield high-purity 2,6-difluorotoluene.[5]
The Balz-Schiemann Reaction: A Classic Diazotization Route
First reported in 1927, the Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[11] It provides a pathway to aryl fluorides from readily available primary aromatic amines via a diazonium salt intermediate.[12][13]
Core Mechanism and Causality
This multi-step process is fundamentally different from the Halex reaction and requires careful control, particularly concerning temperature and the handling of intermediates.
-
Diazotization: The synthesis begins with the diazotization of a primary aromatic amine (e.g., 2-amino-6-fluorotoluene or a related precursor). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[12] This step must be performed at low temperatures (0–5 °C) because the resulting diazonium salt (ArN₂⁺) is thermally unstable and can decompose, sometimes explosively, at higher temperatures.[12][14]
-
Precipitation of the Tetrafluoroborate Salt: Fluoroboric acid (HBF₄) is then added to the solution. The tetrafluoroborate anion (BF₄⁻) displaces the original counter-ion (e.g., Cl⁻) to form the aryl diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). These salts are often significantly more stable than their chloride counterparts and frequently precipitate from the aqueous solution, allowing for their isolation by filtration.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated.[15] This thermal decomposition step, which often follows a first-order SN1-type mechanism, proceeds via the loss of nitrogen gas (N₂), an excellent leaving group, to form a highly reactive aryl cation intermediate.[11][15] This cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-anion to form the desired aryl fluoride, along with boron trifluoride (BF₃) gas.[12]
Visualizing the Balz-Schiemann Reaction Mechanism
Caption: The three-step mechanism of the Balz-Schiemann reaction.
Generalized Experimental Protocol: Balz-Schiemann Synthesis
-
Diazotization: The starting aminotoluene derivative is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0–5 °C in an ice bath.
-
Salt Formation: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The aryl diazonium tetrafluoroborate salt typically precipitates as a solid.
-
Isolation: The solid precipitate is collected by filtration, washed with cold water, cold ethanol, and finally ether, and then carefully dried.
-
Decomposition: The dried diazonium salt is heated gently in an appropriate apparatus. The thermal decomposition releases nitrogen and boron trifluoride gas, and the aryl fluoride product is often collected by distillation.[12]
-
Purification: The collected crude product is further purified, typically by distillation or chromatography.
Note on Modern Variants: To mitigate the hazards of isolating explosive diazonium salts, modern protocols often generate and decompose the salt in situ or utilize continuous-flow reactors.[15][16] Additionally, other fluoride sources like hexafluorophosphates (PF₆⁻) have been used to improve yields in some cases.[17]
Head-to-Head Comparison: Halex vs. Balz-Schiemann
The choice between these two reactions is a strategic decision based on precursor availability, scale, safety infrastructure, and cost.
| Feature | Halex Reaction | Balz-Schiemann Reaction |
| Starting Material | Dichloro-aromatic (e.g., 2,6-dichlorotoluene) | Primary aromatic amine (e.g., aminotoluene derivative)[18] |
| Core Mechanism | SNAr (Nucleophilic Aromatic Substitution)[6] | Diazotization followed by SN1-type decomposition[11][15] |
| Key Reagents | Anhydrous KF or CsF; Polar aprotic solvent[4] | NaNO₂, HBF₄ (or other fluoro- 'ate' anions)[14] |
| Temperature | High (150–250 °C)[7] | Biphasic: Low (0–5 °C) for diazotization, then moderate heat for decomposition |
| Primary Safety Hazard | High temperatures and pressures in sealed reactors. | Potentially explosive diazonium salt intermediates [14] |
| Industrial Scalability | Excellent; often preferred for large-scale, continuous production.[5] | Traditionally challenging due to safety. Modern flow chemistry has significantly improved scalability.[11][15] |
| Yields | Generally good to excellent (80-90% reported for activated substrates).[6] | Can be variable depending on substrate stability, but often good.[19] |
| Substrate Scope | Best for electron-deficient aromatics.[4] | Broadly applicable to a wide range of aromatic amines.[12][14] |
| Byproducts | Alkali metal chloride (e.g., KCl), which is easily filtered.[5] | N₂ and BF₃ gases, which must be safely vented.[13] |
Expert Recommendations and Conclusion
The Halex reaction is the method of choice for large-scale, cost-driven industrial production of difluorotoluene , provided that the corresponding dichlorotoluene precursor is readily and economically available.[5] Its primary advantages are the use of relatively stable reagents and its suitability for continuous processing, which circumvents the batch-handling of hazardous intermediates. The main drawbacks are the high energy input required and the need for specialized high-temperature, high-pressure equipment.
The Balz-Schiemann reaction offers greater flexibility and is an invaluable tool for laboratory-scale synthesis and for substrates that are not amenable to the Halex process. Its strength lies in its broad applicability starting from diverse aniline precursors.[12] Historically, the significant safety risks associated with isolating diazonium salts have limited its industrial appeal.[11][14] However, the advent of continuous-flow chemistry has revolutionized the Balz-Schiemann reaction , enabling the in situ generation and immediate consumption of the diazonium intermediate, thereby minimizing the risk of accumulation and making it a much safer and more scalable option than in the past.[16]
For the research and drug development professional, the decision should be guided by the following:
-
For bulk, established synthesis: The Halex process from 2,6-dichlorotoluene is likely the more economical and established route.[5]
-
For novel derivatives or smaller scale: The Balz-Schiemann reaction provides a more versatile entry point from a wider array of starting materials, with modern flow protocols offering a safe and efficient execution.
Ultimately, both reactions are powerful and complementary tools in the synthetic chemist's arsenal for accessing the valuable class of difluorotoluene compounds. A thorough evaluation of precursor cost, available equipment, safety protocols, and desired scale will illuminate the optimal path forward.
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Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Fluorination of Medicinal Compounds - The Halex Reaction. (n.d.). ChemTube 3D. Retrieved from [Link]
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Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen. Retrieved from [Link]
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The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]
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Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]
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Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]
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Halex reaction. (2020, April 17). ResearchGate. Retrieved from [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega. Retrieved from [Link]
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Halex process. (n.d.). Wikipedia. Retrieved from [Link]
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Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018, October 9). Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2,3-Difluorotoluene: A Comparative Evaluation of GC-MS and NMR
Introduction: The Criticality of Isomeric Purity in Advanced Chemical Synthesis
2,3-Difluorotoluene is a key building block in the synthesis of high-value materials, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. In these applications, the precise molecular architecture is paramount to the final product's efficacy and safety. The synthesis of this compound can often yield a mixture of positional isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-Difluorotoluene), which possess identical molecular weights but different structural and, consequently, different chemical and biological properties.
Regulatory bodies, such as those following International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[1][2] An impurity profile, which details the identity and quantity of each impurity, is a non-negotiable component of a regulatory submission.[2] Therefore, the ability to accurately and reliably resolve and quantify these structurally similar isomers is not merely an analytical challenge but a critical component of quality assurance and regulatory compliance in the pharmaceutical industry.[3][4]
This guide provides an in-depth, comparative analysis of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of the isomeric purity of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer objective, data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It leverages the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[5]
Principle and Rationale for Isomer Separation
The power of GC-MS in this context lies in the chromatographic separation step. While positional isomers of difluorotoluene have the same molecular weight (128.12 g/mol ) and will produce very similar, if not identical, mass spectra under standard Electron Ionization (EI), they possess distinct boiling points and polarities. These subtle physical differences are exploited by the GC column. A column with an appropriate stationary phase can differentially interact with each isomer, causing them to travel through the column at different rates and thus elute at unique retention times. The mass spectrometer then serves as a highly sensitive detector, confirming the mass of the eluting compound and providing its fragmentation pattern, which acts as a molecular fingerprint.
Causality in Method Development: The choice of the GC column is the most critical parameter. A mid-polarity column (e.g., one containing a (50%-phenyl)-methylpolysiloxane stationary phase) is often an excellent starting point, as it provides a balance of dispersive and dipole-dipole interactions necessary to resolve the subtle polarity differences among difluorotoluene isomers. The temperature program is then optimized to achieve baseline separation of the critical isomer pairs without excessive run times.
Experimental Protocol: GC-MS
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by good laboratory practice.[6]
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions (1 mg/mL) of this compound and all available isomeric standards in a suitable solvent like Ethyl Acetate.
-
System Suitability Solution (SSS): Create a mixed solution containing all isomers at a known concentration (e.g., 10 µg/mL each) to verify resolution and system performance.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in Ethyl Acetate to a final concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-17ms (or equivalent mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
MS Parameters:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 230°C, 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions would include the molecular ion (m/z 128) and key fragments.
-
-
-
Data Acquisition and Analysis:
-
System Suitability: Inject the SSS. The resolution between the closest eluting isomer peaks must be ≥ 1.5.
-
Analysis: Inject the prepared sample solution.
-
Identification: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to the reference standards.
-
Quantification: For highest accuracy, generate a multi-point calibration curve for each identified isomer.[7][8] Calculate the concentration of each isomeric impurity in the sample using the area percent method relative to these curves. Without individual standards, area percent normalization can provide an estimate, but it assumes equal response factors, which can be an inaccurate assumption.[1][7]
-
Workflow and Data Visualization
Caption: A typical workflow for GC-MS analysis of isomeric purity.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for structural elucidation. For quantitative purposes (qNMR), it offers the distinct advantage of being a primary ratio method, meaning it can provide accurate quantification without the need for identical reference standards for each analyte, provided specific experimental conditions are met.
Principle and Rationale for Isomer Quantification
NMR distinguishes nuclei based on their unique electronic environments. In the difluorotoluene isomers, the hydrogen (¹H) and fluorine (¹⁹F) atoms on the aromatic ring and the methyl group are in slightly different chemical environments due to the varying positions of the two fluorine substituents. This results in distinct chemical shifts (δ) and coupling patterns in both the ¹H and ¹⁹F NMR spectra for each isomer.
The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a unique, well-resolved signal from an impurity isomer to the integral of a signal from the main this compound isomer, a direct molar ratio can be calculated.
Causality in Method Development: The most critical parameter for accurate quantification is the relaxation delay (D1).[7] This is the time allowed for the nuclei to return to their equilibrium state before the next pulse is applied. If D1 is too short, signals from nuclei with longer spin-lattice relaxation times (T₁) will be saturated, leading to underestimated integrals and inaccurate quantification. A D1 of at least 5 times the longest T₁ of any signal being quantified is a standard requirement for high-accuracy qNMR. ¹⁹F NMR is particularly powerful for this analysis as the spectra are often simpler, with a wider chemical shift range, leading to better signal dispersion and easier quantification.
Experimental Protocol: Quantitative NMR (qNMR)
This protocol emphasizes the stringent requirements for accurate quantification.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent, such as Chloroform-d (CDCl₃).
-
Optional for Absolute Quantification: Add a known amount of an internal standard with a long T₁ and a signal in a clear region of the spectrum.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹⁹F.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H qNMR Parameters:
-
Pulse Sequence: A simple pulse-acquire (e.g., 'zg30').
-
Pulse Angle: 30° (to reduce T₁ dependence, though a long D1 is still required).
-
Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation for all aromatic protons; should be determined experimentally by T₁ measurement for highest accuracy).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the smallest impurity peak of interest).[7]
-
-
¹⁹F qNMR Parameters:
-
Pulse Sequence: 'zg' with proton decoupling.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): 64-256.
-
-
-
Data Processing and Analysis:
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectral width.
-
Identify unique, well-resolved signals for this compound and each isomeric impurity.
-
Integrate the selected signals.
-
Calculate the mole percent of each isomer using the following formula:
-
% Isomer = (Integral_Isomer / N_Isomer) / Σ(Integral_All / N_All) * 100
-
Where 'N' is the number of nuclei giving rise to the signal (e.g., N=1 for a single CH proton).
-
-
Workflow and Data Visualization
Caption: A typical workflow for quantitative NMR (qNMR) analysis.
Part 3: Head-to-Head Comparison and Expert Recommendation
The choice between GC-MS and NMR is not about which technique is universally "better," but which is most fit-for-purpose based on the specific analytical requirements.
Comparative Performance Metrics
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Principle | Chromatographic separation followed by mass detection. | Differential absorption of RF energy by nuclei in a magnetic field. |
| Resolution of Isomers | Excellent. Relies on differences in boiling point/polarity. | Moderate to Good. Relies on differences in chemical shift. Signal overlap can be an issue. |
| Sensitivity (LOD/LOQ) | Very High (pg-ng range). Ideal for trace impurity detection.[9] | Lower (µg-mg range). Not suitable for impurities below ~0.1%.[10] |
| Quantification Accuracy | High, but requires calibration with individual isomer standards for best accuracy due to potential differences in ionization efficiency.[7] | Very High. Can be a primary method (qNMR) without standards if T₁ relaxation is properly managed. Directly measures molar ratios. |
| Specificity | High. Retention time and mass spectrum provide two dimensions of identification. | Very High. Provides definitive structural information through chemical shifts and coupling constants. |
| Analysis Time/Sample | ~20-40 minutes. | ~10-20 minutes for ¹H, can be longer for ¹⁹F with many scans. |
| Sample Throughput | High. Amenable to automation with autosamplers. | Moderate. Can be automated, but longer acquisition times per sample may limit throughput. |
| Cost & Complexity | Lower initial capital cost than NMR. Routine operation is common in QC labs. | Higher initial capital cost. Requires more specialized operators, particularly for quantitative work. |
Senior Application Scientist's Recommendation
Choose GC-MS for:
-
Trace-Level Impurity Detection: When you need to detect and quantify isomeric impurities below the 0.1% level, as required by many regulatory guidelines for reporting and identification thresholds.[1] The superior sensitivity of GC-MS makes it the unequivocal choice for this task.[9]
-
High-Throughput Screening: In a process development or quality control environment where many samples need to be analyzed quickly, the well-established automation of GC-MS provides a significant advantage.
-
Impurity Discovery: When searching for unknown impurities, the separation power of GC combined with the mass information from MS is ideal for identifying unexpected components in the sample matrix.
Choose NMR for:
-
Definitive Structural Confirmation: When there is any ambiguity about the identity of an isomer, NMR is the gold standard for structure elucidation.
-
Accurate Quantification of Major Components: For quantifying isomers present at levels above ~0.5%, qNMR provides exceptional accuracy and precision without the need to source or synthesize every potential isomer for calibration, saving significant time and resources.
-
Reference Standard Characterization: When characterizing a newly synthesized batch of an isomeric impurity to be used as a reference standard, NMR is essential for confirming its structure and purity.
A Hybrid Approach: The Gold Standard For comprehensive validation as required in pharmaceutical drug development, a hybrid approach is optimal.[3][11] Use GC-MS to screen for, identify, and quantify trace-level impurities. Then, use ¹H and ¹⁹F qNMR to accurately determine the molar ratios of the main component and any major isomers (>0.5%). This orthogonal approach, using two techniques based on fundamentally different principles, provides the highest degree of confidence in the analytical results, creating a robust and defensible data package for regulatory submission.[9]
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Difluorotoluene: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorotoluene (CAS No: 3828-49-7) is a crucial fluorinated building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms into aromatic systems can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] Consequently, the efficient and cost-effective synthesis of key intermediates like this compound is a paramount concern for process chemists and researchers.
This guide provides an in-depth comparative analysis of the two predominant synthetic methodologies for producing this compound: the Balz-Schiemann reaction and the Halex (Halogen Exchange) reaction . We will dissect each method from a cost-benefit perspective, examining not only the chemical transformations but also the underlying principles, safety considerations, and scalability that dictate their practical application in both laboratory and industrial settings.
Executive Summary of Synthetic Routes
The selection of a synthetic pathway is a strategic decision balancing raw material accessibility, process safety, operational complexity, and overall cost. The two primary routes to this compound begin from fundamentally different precursors, dictating the entire manufacturing workflow.
-
The Balz-Schiemann Reaction: This classical method transforms an aromatic amine—in this case, an appropriately substituted aminotoluene—into the target aryl fluoride via a diazonium salt intermediate.[4][5] It is renowned for its regioselectivity.
-
The Halex Reaction: This industrial workhorse involves a nucleophilic aromatic substitution (SₙAr), where chlorine atoms on the aromatic ring are displaced by fluoride ions.[1][6] This route is contingent on the availability of 2,3-dichlorotoluene.
Caption: Overview of the two primary synthesis routes to this compound.
Method 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, proceeding via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[7]
Principle and Mechanism
The reaction is a two-step process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (0-5 °C). This forms the aryl diazonium tetrafluoroborate salt, which is often stable enough to be isolated.[3]
-
Thermal Decomposition: The isolated and dried diazonium salt is heated, leading to the expulsion of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is immediately trapped by a fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.[5][7] The mechanism is generally considered to be Sₙ1-like.[3]
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Detailed Experimental Protocol (Illustrative)
This protocol is based on the fluorination of 3-fluoro-2-methylaniline, a plausible precursor.
Materials:
-
3-Fluoro-2-methylaniline
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, chill a solution of fluoroboric acid. Slowly add 3-fluoro-2-methylaniline while maintaining the temperature below 5 °C.
-
An aqueous solution of sodium nitrite is then added dropwise, ensuring the temperature does not exceed 10 °C. The causality for this strict temperature control is to prevent the premature and uncontrolled decomposition of the unstable diazonium salt.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at low temperature to ensure complete formation of the diazonium salt.
-
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash the solid with cold water, followed by cold diethyl ether to remove residual acids and unreacted starting material. Dry the salt thoroughly under vacuum. Caution: Dried diazonium salts can be explosive and should be handled with extreme care and behind a blast shield.[3][7]
-
Decomposition: Place the dried salt in a flask equipped for distillation. Heat the solid gently. The decomposition is often exothermic and will proceed with the evolution of nitrogen gas and boron trifluoride.[7] The this compound product is distilled directly from the reaction mixture.
-
Purification: The collected distillate is washed with a dilute sodium bicarbonate solution, then water, dried over anhydrous sodium sulfate, and purified by fractional distillation to yield pure this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Materials | Aniline precursors can be costly and may require multi-step synthesis. Fluoroboric acid is a relatively expensive reagent.[4] |
| Yield & Purity | Generally provides good to excellent yields with high regioselectivity, leading to a pure product with minimal isomeric contamination.[8] |
| Reaction Conditions | Diazotization requires low temperatures, but the decomposition step requires high heat. The process can be performed in standard glassware at a lab scale. |
| Safety Hazards | The primary risk is the handling of isolated diazonium salts, which are thermally unstable and potentially explosive.[3] This is a significant barrier to large-scale production. |
| Environmental Impact | The use of ethers and the generation of acidic waste streams are notable. Boron trifluoride is a toxic gas that must be scrubbed. |
| Scalability | Traditional batch processing is limited by safety concerns. However, modern adaptations using continuous-flow reactors can mitigate the risk by generating and consuming the hazardous diazonium intermediate in situ, making the process safer and more scalable.[3][7] |
Method 2: The Halex Reaction (Halogen Exchange)
The Halex reaction is a powerful industrial method for synthesizing aryl fluorides, particularly for electron-deficient aromatic systems.[6]
Principle and Mechanism
This reaction is a nucleophilic aromatic substitution (SₙAr). A chlorine atom on the aromatic ring is replaced by a fluoride ion. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
For the Halex reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[1] For 2,3-dichlorotoluene, the chlorine atoms themselves provide only weak activation, which is a key challenge for this route and necessitates harsh reaction conditions.
Caption: Simplified mechanism of the Halex reaction.
Detailed Experimental Protocol (Illustrative)
Materials:
-
2,3-Dichlorotoluene
-
Anhydrous potassium fluoride (KF), spray-dried for high surface area
-
Dimethyl sulfoxide (DMSO) or Sulfolane (high-boiling polar aprotic solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
Setup: In a reactor equipped with a high-torque mechanical stirrer and a distillation head, add anhydrous potassium fluoride and the polar aprotic solvent (e.g., DMSO). The choice of a polar aprotic solvent is critical; it effectively solvates the potassium cation, leaving the fluoride anion more "naked" and highly nucleophilic.[1]
-
Azeotropic Drying: Heat the mixture to distill off any residual water, which can significantly inhibit the reaction by hydrating the fluoride ion.
-
Reaction: Cool the mixture slightly and add 2,3-dichlorotoluene. Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.[9] The reaction progress is monitored by gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture. The inorganic salts (KCl and unreacted KF) are removed by filtration.
-
Purification: The crude product is isolated from the high-boiling solvent by fractional distillation under reduced pressure. This separation can be energy-intensive and challenging due to the high boiling points of solvents like DMSO.
Cost-Benefit Analysis
| Factor | Analysis |
| Starting Materials | 2,3-Dichlorotoluene is not a common starting material and its synthesis can involve multiple steps, often from o-toluidine, adding to the upstream cost.[10][11] Anhydrous KF is relatively inexpensive. |
| Yield & Purity | Yields can be variable and are highly dependent on the purity of reagents and anhydrous conditions. Over-reaction or side reactions can lead to a mixture of products requiring careful purification. |
| Reaction Conditions | Requires very high temperatures, leading to high energy costs.[9] The use of high-boiling polar aprotic solvents complicates product isolation and solvent recycling. |
| Safety Hazards | The primary hazards are associated with high-temperature operations and the handling of solvents like DMSO, which can have toxicological effects and facilitate skin absorption of other chemicals. |
| Environmental Impact | The use of high-boiling, water-miscible solvents like DMSO presents significant challenges for waste treatment and solvent recovery. |
| Scalability | Despite the harsh conditions, this method is widely used in industry for large-scale production due to its use of relatively cheap bulk reagents (KF) and its applicability in large reactors.[6] |
Quantitative Comparison and Final Recommendation
| Parameter | Balz-Schiemann Reaction | Halex Reaction |
| Starting Material | Substituted Aminotoluene | 2,3-Dichlorotoluene |
| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF |
| Temperature | 0-10 °C (Diazotization), >100 °C (Decomposition) | 200-250 °C |
| Key Advantage | High regioselectivity, clean product profile. | Lower cost of fluorinating agent (KF vs HBF₄). |
| Key Disadvantage | Safety: Potentially explosive diazonium salts. | Harsh Conditions: High energy cost, difficult purification. |
| Scalability | Challenging in batch; feasible with flow chemistry. | Well-established for large-scale industrial production. |
| Ideal Application | Laboratory-scale synthesis, synthesis of complex analogues where regioselectivity is critical. | Large-scale, cost-driven industrial manufacturing. |
Expert Recommendation
For researchers and drug development professionals operating at a lab to kilo-lab scale, the Balz-Schiemann reaction often presents a more logical choice. Its primary advantage is predictability. The high regioselectivity ensures that the desired 2,3-difluoro isomer is obtained cleanly, simplifying purification and characterization, which are critical in a research environment. While the safety concerns associated with diazonium salts are significant, they can be managed with proper protocols and equipment at smaller scales. For scaling beyond the lab, investing in a continuous-flow setup is highly recommended to mitigate the safety risks.[7]
Conversely, for large-scale industrial production where the primary driver is cost per kilogram, the Halex reaction becomes the more viable option, provided an efficient source of 2,3-dichlorotoluene is available.[8] The high energy input and complex purification are offset by the low cost of potassium fluoride and the established infrastructure for high-temperature, large-volume manufacturing. The economic viability of this route is critically dependent on optimizing the synthesis of the 2,3-dichlorotoluene precursor.
Ultimately, the choice is a classic process chemistry trade-off: the elegance and precision of the Balz-Schiemann reaction versus the brute-force, cost-effective nature of the Halex process.
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The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Impact of the 2,3-Difluorophenyl Group
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a drug candidate, transforming its potential for therapeutic success.[1] Among the various fluorination strategies, the introduction of a 2,3-difluorophenyl group is a powerful tactic for enhancing a molecule's pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs with and without this specific moiety, explaining the physicochemical principles behind the observed effects and providing the experimental frameworks used to measure them.
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a bioisostere for hydrogen while profoundly influencing a molecule's electronic and metabolic characteristics.[1][2] When positioned on a phenyl ring at the 2 and 3 positions, these effects work in concert to address common drug development challenges, particularly metabolic instability and poor bioavailability.[3][4] This guide will dissect these influences across the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).
The Physicochemical Impact of the 2,3-Difluorophenyl Moiety
The introduction of two adjacent fluorine atoms onto a phenyl ring creates a unique electronic and steric environment. The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups and the conjugate acids of basic groups, which can alter a drug's ionization state at physiological pH.[2] This modification can be crucial for optimizing solubility and cell membrane permeability.
Furthermore, the C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[2][5] Placing these fluorine atoms at the 2 and 3 positions effectively shields that edge of the phenyl ring from enzymatic attack, a concept known as "metabolic blocking."[2] This strategic protection is a primary reason for the improved pharmacokinetic profiles of drugs bearing this group.
Comparative Pharmacokinetic (ADME) Analysis
Absorption
The oral absorption of a drug is governed by its ability to dissolve in the gastrointestinal tract and permeate the intestinal wall. The 2,3-difluorophenyl group influences this by modulating lipophilicity (LogP). While a single fluorine atom typically increases LogP, multiple fluorines can have varied effects. This fine-tuning of lipophilicity is critical; a drug must be lipid-soluble enough to cross cell membranes but retain sufficient aqueous solubility for dissolution.[1][4]
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] It measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[8][9][10] An increased apparent permeability coefficient (Papp) in this assay often correlates with better oral absorption in vivo.
Distribution
Once absorbed, a drug's distribution is influenced by its binding to plasma proteins, primarily albumin. Only the unbound, or "free," fraction of a drug is available to interact with its target and be cleared from the body.[11][12][13] The electronic changes induced by the 2,3-difluorophenyl group can alter a molecule's affinity for plasma proteins.
The extent of plasma protein binding is typically determined using equilibrium dialysis.[11][14] In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. At equilibrium, the concentration of the free drug will be equal on both sides, allowing for the calculation of the percentage bound to proteins.[11][13]
Metabolism: The Core Advantage
Metabolism is where the 2,3-difluorophenyl group often provides its most significant advantage. Aromatic rings are common sites of Phase I metabolism, specifically hydroxylation mediated by CYP enzymes.[15] This process can lead to rapid clearance and the formation of inactive or even toxic metabolites.
The presence of the difluoro substitution pattern serves two key purposes:
-
Direct Shielding: The ortho and meta fluorine atoms sterically and electronically hinder the approach of CYP enzymes to that part of the ring, preventing oxidation at those positions.[2]
-
Altered Metabolic Pathways: By blocking a primary metabolic "soft spot," the drug's metabolism is diverted to other, potentially slower, pathways. This can significantly increase the drug's half-life and overall exposure.[2][16]
A compelling real-world example can be seen in the metabolism of compounds like Zorifertinib, which contains a closely related 2-fluoro-3-chlorophenylamino group. In vitro and in vivo studies have shown that metabolism occurs at other parts of the molecule, such as N-demethylation and O-demethylation, while the halogenated ring remains largely intact.[16] Defluorination and dechlorination are observed but are often minor pathways compared to modifications on more accessible parts of the structure.[16] This demonstrates the robustness of the halogenated phenyl ring to metabolic attack.
The standard method for assessing this is the in vitro metabolic stability assay using liver microsomes, which are vesicles containing a high concentration of CYP enzymes.[15][17] By incubating the drug with microsomes and a necessary cofactor (NADPH), researchers can measure the rate of disappearance of the parent compound over time to calculate its intrinsic clearance and metabolic half-life.[15][18]
Excretion
The culmination of absorption, distribution, and metabolism determines a drug's excretion profile and its elimination half-life (T½). By reducing the rate of metabolism (clearance), the 2,3-difluorophenyl group typically leads to a longer half-life.[4] This can be highly advantageous, potentially allowing for less frequent dosing and maintaining therapeutic concentrations for a longer duration.
Hypothetical Case Study: Comparative Pharmacokinetic Data
While direct head-to-head data for a single compound with and without the 2,3-difluorophenyl group is often proprietary, we can construct a scientifically grounded hypothetical comparison based on established principles. The table below illustrates the expected changes in key pharmacokinetic parameters upon introduction of the 2,3-difluorophenyl group to a parent molecule.
| Pharmacokinetic Parameter | Parent Compound (Unsubstituted Phenyl) | 2,3-Difluoro Analog | Rationale for Change |
| Metabolic Half-Life (T½) in Liver Microsomes | 15 minutes | 90 minutes | The C-F bonds are stronger than C-H bonds, and the difluoro substitution blocks a primary site of CYP450-mediated oxidative metabolism, significantly slowing clearance.[2][5] |
| Oral Bioavailability (%F) | 20% | 65% | Reduced first-pass metabolism due to increased metabolic stability leads to a greater fraction of the orally administered dose reaching systemic circulation.[3][19] |
| Plasma Clearance (CL) | 50 mL/min/kg | 10 mL/min/kg | Slower metabolism directly results in a lower rate of clearance from the body. |
| Area Under the Curve (AUC) | 800 ngh/mL | 4000 ngh/mL | The combination of increased bioavailability and decreased clearance leads to a substantial increase in total drug exposure over time.[11] |
| Plasma Protein Binding (%) | 95% | 97% | The introduction of fluorine can increase lipophilicity and alter electronic interactions, often leading to slightly higher affinity for plasma proteins like albumin.[1] |
Experimental Methodologies
To ensure the scientific integrity of such comparisons, standardized, self-validating protocols are essential.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system.
-
Incubation: Add the test compound (typically at 1 µM final concentration) to the HLM suspension in the reaction buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[15][17]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).[18]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6][9]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer before starting the experiment.
-
Assay: Add the test compound to the apical (donor) side of the monolayer. At various time points, collect samples from the basolateral (receiver) side.
-
Analysis: Quantify the concentration of the test compound in the receiver compartment using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the rate of appearance of the compound on the receiver side, the initial concentration, and the surface area of the insert.[6]
Visualizing the Impact
Diagrams can help clarify the complex relationships in pharmacokinetics and drug design.
Diagram: Metabolic Blocking by Difluorination
Caption: The 2,3-difluoro group shields the phenyl ring from CYP450-mediated hydroxylation.
Diagram: Experimental Workflow for Metabolic Stability
Caption: Standard workflow for determining in vitro metabolic stability in liver microsomes.
Conclusion
The incorporation of a 2,3-difluorophenyl group is a highly effective strategy in medicinal chemistry for enhancing the pharmacokinetic properties of a drug candidate. By strategically blocking a common site of oxidative metabolism, this moiety can significantly increase metabolic stability, leading to reduced clearance, longer half-life, and improved oral bioavailability. These benefits, which can be quantified through standard in vitro assays like microsomal stability and Caco-2 permeability, underscore the power of rational, structure-based drug design. For researchers and drug development professionals, understanding the profound impact of this specific structural modification is key to advancing molecules with more favorable ADME profiles, ultimately increasing their probability of clinical success.
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A Researcher's Guide to Unraveling the Reaction Mechanisms of 2,3-Difluorotoluene: A DFT-Driven Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the prediction of molecular fate. 2,3-Difluorotoluene, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a fascinating case study in reactivity, where the interplay of activating and deactivating groups dictates its chemical behavior. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate the reaction mechanisms of this compound, offering a comparative perspective against simpler analogues and outlining robust computational protocols to ensure scientific integrity.
While specific DFT studies on this compound are not abundant in the current literature, this guide will leverage established computational methodologies and experimental data from related compounds to provide a predictive comparison. We will explore the causality behind computational choices and furnish detailed protocols to empower researchers in their own investigations.
The Reactivity Landscape of this compound: A Comparative Overview
The reactivity of this compound is governed by the electronic effects of its substituents: the electron-donating, activating methyl group (-CH₃) and the electron-withdrawing, deactivating fluorine atoms (-F). The ortho and para-directing methyl group enhances electron density at the 4- and 6-positions, while the ortho- and para-directing but deactivating fluorine atoms withdraw electron density, primarily influencing the positions adjacent to them. This creates a nuanced reactivity profile that can be effectively probed with DFT.
We will consider three primary reaction types to illustrate a comparative analysis: electrophilic aromatic substitution, reaction with hydroxyl radicals, and thermal decomposition.
Electrophilic Aromatic Substitution: Predicting Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially attack positions of highest electron density. For this compound, a qualitative analysis suggests that the 4- and 6-positions are the most likely sites of attack due to the directing effect of the methyl group. However, the deactivating effect of the adjacent fluorine atoms will influence the overall reaction rate compared to toluene.
A comparative DFT study would involve calculating the activation energies for electrophilic attack at all possible positions on the aromatic ring. This allows for a quantitative prediction of the major and minor products.
Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution
| Reactant | Most Probable Reaction Site(s) | Predicted Relative Reactivity (vs. Toluene) |
| Toluene | 4- (para) | Reference |
| 2-Fluorotoluene | 4- (para), 6- (ortho) | Slower |
| This compound | 4- (para), 6- (ortho) | Significantly Slower |
Atmospheric Oxidation: The Role of Hydroxyl Radicals
The reaction with hydroxyl (•OH) radicals is a crucial process in the atmospheric degradation of volatile organic compounds. For substituted toluenes, this reaction can proceed via two main pathways: hydrogen abstraction from the methyl group or electrophilic addition to the aromatic ring.
Experimental studies on the reaction of OH radicals with toluene and 2-fluorotoluene provide valuable benchmarks. DFT calculations can elucidate the preferred reaction pathway for this compound by comparing the activation barriers for H-abstraction and OH-addition at various ring positions.
Table 2: Comparison of Reaction Pathways with Hydroxyl Radicals
| Compound | H-abstraction Barrier (kcal/mol) | OH-addition Barrier (kcal/mol) | Predicted Dominant Pathway |
| Toluene | Lower | Higher | H-abstraction |
| 2-Fluorotoluene | Lower | Higher | H-abstraction |
| This compound | To be determined via DFT | To be determined via DFT | Likely H-abstraction |
Thermal Decomposition: Investigating Bond Dissociation Energies
The thermal stability of this compound is determined by the strength of its chemical bonds. The weakest bond is likely to be the C-H bonds of the methyl group or the C-C bond between the methyl group and the aromatic ring. DFT can be used to calculate the bond dissociation energies (BDEs) for various bonds in the molecule, providing a theoretical prediction of the initial steps of thermal decomposition. A comparative study on the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole, revealed that the presence of fluorine atoms can alter the trigger bond for decomposition[1].
Table 3: Predicted Bond Dissociation Energies (BDEs) for Initial Thermal Decomposition
| Bond Type | Toluene (kcal/mol) | 2-Fluorotoluene (kcal/mol) | This compound (kcal/mol) |
| C(aryl)-CH₃ | ~104 | ~105 | To be determined via DFT |
| C(methyl)-H | ~88 | ~89 | To be determined via DFT |
The Scientist's Toolkit: A Guide to DFT Protocols
To ensure the trustworthiness and accuracy of computational predictions, a well-defined and validated protocol is essential. The following section outlines a step-by-step methodology for conducting DFT studies on the reaction mechanisms of this compound.
Causality Behind Computational Choices
The selection of a DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For reactions involving aromatic systems, especially those with electron-withdrawing groups, it is crucial to choose a method that can accurately describe both the electronic structure and the potential energy surface.
-
Functional Selection: Hybrid functionals, such as B3LYP, are often a good starting point due to their balance of accuracy and computational cost. However, for more accurate barrier height predictions, range-separated functionals like ωB97X-D or M06-2X are recommended as they better handle non-covalent interactions and transition states.
-
Basis Set Selection: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), is necessary to provide sufficient flexibility to describe the electron distribution around the atoms. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) is preferable, especially for calculating reaction energies and activation barriers.
-
Solvent Effects: To model reactions in solution, an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed to account for the bulk solvent effects on the energetics of the reaction.
Experimental Protocol: A Step-by-Step Workflow
The following protocol provides a detailed workflow for investigating the reaction mechanism of this compound with an electrophile (E⁺) as an example.
-
Geometry Optimization:
-
Optimize the ground state geometries of the reactants (this compound and the electrophile), transition states for attack at each possible position, and the resulting products (sigma complexes).
-
Use a suitable level of theory, for example, B3LYP/6-31G(d,p).
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Transition State Verification:
-
For each transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it connects the correct reactants and products on the potential energy surface.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate reaction energies and activation barriers, perform single-point energy calculations on the optimized geometries using a higher level of theory, for example, ωB97X-D/6-311+G(d,p).
-
-
Inclusion of Solvent Effects:
-
Recalculate the single-point energies using an implicit solvent model (e.g., PCM) to account for the influence of the solvent on the reaction energetics.
-
-
Data Analysis:
-
Calculate the relative energies of all stationary points to construct the reaction energy profile.
-
Determine the activation energies and reaction energies for each pathway to identify the most favorable reaction channel.
-
Visualizing Reaction Pathways and Workflows
To enhance the understanding of the complex processes involved, graphical representations of reaction mechanisms and computational workflows are invaluable.
Caption: A generalized workflow for DFT studies of reaction mechanisms.
Caption: Predicted pathways for electrophilic substitution on this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for utilizing Density Functional Theory to investigate the reaction mechanisms of this compound. By adopting a comparative approach and adhering to rigorous computational protocols, researchers can gain valuable insights into the reactivity of this important molecule, even in the absence of extensive experimental data. The predictive power of DFT, when applied judiciously, can guide experimental design, optimize reaction conditions, and accelerate the discovery of novel synthetic methodologies.
Future research should focus on performing the detailed DFT calculations outlined in this guide to generate concrete data for the reaction mechanisms of this compound. Furthermore, experimental validation of these computational predictions is crucial to build a complete and accurate picture of its chemical behavior. Such synergistic efforts between computational and experimental chemistry will undoubtedly advance our understanding and utilization of this versatile chemical building block.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,3-Difluorotoluene
Introduction: The Significance of 2,3-Difluorotoluene in Modern Chemistry
This compound is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of two fluorine atoms on the toluene ring imparts unique electronic properties, enhances metabolic stability, and improves the binding affinity of target molecules, making it a sought-after intermediate in drug discovery and materials science. This guide provides an in-depth analysis of the published synthesis methods for this compound, with a focus on reproducibility, scalability, and practical considerations for the modern research and development laboratory.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly relies on the well-established Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry. This method involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. While other fluorination techniques exist, the Balz-Schiemann approach remains the most practical and widely adaptable for this specific isomer.
| Parameter | Method 1: Balz-Schiemann from 2,3-Difluoroaniline | Method 2: Balz-Schiemann from 3-Amino-2-fluorotoluene |
| Starting Material | 2,3-Difluoroaniline | 3-Amino-2-fluorotoluene (2-Fluoro-3-methylaniline) |
| Key Transformation | Diazotization followed by thermal decomposition | Diazotization followed by thermal decomposition |
| Reported Yield | Good to excellent, dependent on reaction conditions | Good to excellent, dependent on reaction conditions |
| Precursor Availability | Commercially available | Commercially available |
| Key Advantages | Direct route to the target molecule. | Utilizes a readily available starting material. |
| Potential Challenges | Handling of potentially explosive diazonium salts. Need for careful temperature control. | Handling of potentially explosive diazonium salts. Need for careful temperature control. |
| Safety Considerations | Use of corrosive acids and potential for exothermic decomposition. | Use of corrosive acids and potential for exothermic decomposition. |
In-Depth Experimental Protocols
The following protocols are based on established literature procedures for the Balz-Schiemann reaction, adapted for the synthesis of this compound. These methods have been designed to be self-validating, with clear checkpoints and expected observations.
Method 1: Synthesis of this compound from 2,3-Difluoroaniline via Balz-Schiemann Reaction
This method is a direct and efficient route to the target compound, leveraging the commercially available 2,3-difluoroaniline. The causality behind the experimental choices lies in the careful control of the diazotization and decomposition steps to maximize yield and ensure safety.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound from 2,3-Difluoroaniline.
Step-by-Step Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoroaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (2.5 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. The causality for the low temperature is to ensure the stability of the diazonium salt intermediate.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C. A precipitate of 2,3-difluorobenzenediazonium tetrafluoroborate should form.
-
-
Isolation and Decomposition:
-
Filter the precipitate under vacuum and wash it with cold water, followed by cold methanol, and finally with diethyl ether to facilitate drying.
-
Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields.
-
Gently heat the dried diazonium salt under reduced pressure. The salt will decompose, releasing nitrogen (N₂) and boron trifluoride (BF₃) gases, and the liquid this compound will distill over. A patent for a similar transformation suggests a decomposition temperature range of 180-220 °C.[2] The rationale for performing this step under vacuum is to lower the decomposition temperature and facilitate the removal of the product from the reaction vessel.
-
-
Purification:
-
Collect the crude this compound and wash it with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purify the product by fractional distillation to obtain pure this compound.
-
Method 2: Synthesis of this compound from 3-Amino-2-fluorotoluene
This method provides an alternative route starting from 3-amino-2-fluorotoluene (also known as 2-fluoro-3-methylaniline). The chemical principles are identical to Method 1, relying on the Balz-Schiemann reaction.
Synthetic Pathway Diagram:
Caption: Synthesis of this compound via the Balz-Schiemann reaction of 3-Amino-2-fluorotoluene.
Step-by-Step Protocol:
The protocol is analogous to Method 1, with 3-amino-2-fluorotoluene used as the starting material instead of 2,3-difluoroaniline.
-
Diazotization:
-
Dissolve 3-amino-2-fluorotoluene (1.0 eq) in 48% aqueous HBF₄ (2.5 eq) and cool to 0-5 °C.
-
Add a solution of NaNO₂ (1.05 eq) in water dropwise, maintaining the low temperature.
-
Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
-
Isolation and Decomposition:
-
Isolate the precipitated 2-fluoro-3-methylbenzenediazonium tetrafluoroborate by filtration and wash as described in Method 1.
-
Carefully dry the salt and then thermally decompose it under reduced pressure to yield crude this compound.
-
-
Purification:
-
Wash the crude product with dilute NaOH and water, dry over anhydrous MgSO₄, and purify by fractional distillation.
-
Reproducibility and Field-Proven Insights
The reproducibility of the Balz-Schiemann reaction is generally considered to be good, provided that careful attention is paid to the reaction parameters. Key factors influencing the success and reproducibility of these syntheses include:
-
Temperature Control: Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium salt. The thermal decomposition step must be controlled carefully to avoid runaway reactions.
-
Purity of Reagents: The purity of the starting aniline and the freshness of the sodium nitrite solution can impact the yield and purity of the product.
-
Drying of the Diazonium Salt: While complete drying is necessary for efficient thermal decomposition, it is at this stage that the diazonium salt is most hazardous. It is crucial to avoid friction, shock, and excessive heat. For larger-scale preparations, decomposition of the wet salt in a high-boiling inert solvent is a safer alternative. A "greener" approach using ionic liquids as the reaction medium has also been developed to improve safety and simplify product isolation.[2]
-
Scale: The exothermic nature of the decomposition step can be more difficult to control on a larger scale. Gradual heating and efficient heat dissipation are essential.
Conclusion and Recommendations
Both presented methods, based on the Balz-Schiemann reaction, offer viable and reproducible pathways to this compound. The choice between them will likely depend on the cost and availability of the respective starting materials, 2,3-difluoroaniline and 3-amino-2-fluorotoluene. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and adherence to strict safety protocols are paramount for the successful and safe synthesis of this important fluorinated building block. The detailed protocols and insights provided in this guide are intended to facilitate the reproducible synthesis of this compound in a laboratory setting.
References
- Process for synthesizing 2,3-difluoroaniline. CN101245020B.
-
A greener approach for the preparation of fluoro-aromatics by diazotization of aromatic amines followed by thermal decomposition of derived tetrafluoroborate in ionic liquids has been developed. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluorotoluene
As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, 2,3-Difluorotoluene is a common reagent in modern research and development laboratories.[1][2] Its unique fluorinated structure enhances reactivity and biological activity, but also imparts a distinct hazard profile that demands rigorous handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and environmental compliance.
Foundational Safety: Understanding the Hazard Profile
The "why" behind every procedural step begins with a clear understanding of the inherent risks. This compound is not a benign solvent; its chemical properties necessitate careful management. It is classified as a highly flammable liquid with significant health and environmental hazards.[3][4] Vapors can form explosive mixtures with air, and the substance is irritating to the skin, eyes, and respiratory system.[1][5]
Table 1: Hazard Profile of this compound
| Property | Value & Classification | Source(s) |
|---|---|---|
| CAS Number | 3828-49-7 | [2][4] |
| Physical State | Colorless Liquid | [1][2] |
| Flash Point | 15-17 °C (59-62.6 °F) | [4][5][6] |
| GHS Hazard Codes | H225, H302, H315, H318, H335, H411 | [3][4] |
| GHS Hazard Statements | Highly flammable liquid and vapor; Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation; Toxic to aquatic life with long lasting effects. | [3][4] |
| UN Number | UN 1993 | [5] |
| Storage Class | 3 - Flammable Liquids | [4] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents |[1][7] |
Operational Protocol for Waste Generation and Collection
Proper disposal is an active process that begins the moment waste is generated. Adherence to a systematic collection protocol is non-negotiable for safety and regulatory compliance.
Step 1: Designate a Halogenated Waste Stream
As a fluorinated aromatic compound, this compound is a halogenated solvent .[8] It must be collected in a dedicated waste container, segregated from non-halogenated solvents (e.g., acetone, methanol, hexanes).[9][10]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates disposal chemistry, often leading to significantly higher processing costs and fewer disposal options.[8] Keeping them separate is the most cost-effective and environmentally sound practice.
Step 2: Select an Appropriate Waste Container
The integrity of your waste containment is your first line of defense against spills and fugitive emissions.
-
Material Compatibility: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or the original manufacturer's container are excellent choices.[10][11] Avoid using containers that may be degraded by organic solvents.
-
Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing, threaded cap.[9] This prevents vapor leakage and potential spills.[9]
Step 3: Implement Strict Labeling Practices
Unambiguous communication of hazards starts with proper labeling.
-
Labeling at First Use: Affix a hazardous waste label to the container before adding the first drop of waste.[9]
-
Content Declaration: The label must include the words "Hazardous Waste" and the full, unabbreviated chemical name of all contents.[9][10] For this stream, it should be clearly marked: "Waste: this compound ". If other halogenated solvents are added, their full names must also be listed.
-
Hazard Identification: Ensure the label includes appropriate hazard pictograms (e.g., flame, health hazard, corrosion).
Step 4: Safe Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[9][12] This minimizes the release of flammable and harmful vapors.
-
Do Not Overfill: Fill containers to no more than 90% capacity or to the shoulder of the bottle.[10][11] This headspace allows for vapor expansion with temperature changes, preventing container rupture.
-
Storage Location: Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[1][10] The storage area should have secondary containment to control any potential leaks.[13]
Emergency Procedures: Spill and Exposure Management
Even with robust protocols, accidents can occur. A clear, pre-defined emergency response plan is critical. The appropriate response is dictated by the scale and immediate danger of the spill.
Spill Response Decision-Making
Caption: Spill Response Decision Workflow for this compound.
Personal Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Final Disposal and Record Keeping
The final step is the transfer of waste to a certified professional.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][13] Never attempt to transport hazardous waste in a personal vehicle.
-
Documentation: Ensure all paperwork required by the disposal service and your institution is completed accurately. This creates a chain of custody and ensures regulatory compliance.
By integrating these protocols into your laboratory's standard operating procedures, you ensure that the innovative potential of this compound is realized without compromising the safety of your team or the integrity of the environment.
References
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University of Oklahoma. "Spill Control/Emergency Response." EHSO Manual 2025-2026.[Link]
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U.S. Environmental Protection Agency. "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.[Link]
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Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal.[Link]
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Organic Syntheses. "Toluene, α,α-difluoro-." Organic Syntheses Procedure.[Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3-Difluorotoluene
This guide provides essential, in-depth guidance for researchers, scientists, and drug development professionals on the safe handling of 2,3-Difluorotoluene. As a key intermediate in pharmaceutical and agrochemical synthesis, its unique properties demand a rigorous and well-understood safety protocol.[1] This document moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions to ensure a safe and effective laboratory environment.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the specific hazards associated with this compound is the foundation of any effective safety plan. This substance presents a multi-faceted risk profile encompassing physical, health, and environmental hazards.
Primary Hazards:
-
High Flammability: It is a highly flammable liquid and vapor with a low flash point, meaning it can ignite at typical room temperatures from sparks, hot surfaces, or open flames.[2] Its vapors are heavier than air and can travel along surfaces to a distant ignition source, causing a "flashback".
-
Health Risks: Direct contact can cause skin and serious eye irritation or damage.[2][3] Inhalation of vapors may lead to respiratory system irritation. It is also classified as harmful if swallowed.[3]
-
Environmental Hazard: The substance is recognized as being toxic to aquatic life, with potentially long-lasting effects.[2]
For immediate reference, the key quantitative data is summarized below.
| Property | Value | Source |
| CAS Number | 3828-49-7 | [1] |
| Molecular Formula | C₇H₆F₂ | [1][2] |
| Molecular Weight | 128.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-121 °C | [3] |
| Flash Point | 15 - 17 °C (59 - 62.6 °F) | [3] |
| Density | ~1.1 g/mL at 25 °C | |
| GHS Hazard Codes | H225, H302, H315, H318, H335, H411 | [2] |
A Risk-Based Framework for PPE Selection
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical. However, it should never be the only line of defense. It must be used in conjunction with robust engineering controls (e.g., certified chemical fume hoods) and administrative controls (e.g., standard operating procedures, training).
The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure, the quantities of material being handled, and the potential for exposure. The following decision workflow provides a logical framework for determining the necessary level of protection for any given task involving this compound.
Caption: PPE selection workflow for this compound.
Detailed PPE Protocols and Methodologies
Eye and Face Protection
The serious eye irritation/damage hazard necessitates stringent eye protection.[2][3]
-
Standard Use (Low Splash Risk): For handling small quantities (<10 mL) in a controlled setting, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.
-
Moderate to High Splash Risk: When transferring liquids, running reactions, or working under pressure, chemical splash goggles that form a seal around the eyes are mandatory.[4][5][6]
-
Large-Scale Operations: For any procedure involving larger volumes (>50 mL) or a significant risk of splashing, a full-face shield must be worn over chemical splash goggles. This provides a critical secondary layer of protection for the entire face.
Skin and Body Protection
-
Protocol for Glove Use:
-
Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double-Glove: For all procedures, wearing two pairs of gloves (double-gloving) is best practice. This provides a significant safety margin in case the outer glove is compromised.
-
Donning: Ensure hands are clean and dry. Pull the cuff of the outer glove over the cuff of the lab coat sleeve.
-
Regular Changes: Gloves should be changed immediately if contamination is suspected. For prolonged work, change gloves at regular intervals (e.g., every 30-60 minutes), as permeation can occur on a molecular level without visible signs of degradation.[9]
-
| Glove Material | Splash Protection | Immersion/High-Risk | Rationale & Causality |
| Nitrile | Good | Poor - Not Recommended | Provides good protection against incidental splashes but is susceptible to degradation and permeation by aromatic solvents with prolonged contact.[8] Suitable for quick tasks with small quantities. |
| Neoprene | Fair | Poor - Not Recommended | Offers some resistance but is generally not recommended for aromatic hydrocarbons.[7] |
| Butyl Rubber | Excellent | Good | Synthetic rubber that offers robust protection against a wide variety of chemicals, including many solvents.[8] It is a preferred choice for extended handling or where significant contamination is possible. |
| Viton™ (Fluorocarbon) | Excellent | Excellent | A high-performance fluoropolymer elastomer that provides excellent resistance to aromatic hydrocarbons and chlorinated solvents. The top choice for immersion or high-risk scenarios. |
| Natural Rubber (Latex) | Poor | Not Recommended | Offers poor resistance to aromatic and halogenated hydrocarbons and should be avoided.[7][8] |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended | Known to offer little protection against many chemical exposures and is not suitable for this application.[9] |
-
Standard Laboratory Coat: A clean, buttoned lab coat is required for all work.
-
Flame-Retardant (FR) Clothing: Due to the high flammability, a flame-retardant lab coat or FR coveralls should be worn when handling significant quantities (>50 mL) or during procedures with elevated ignition risk.
-
Chemical-Resistant Apron: For large-volume transfers, an apron made of a resistant material like butyl rubber, worn over the lab coat, provides an additional barrier against spills.
Respiratory Protection
Respiratory protection is not typically required for small-scale use inside a properly functioning chemical fume hood. However, it becomes essential under specific conditions.
-
When to Use:
-
Spill Cleanup: During the cleanup of any significant spill.
-
Ventilation Failure: In the event of a fume hood malfunction.
-
Aerosol Generation: For any procedure that may generate vapors or aerosols outside of primary engineering controls.
-
-
Required Equipment: An air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary. A combination cartridge (e.g., Type ABEK) can also be used. All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program compliant with institutional and national standards.
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Ventilation: All handling of this compound must occur inside a certified chemical fume hood.
-
Ignition Source Control: Scrupulously eliminate all potential ignition sources from the work area, including hot plates, open flames, and non-intrinsically safe electrical equipment.[6] Use only non-sparking tools.[4]
-
Static Electricity: For transfers between metal containers, ensure they are properly bonded and grounded to prevent static discharge.[4][6]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents.[4]
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.
-
Control Ignition Sources: Remove all sources of ignition.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including chemical splash goggles, a face shield, double gloves (butyl or Viton), a chemical-resistant apron, and, if necessary, a respirator.
-
Containment: Prevent the spill from entering drains.
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial solvent absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Plan
-
Waste Segregation: All this compound waste must be collected in a dedicated, clearly labeled hazardous waste container. Never mix it with other waste streams.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.
-
Empty Container Disposal: An "empty" container is not truly empty and must be handled as hazardous waste.
-
Thoroughly drain the container.
-
The first rinse with a suitable solvent (e.g., acetone) must be collected and disposed of as liquid hazardous waste.[10] For highly toxic materials, the first three rinses are collected.[10]
-
After rinsing and air-drying, obliterate or deface the label before disposing of the container according to your institution's specific procedures for rinsed chemical containers.[10]
-
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Fluorotoluene. Retrieved from [Link]
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-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]
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Berner International. (n.d.). Personal protective equipment and consumables. Retrieved from [Link]
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Organic Syntheses. (1964). α,α-Difluorotoluene and Benzenesulfinyl Fluoride. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
